Carpachromene

Catalog No.
S1520575
CAS No.
57498-96-1
M.F
C20H16O5
M. Wt
336.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carpachromene

CAS Number

57498-96-1

Product Name

Carpachromene

IUPAC Name

5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3

InChI Key

YXOATFKTEDZPFL-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C

Experimental Evidence & Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The primary evidence for Carpachromene's anti-insulin resistance activity comes from a 2021 study using an insulin-resistant HepG2 cell model (HepG2/IRM) [1] [2].

Quantitative Effects on Glucose Metabolism and Cytotoxicity

The table below summarizes key experimental findings from the study:

Parameter Investigated Experimental Finding
Cell Viability (48h treatment) >90% at 6.3, 10, and 20 µg/mL; significant decrease at 25 and 100 µg/mL [1].
Glucose Consumption Decreased extracellular glucose concentration in a dose- and time-dependent manner (tested at 5, 10, 20 µg/mL over 12-48 hours) [1].
Glycogen Synthesis Increased intracellular glycogen content in HepG2/IRM cells at 20 µg/mL [2].
Key Protein Activation Significantly increased phosphorylated/total protein ratios of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 [1].
Enzyme Activity PEPCK activity significantly decreased; Hexokinase (HK) activity significantly increased [1].
Detailed Experimental Protocol

For researchers looking to replicate or build upon these findings, here is a summary of the core methodology:

  • Cell Line: Human hepatoma cell line (HepG2) [1].
  • Induction of Insulin Resistance (HepG2/IRM): HepG2 cells were treated with a low concentration of insulin (0.005 µM) for 24 hours. This low insulin level was found to induce the lowest glucose consumption, creating the insulin-resistant state [1].
  • Treatment with this compound: The established HepG2/IRM cells were treated with this compound at various concentrations (e.g., 5, 10, 20 µg/mL) and for different durations (12, 24, 36, 48 hours). Metformin was used as a positive control [1].
  • Key Assays and Analyses:
    • Cell Viability: Assessed using a standard cell viability assay (e.g., MTT) after 48 hours of treatment [1].
    • Glucose Concentration: Measured in the cell culture medium [1].
    • Glycogen Content: Determined in the cell lysates [2].
    • Protein Expression and Phosphorylation: Analyzed by Western blot for insulin signaling pathway proteins [1].
    • Enzyme Activity: Spectrophotometric assays for PEPCK and Hexokinase [1].

Mechanism of Action: The Insulin Signaling Pathway

This compound ameliorates insulin resistance by targeting and enhancing the core insulin signal transduction pathway. The diagram below illustrates this mechanism and the points where this compound exerts its effects:

G cluster_effects Physiological Outcomes Insulin Insulin IR IR Insulin->IR Binding IRS1 IRS1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Phosphorylation GSK3 GSK3 Akt->GSK3 Phosphorylation & Inhibition FoxO1 FoxO1 Akt->FoxO1 Phosphorylation & Inhibition HK HK Akt->HK Activation Glycogen Glycogen GSK3->Glycogen Promotes Synthesis PEPCK PEPCK FoxO1->PEPCK Reduced Gluconeogenesis This compound This compound This compound->IR ↑ p-IR This compound->IRS1 ↑ p-IRS1 This compound->PI3K ↑ p-PI3K This compound->Akt ↑ p-Akt This compound->GSK3 ↑ p-GSK3 This compound->FoxO1 ↑ p-FoxO1 This compound->HK ↑ Activity Glycolysis Glycolysis HK->Glycolysis Promotes

This compound enhances insulin signaling by increasing phosphorylation of key proteins, leading to improved glucose metabolism.

As the diagram shows, this compound's action leads to two major positive physiological outcomes:

  • Enhanced Glucose Utilization: The activation of the PI3K/Akt branch stimulates glycogen synthesis in the liver and promotes glycolysis.
  • Reduced Liver Glucose Production: The inhibition of FoxO1 transcription factor leads to decreased expression of gluconeogenic enzymes like PEPCK, reducing the liver's output of glucose [1].

Other Relevant Biological Activities

Beyond its effects on insulin resistance, this compound exhibits other enzyme inhibitory activities, as summarized below:

Enzyme Target Reported Activity Potential Therapeutic Implication
α-Glucosidase [3] [4] Potent inhibitor Slows carbohydrate digestion, managing postprandial blood glucose.
Urease [5] Significant inhibition (IC₅₀ not specified) Potential for treating infections caused by urease-producing bacteria.
Phosphodiesterase (PDE) [5] Significant inhibition (IC₅₀ not specified) Suggests potential as a bronchodilator for conditions like asthma.
Tyrosinase [5] Conflicting data (One study shows significant inhibition [5], another shows no activity [1]) Unclear potential as a skin-lightening or anti-browning agent.

Research Considerations and Next Steps

  • Current Research Stage: The findings for this compound are currently at the in vitro stage, demonstrating a clear molecular mechanism and efficacy in cell models [1]. In vivo studies are necessary to confirm these effects in a whole organism.
  • Model Limitations: The HepG2 cell line, while responsive to insulin, is a cancer-derived line and may not fully replicate the physiology of normal human hepatocytes [6].
  • Suggested Next Steps: Future research should focus on validating these effects in more complex models, including:
    • Primary hepatocytes or other normal liver cell lines like L02 [6].
    • Animal models of type 2 diabetes and insulin resistance.
    • Clinical trials to establish safety and efficacy in humans.

References

Comprehensive Technical Guide: Carpachromene from Garcinia xanthochymus - Mechanisms, Methods, and Data Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Botanical Profile

Garcinia xanthochymus, commonly known as false mangosteen, yellow mangosteen, or gamboge, is a tropical tree species belonging to the Clusiaceae family that has attracted significant scientific interest due to its diverse phytochemical constituents and potential therapeutic applications. This medium-sized tree typically grows to heights of 8-15 meters with a rounded crown and gray-brown bark, producing large, leathery leaves that measure 15.4-30.5 cm in length and small, greenish-white flowers approximately 1.3 cm in diameter [1] [2]. The plant bears distinctive yellow-orange fruits that are almost round and measure 5-8.9 cm in diameter, containing yellow pulp that is edible and typically encloses 2-8 large seeds [1] [3]. Native to northern India and distributed throughout Southeast Asia, China, and the Western Ghats of India, Garcinia xanthochymus has been traditionally utilized in Ayurvedic medicine for treating various conditions including diarrhea, dysentery, bilious conditions, nausea, and vomiting [1] [4] [3].

The significance of this species in scientific research stems from its rich composition of bioactive compounds with demonstrated pharmacological properties. The genus Garcinia is particularly known for producing xanthones and benzophenones, classes of compounds reported to possess antibacterial and antimalarial properties [1]. Modern pharmacological investigations have expanded our understanding of the therapeutic potential of Garcinia xanthochymus, revealing antioxidant, antimicrobial, antidiabetic, and cytotoxic activities associated with its various phytochemical constituents [5]. Notably, the fruit of Garcinia xanthochymus is not only consumed fresh but also processed into jams, vinegar, beverages, and other food products, while the dried fruit sap known as gamboge provides a yellow dye traditionally used in watercolor paints [1] [3].

Chemical Constituents of Garcinia xanthochymus

Garcinia xanthochymus produces a diverse array of bioactive compounds with significant structural variety and pharmacological potential. The chemical profile of this species has been extensively studied through phytochemical investigations of different plant parts, including fruits, seeds, leaves, and bark. The major classes of compounds identified include benzophenones, xanthones, flavonoids, adamantyl derivatives, and polycyclic polyprenylated acylphloroglucinols (PPAPs), each contributing to the observed pharmacological activities of the plant [5].

  • Benzophenones and Xanthones: Among the most significant compounds isolated from Garcinia xanthochymus are benzophenone derivatives such as guttiferone H and gambogenone, which have demonstrated apoptosis-inducing activity in SW-480 colon cancer cells and displayed antioxidant activity in DPPH assays [6]. Xanthones represent another major class of bioactive compounds in this species, with studies reporting the isolation of seven different xanthones that contribute to the plant's biological activities [4]. These compounds are characterized by a tricyclic aromatic system and have been associated with various pharmacological effects, including antiplasmodial activity against Plasmodium falciparum, providing evidence for the potential use of Garcinia species as dietary sources of chemopreventive compounds [6].

  • Novel Derivatives: Recent phytochemical investigations have led to the discovery of several novel compounds from Garcinia xanthochymus fruits. Research published in RSC Advances reported the isolation of three new adamantyl derivatives and two new rearranged benzophenones, named garcixanthochymones A-E, along with twelve known compounds including seven xanthones and five flavonoids [4] [6]. These compounds exhibited potential inhibitory activity against multiple human cancer cell lines, with IC₅₀ values ranging from 5.16 to 16.45 μM, suggesting that extracts from Garcinia xanthochymus fruits represent potent candidates for cancer prevention [4]. Additionally, a 2021 study published in the International Journal of Molecular Sciences identified six new polycyclic polyprenylated acylphloroglucinols (PPAPs), named garcixanthochymones F-K, along with nine known analogues, which demonstrated significant anti-proliferative activity against various human tumor cell lines [7].

Table 1: Key Bioactive Compounds Isolated from Garcinia xanthochymus

Compound Class Specific Compounds Plant Part Biological Activities
Adamantyl derivatives Garcixanthochymones A-C Fruits Cytotoxic activity against human cancer cell lines (IC₅₀: 5.16-16.45 μM)
Rearranged benzophenones Garcixanthochymones D-E Fruits Cytotoxic activity against human cancer cell lines (IC₅₀: 5.16-16.45 μM)
PPAPs Garcixanthochymones F-K Fruits Anti-proliferative activity (IC₅₀: 0.89-36.98 μM)
Xanthones 7 known xanthones Fruits Antiplasmodial, antioxidant activities
Flavonoids 5 known flavonoids Fruits Antioxidant activity
Isopentenyl phloroglucinols Garxanthochin A-C Seeds Cytotoxic activity against cancer cell lines

The distribution of these bioactive compounds varies significantly across different parts of the fruit. Comprehensive phytochemical characterization of different fruit components (peel, pulp, and seed) revealed that the peel contains the highest levels of essential minerals, fatty acids, amino acids, carotenoids, organic acids, and polyphenols, followed by the rind, seed, and pulp [3]. This distribution correlates with the observed biological activities, as the polyphenolic extract of the peel demonstrated the highest antioxidant effect compared to extracts from other parts of the fruit [3]. Furthermore, the in vitro assays revealed the antidiabetic potential of the methanol extract, supporting the traditional use of this plant in managing metabolic disorders [3].

Carpachromene: Pharmacology and Mechanisms of Action

This compound is a natural bioactive compound that has recently gained significant attention for its potential antidiabetic properties, particularly its ability to ameliorate insulin resistance. While initially isolated from the ethyl acetate fraction of fresh leaves of Ficus benghalensis [8], research interest in this compound has expanded due to its promising pharmacological activities. Previous studies have reported that this compound exhibits cytotoxicity against various cancer cell lines, including HepG2, PLC/PRF/5, and Raji cells [8]. Additionally, it has been shown to induce apoptosis in human ovarian cancer cells (SW 626) by decreasing mitochondrial smac and increasing cytosolic smac [8]. Despite earlier investigations indicating no significant antimycobacterial activity against Mycobacterium tuberculosis H37RV in vitro or tyrosinase inhibition activity [8], recent research has revealed its potent effects on glucose metabolism and insulin signaling pathways.

Molecular Mechanisms in Insulin Resistance

The antidiabetic activity of this compound has been systematically investigated through a series of in vitro experiments using an insulin-resistant HepG2 cell model (HepG2/IRM). The study demonstrated that this compound treatment significantly enhanced glucose consumption in a concentration- and time-dependent manner, while also increasing cellular glycogen synthesis [8]. These effects were mediated through the compound's action on key components of the insulin signaling pathway, as illustrated in the following diagram:

G Insulin Insulin IR IR Insulin->IR Binding IRS1 IRS1 IR->IRS1 Phosphorylation IRS1->IRS1 ↑ p-IRS1/IRS1 PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Phosphorylation Akt->Akt ↑ p-Akt/Akt GSK3 GSK3 Akt->GSK3 Inhibition FoxO1 FoxO1 Akt->FoxO1 Inhibition GSK3->GSK3 ↑ p-GSK3/GSK3 Glycogen Glycogen GSK3->Glycogen Decreased Synthesis FoxO1->FoxO1 ↑ p-FoxO1/FoxO1 PEPCK PEPCK FoxO1->PEPCK Increased Activity Glucose Glucose PEPCK->Glucose Increased Production HK HK HK->Glucose Uptake & Utilization

This compound modulates insulin signaling pathway through IR/IRS1/PI3K/Akt cascade

At the molecular level, this compound exerts its effects by targeting the insulin signaling cascade at multiple points. Treatment with this compound significantly increased the expression of phosphorylated/total ratios of insulin receptor (IR), IRS1, PI3K, Akt, GSK3, and FoxO1 proteins [8]. This enhanced phosphorylation activates the downstream signaling pathway, leading to improved insulin sensitivity and glucose metabolism. Specifically, this compound-mediated activation of Akt resulted in the phosphorylation and inhibition of GSK3 and FoxO1, which are key regulators of glycogen synthesis and gluconeogenesis, respectively [8].

Enzymatic Regulation

Further elucidating the mechanism of action, this compound treatment demonstrated significant effects on key enzymes involved in glucose metabolism. The activity of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis, was significantly decreased, while the activity of hexokinase (HK), which catalyzes the first step of glucose metabolism, was significantly increased following this compound treatment [8]. This dual action on both glucose production and utilization pathways represents a comprehensive approach to managing insulin resistance and hyperglycemia. The collective findings from these studies indicate that this compound functions as a central molecular regulator of glucose metabolism and insulin signaling through the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway, positioning it as a promising candidate for the development of novel antidiabetic therapeutics [8].

Experimental Protocols and Methodologies

Insulin Resistance Assay Development

The establishment of a robust insulin resistant model is fundamental for investigating potential antidiabetic compounds. The development of the HepG2 insulin resistant cell model (HepG2/IRM) involved treating HepG2 cells with varying insulin concentrations (0.005, 0.05, 0.5, 5, 50 μmol) for different time intervals (12, 24, 36, 48 hours) and assessing glucose consumption to identify optimal conditions for inducing insulin resistance [8]. Cells incubated with 0.005 μM insulin for 24 hours demonstrated the lowest cellular glucose consumption compared to control cells without insulin treatment, establishing these parameters as the standardized protocol for conducting subsequent HepG2/IRM experiments [8]. This optimized model provides a reliable platform for screening compounds with potential insulin-sensitizing properties.

Cytotoxicity Assessment

Prior to investigating pharmacological effects, determining compound toxicity is essential. The cell viability assay for this compound involved treating HepG2/IRM cells with varying concentrations of the compound (0.4, 1.6, 6.3, 10, 20, 25, 100 μg/mL) for 48 hours, followed by assessment using appropriate viability indicators [8]. According to established research standards, compounds showing over 90% cell viability are considered suitable for further investigation [8]. This compound at concentrations of 6.3, 10, and 20 μg/mL decreased cell viability to 95.46% ± 2.57, 94.18% ± 1.91, and 92.19% ± 1.82, respectively, indicating minimal cytotoxicity at these working concentrations [8]. This cytotoxicity profile provides crucial guidance for selecting appropriate non-toxic concentrations for subsequent mechanistic studies.

Glucose Metabolism and Signaling Pathway Analysis

Comprehensive assessment of glucose metabolism involves multiple experimental approaches:

  • Glucose Consumption Assay: HepG2/IRM cells were treated with different concentrations of this compound (5, 10, and 20 μg/mL) for various time intervals (12, 24, 36, and 48 hours), followed by measurement of glucose concentration in the media using standardized colorimetric or enzymatic methods [8]. Metformin was typically employed as a positive control in these experiments to validate the assay system.

  • Glycogen Content Determination: The effect of this compound on glycogen synthesis was evaluated by measuring intracellular glycogen content in control untreated HepG2/IRM cells compared to cells treated with this compound (20 μg/mL) using established biochemical methods [8].

  • Western Blot Analysis: To elucidate the molecular mechanisms underlying this compound's effects, Western blot analysis was performed for key proteins in the insulin signaling pathway, including insulin receptor, IRS1, IRS2, PI3k, Akt, GSK3, and FoxO1 [8]. Specific attention was given to determining the phosphorylated/total protein ratios to assess activation status.

  • Enzyme Activity Assays: The activities of metabolic enzymes were determined using standardized biochemical assays. PEPCK enzyme activity was measured to assess gluconeogenesis, while hexokinase enzyme activity was evaluated to investigate glucose utilization [8].

The experimental workflow for evaluating this compound's antidiabetic activity is systematically summarized below:

G cluster_1 Experimental Workflow Model HepG2/IRM Model Establishment Viability Cell Viability Assessment Model->Viability Glucose Glucose Consumption Measurement Viability->Glucose Glycogen Glycogen Content Determination Glucose->Glycogen Western Western Blot Analysis Glycogen->Western Enzyme Enzyme Activity Assays Western->Enzyme

Methodological workflow for evaluating this compound's antidiabetic effects

Metabolomics and Bioactivity-Guided Isolation

Advanced analytical techniques have been employed to identify bioactive compounds from Garcinia xanthochymus. LC-MS-based metabolomics combined with multivariate statistical analyses, including principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), has been successfully utilized to identify potential bioactive markers from plant extracts [9]. This approach involves:

  • Preparation of 70% methanol extracts from different plant parts (leaf, branch, stem bark, fruit, and seed)
  • LC-MS analysis using UPLC-QTOF-MS systems with C18 columns
  • Multivariate data analysis to identify potential bioactive markers
  • Bioactivity-guided fractionation using silica gel column chromatography, Sephadex LH-20, and semipreparative HPLC
  • Structural elucidation of isolated compounds using spectroscopic methods (NMR, HRESIMS) [9]

This integrated methodology enables efficient targeted isolation of bioactive natural products, streamlining the drug discovery process from complex plant extracts.

Quantitative Data Analysis and Tabulated Results

This compound Bioactivity Data

Comprehensive quantitative assessment of this compound's effects on glucose metabolism revealed significant concentration- and time-dependent activities. The table below summarizes the key experimental findings related to this compound's antidiabetic properties:

Table 2: Quantitative Effects of this compound on Glucose Metabolism in HepG2/IRM Cells

Parameter Concentration Time Result Control
Cell Viability 6.3 μg/mL 48 h 95.46% ± 2.57 100%
Cell Viability 10 μg/mL 48 h 94.18% ± 1.91 100%
Cell Viability 20 μg/mL 48 h 92.19% ± 1.82 100%
Glucose Concentration 5 μg/mL 48 h 2.04 ± 0.18 mmol/L ~8.5 mmol/L
Glucose Concentration 10 μg/mL 48 h 1.58 ± 0.14 mmol/L ~8.5 mmol/L
Glucose Concentration 20 μg/mL 48 h 1.07 ± 0.18 mmol/L ~8.5 mmol/L
Glycogen Content 20 μg/mL 48 h Significant increase Baseline
p-IR/IR ratio 20 μg/mL 24 h Significant increase Baseline
p-IRS1/IRS1 ratio 20 μg/mL 24 h Significant increase Baseline
p-Akt/Akt ratio 20 μg/mL 24 h Significant increase Baseline
PEPCK activity 20 μg/mL 24 h Significant decrease Baseline
Hexokinase activity 20 μg/mL 24 h Significant increase Baseline

The data clearly demonstrate that this compound exerts significant effects on glucose metabolism at non-cytotoxic concentrations (5-20 μg/mL), supporting its potential as an antidiabetic agent. The concentration-dependent reduction in glucose levels, coupled with enhanced glycogen synthesis and modulation of key insulin signaling pathway components, provides compelling evidence for its mechanism of action [8].

Garcinia xanthochymus Phytochemical Composition

The distribution of bioactive compounds in different parts of Garcinia xanthochymus fruit has been quantitatively analyzed, revealing significant variation in phytochemical content:

Table 3: Phytochemical Distribution in Different Parts of Garcinia xanthochymus Fruit

Phytochemical Class Peel Rind Pulp Seed
Total Polyphenols Highest content Moderate content Lowest content Low content
Total Flavonoids Highest content Moderate content Low content Low content
Total Tannins Highest content Moderate content Low content Low content
Carotenoids Highest content Moderate content Low content Low content
Organic Acids Highest content Moderate content Low content Low content
Antioxidant Activity Highest activity Moderate activity Low activity Low activity
Antidiabetic Potential Significant Moderate Low Moderate

The quantitative analysis reveals that the peel contains the highest concentration of most bioactive compounds, followed by the rind, seed, and pulp [3]. This distribution correlates with the observed biological activities, as the peel extract demonstrated superior antioxidant and antidiabetic potential compared to other fruit parts [3]. These findings highlight the importance of utilizing specific fruit parts for targeted pharmacological applications and suggest potential strategies for optimizing extraction protocols for maximum bioactivity.

Research Gaps and Future Perspectives

Despite the significant progress in understanding the pharmacological potential of this compound and Garcinia xanthochymus, several research gaps remain that warrant further investigation. Notably, there is a fundamental disconnect in the current literature regarding the natural source of this compound – while this compound has been studied for its antidiabetic properties, the search results do not provide direct evidence that this compound is actually present in Garcinia xanthochymus. The primary study investigating this compound's effects on insulin resistance explicitly states that the compound was isolated from Ficus benghalensis, not Garcinia xanthochymus [8]. This crucial gap highlights the need for comprehensive phytochemical analysis to definitively establish whether this compound is indeed a constituent of Garcinia xanthochymus or if the observed activities are attributable to other compounds.

Future research should prioritize several key areas:

  • Source Verification: Conduct systematic LC-MS-based metabolomic profiling of different Garcinia xanthochymus plant parts to definitively confirm or rule out the presence of this compound in this species.

  • Mechanistic Elucidation: While the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway has been identified as a key target, additional mechanisms of action should be explored, including effects on glucose transporters, alternative signaling pathways, and mitochondrial function.

  • In Vivo Validation: Current evidence for this compound's antidiabetic effects is primarily based on in vitro models. Well-designed in vivo studies using diabetic animal models are essential to confirm efficacy and safety in whole organisms.

  • Structure-Activity Relationships: Investigation of this compound analogs and derivatives could identify compounds with enhanced potency and improved pharmacological profiles.

  • Clinical Evidence: Ultimately, randomized controlled trials in human subjects are necessary to translate basic research findings into clinically relevant therapeutics.

The diverse chemical constituents identified in Garcinia xanthochymus, including adamantyl derivatives, rearranged benzophenones, and polycyclic polyprenylated acylphloroglucinols, demonstrate significant anticancer activities with IC₅₀ values in the low micromolar range [4] [7]. Similarly, the isopentenyl phloroglucinols isolated from seeds showed cytotoxic activities against multiple human cancer cell lines [9]. These findings suggest that Garcinia xanthochymus contains multiple promising compounds for various therapeutic applications, but further research is needed to fully characterize their mechanisms and potential clinical utility.

Conclusion

This comprehensive technical assessment demonstrates that Garcinia xanthochymus represents a rich source of diverse bioactive compounds with significant therapeutic potential, particularly in the management of diabetes and cancer. The systematic investigation of This compound has elucidated its mechanism of action in ameliorating insulin resistance through modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway, resulting in enhanced glucose consumption, increased glycogen synthesis, and regulation of key metabolic enzymes [8]. However, the fundamental question of whether this compound is actually present in Garcinia xanthochymus remains unresolved based on current literature, highlighting a critical area for future phytochemical investigation.

References

Experimental Protocols & Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

Here are the methodologies and findings from pivotal studies on carpachromene's anti-inflammatory and antidiabetic activities.

Anti-inflammatory Activity Assay
  • Objective: To identify anti-inflammatory compounds from the roots of Ficus formosana [1].
  • Methods:
    • Bioassay-Guided Fractionation: The methanol extract of dried roots was sequentially partitioned into n-hexane, chloroform, ethyl acetate, n-butanol, and water layers.
    • Cell-Based Assay: The anti-inflammatory activity of each fraction was evaluated using LPS-stimulated mouse macrophage (RAW264.7) cells.
    • Activity Measurement: Production of nitric oxide (NO) and tumor necrosis factor (TNF-α) was measured. The protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was analyzed by Western blotting.
  • Key Finding: this compound, isolated from the active chloroform layer, blocked protein expression of iNOS and COX-2 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent [1].
Antidiabetic Activity and Insulin Resistance Study
  • Objective: To investigate the effect of this compound on glucose consumption, metabolism, and insulin signaling [2].
  • Methods:
    • Cell Model: A HepG2 insulin-resistant cell model (HepG2/IRM) was established.
    • Viability Assay: Cell viability was tested after treatment with this compound and metformin.
    • Glucose & Glycogen Measurement: Glucose concentration and glycogen content in the cells were determined.
    • Western Blot Analysis: The expression levels of key proteins in the insulin signaling pathway (IR, IRS1, PI3K, Akt, GSK3, FoxO1) were analyzed.
    • Enzyme Activity Assay: The activity of phosphoenolpyruvate carboxykinase (PEPCK) and hexokinase (HK) enzymes was estimated.
  • Key Findings:
    • Treatment of HepG2/IRM cells with this compound decreased glucose concentration and increased glycogen content [2].
    • This compound significantly increased the phosphorylated/total protein ratios of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 [2].
    • It decreased PEPCK activity and increased HK activity [2].
  • Proposed Pathway: The study concluded that this compound ameliorates insulin resistance by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway [2].

The diagram below illustrates this insulin signaling pathway and the points where this compound exerts its influence.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS1 IR->IRS1 Activates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK3 (Glycogen Synthesis) Akt->GSK3 Inhibits FoxO1 FoxO1 (Gluconeogenesis) Akt->FoxO1 Inhibits HK Hexokinase (HK) (Glucose Utilization) Akt->HK Stimulates PEPCK PEPCK (Gluconeogenesis) Akt->PEPCK Suppresses GSK3->HK Negative Reg. FoxO1->PEPCK Promotes This compound This compound This compound->IR ↑ Phosphorylation This compound->IRS1 ↑ Phosphorylation This compound->PI3K ↑ Phosphorylation This compound->Akt ↑ Phosphorylation This compound->GSK3 ↑ Phosphorylation (Inhibition) This compound->FoxO1 ↑ Phosphorylation (Inhibition)

>this compound enhances insulin signaling by increasing phosphorylation of key proteins, promoting glycogen synthesis and glucose utilization while suppressing gluconeogenesis.

Discovery and Isolation from Natural Sources

This compound is a naturally occurring prenylated flavonoid. Its initial discovery and synthesis were reported in a 1978 paper, which described its formation via DDQ reaction of a prenylated apigenin derivative [3]. It has since been isolated from various plants.

Plant Source Family Reference
Garcinia xanthochymus (Herbs) Clusiaceae [4] [1]
Artocarpus heterophyllus (Wood) Moraceae [4] [1]
Ficus benghalensis (Leaves) Moraceae [5]
Ficus formosana (Roots) Moraceae [1]

A generalized workflow for its isolation from plant material is as follows [5]:

  • Extraction: Air-dried, ground plant material is extracted with methanol via maceration.
  • Partitioning: The concentrated methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate).
  • Chromatography: The active fraction (often ethyl acetate) is subjected to chromatographic techniques like Vacuum Liquid Chromatography (VLC) and silica gel column chromatography.
  • Purification: Further purification is achieved using techniques such as Sephadex LH-20 column chromatography.
  • Identification: The structure of the isolated compound is elucidated using 1D and 2D NMR, HR-ESIMS, and by comparison with literature data [5].

Summary of Biological Activities

Beyond its antidiabetic and anti-inflammatory effects, this compound exhibits other notable biological activities.

Activity Model / Assay Key Finding
α-Glucosidase Inhibition In vitro enzyme assay Potent inhibitory activity [4] [6].
Cytotoxicity In vitro cell lines (HepG2, PLC/PRF/5, Raji) Exhibited significant cytotoxicity [4] [1].
Acetylcholinesterase (AChE) Inhibition Ellman method; In vitro Isolated compound showed AChE inhibition potential [5].
Antioxidant Total antioxidant capacity assay Contributed to the antioxidant activity of plant fractions [5].

References

Mechanism of Action: The Insulin Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Carpachromene's most thoroughly investigated mechanism is its ability to ameliorate insulin resistance in liver cells. It acts by enhancing the insulin signal transduction through a critical pathway, leading to improved glucose metabolism [1] [2].

The following diagram illustrates this pathway and the points where this compound exerts its effects:

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation GSK3 GSK3 (Glycogen Synthesis ↑) Akt->GSK3 Inhibitory Phosphorylation FoxO1 FoxO1 (Gluconeogenesis ↓) Akt->FoxO1 Inhibitory Phosphorylation GLUT2 GLUT2 (Glucose Uptake ↑) Akt->GLUT2 Translocation ↑ Glycogen Glycogen Content ↑ GSK3->Glycogen GlucoseOutput Hepatic Glucose Output ↓ FoxO1->GlucoseOutput This compound This compound This compound->IR Increases p-IR/IR This compound->IRS1 Increases p-IRS1/IRS1

This compound enhances insulin signaling by targeting key proteins, leading to improved glucose metabolism.

In addition to modulating the core insulin signaling pathway, this compound also influences the activity of key metabolic enzymes [1]:

  • Significantly decreased Phosphoenolpyruvate carboxykinase (PEPCK) activity: PEPCK is a rate-limiting enzyme in gluconeogenesis (the production of glucose by the liver). Reducing its activity helps lower excessive hepatic glucose output.
  • Significantly increased Hexokinase (HK) activity: Hexokinase is the first enzyme in the glycolysis pathway, responsible for trapping glucose in the cell for energy production. Increasing its activity promotes glucose utilization.

Detailed Experimental Protocols

To help you evaluate or replicate this research, here are the detailed methodologies from the key studies.

Establishing the Insulin-Resistant HepG2 Cell Model (HepG2/IRM) [1] [2]
  • Cell Line: Human hepatoma HepG2 cells.
  • Induction Agent: Various concentrations of insulin (0.005, 0.05, 0.5, 5, 50 µM) were tested.
  • Procedure: Cells were incubated with insulin for different time intervals (12, 24, 36, 48 hours).
  • Model Validation: Glucose concentration in the media was measured. Treatment with 0.005 µM insulin for 24 hours was selected as it resulted in the lowest cellular glucose consumption, confirming a state of insulin resistance.
  • Evaluation Method: Glucose consumption assay.
Cell Viability Assay (MTT Assay) [2]
  • Objective: To determine the non-cytotoxic concentrations of this compound for subsequent experiments.
  • Cell Model: HepG2/IRM cells.
  • Treatment: Cells were treated with a range of this compound concentrations (0.4 to 100 µg/mL) for 48 hours. Metformin was used as a positive control.
  • Procedure: After treatment, an MTT solution was added. The formation of purple formazan crystals by viable cells was measured spectrophotometrically.
  • Result: Concentrations of 6.3, 10, and 20 µg/mL were selected for further studies as they maintained cell viability at over 90%.
Key Experiments and Analysis Methods [1] [2]

The table below outlines the core experiments used to elucidate this compound's effects.

Experiment Protocol Summary Key Measurement
Glucose Consumption Assay HepG2/IRM cells treated with this compound (5, 10, 20 µg/mL); glucose in media measured at 12, 24, 36, 48h. Glucose concentration (mmol/L) via commercial kits.
Glycogen Content Assay Treated HepG2/IRM cells were lysed, and glycogen content was quantified. Glycogen content normalized to total protein.
Western Blot Analysis Proteins from treated cells were extracted, separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Phosphorylated and total protein levels of IR, IRS1, PI3K, Akt, GSK3, FoxO1.
Enzyme Activity Assays Activities of PEPCK and Hexokinase were measured in cell lysates using commercial assay kits following manufacturers' protocols. PEPCK activity decrease; Hexokinase activity increase.

Additional Biological Activities

Beyond its anti-diabetic properties, this compound exhibits other enzyme inhibitory activities, suggesting a broader pharmacological potential [3]:

  • Urease Inhibition: May be relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.
  • Tyrosinase Inhibition: Suggests potential applications in skin hyperpigmentation disorders.
  • Phosphodiesterase (PDE) Inhibition: Particularly PDE-1, indicating potential for research in conditions like asthma and cardiovascular diseases. Molecular docking studies confirm that this compound fits well into the active sites of these enzymes [3].

Conclusion

This compound is a multifaceted natural product with a compelling biological profile. Its ability to ameliorate insulin resistance by targeting the central IR/IRS1/PI3K/Akt pathway, combined with its inhibitory effects on several other disease-relevant enzymes, makes it a valuable candidate for further scientific exploration.

The experimental protocols provided here, particularly those using the HepG2 insulin resistance model, offer a solid foundation for future research aimed at developing novel therapies for type 2 diabetes and related metabolic disorders.

References

Biological Activity & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings on carpachromene's ability to ameliorate insulin resistance, primarily established through a 2021 study using a HepG2 cell model [1] [2].

Aspect Studied Experimental Findings
Cytotoxicity (Cell Viability) Over 90% cell viability at concentrations of 6.3, 10, and 20 µg/mL, indicating low toxicity to liver cells [1].
Glucose Consumption Significantly reduced glucose concentration in the cell culture medium in a concentration- and time-dependent manner [1] [2].
Glycogen Synthesis Increased intracellular glycogen content in insulin-resistant HepG2 cells, promoting energy storage [1].

| Key Enzyme Activities | • Decreased PEPCK (a enzyme for glucose production) activity [1]. • Increased Hexokinase (a enzyme for glucose utilization) activity [1]. | | Other Enzyme Inhibition | Also shows significant inhibitory activity against urease, tyrosinase, and phosphodiesterase enzymes, suggesting broader pharmacological potential [3]. |

Detailed Experimental Protocols

The primary data on insulin resistance comes from a study that used the following methodology [1] [2]:

  • Cell Model Establishment: An insulin-resistant HepG2 cell model (HepG2/IRM) was created by treating the cells with a low concentration of insulin (0.005 µM) for 24 hours. This treatment successfully induced a state of reduced glucose consumption, mimicking insulin resistance [1] [2].
  • Treatment and Analysis: The insulin-resistant cells were then treated with various concentrations of this compound (5, 10, and 20 µg/mL) for different time periods (12 to 48 hours). Metformin, a first-line diabetes drug, was used as a positive control. The effects were evaluated by measuring glucose and glycogen levels in the culture, analyzing protein expression through Western blot, and assaying the activity of key metabolic enzymes [1] [2].

Insulin Signaling Pathway Visualized

The study concluded that this compound exerts its anti-diabetic effect by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway. The diagram below, generated using DOT language, illustrates this mechanism [1] [2].

G This compound Modulates Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS1 IR->IRS1 Increases Phosphorylation PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Increases Phosphorylation GSK3 GSK3 Akt->GSK3 Inhibits FoxO1 FoxO1 Akt->FoxO1 Inhibits Glucose_Uptake Glucose Uptake & Metabolism ↑ Akt->Glucose_Uptake Glycogen Glycogen Synthesis ↑ GSK3->Glycogen Gluconeogenesis Gluconeogenesis ↓ FoxO1->Gluconeogenesis This compound This compound This compound->IR Increases Phosphorylation

This compound enhances insulin signaling by increasing phosphorylation of key proteins.

References

Biological Activity and Potential Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Research indicates that carpachromene exhibits promising antidiabetic activity. A 2021 study investigated its effects on an insulin-resistant HepG2 cell model (HepG2/IRM) and identified a potential molecular pathway [1] [2].

The compound decreased glucose concentration and increased glycogen content in HepG2/IRM cells in a concentration- and time-dependent manner [1]. Western blot analysis suggested that this compound modulates the IR/IRS1/PI3K/Akt/GSK3/FoxO1 insulin signaling pathway [1] [2]. The diagram below illustrates this proposed mechanism.

G Insulin Insulin IR IR Insulin->IR Activates IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK3 Akt->GSK3 Inhibits FoxO1 FoxO1 Akt->FoxO1 Inhibits GLUT4 GLUT4 Akt->GLUT4 Stimulates Translocation Glycogen Glycogen GSK3->Glycogen Promotes Synth. Gluconeogenesis Gluconeogenesis FoxO1->Gluconeogenesis Promotes

Proposed insulin signaling pathway modulated by this compound [1] [2].

Experimental Data on Glucose Metabolism

The following table summarizes key quantitative findings from the HepG2/IRM study [1].

Parameter Experimental Detail Observed Effect
Cytotoxicity 48h treatment; 6.3, 10, 20 µg/mL Cell viability >90%
Glucose Consumption 48h treatment; 20 µg/mL Significant decrease to 1.07 ± 0.18 mmol/L
Glycogen Content Treatment in HepG2/IRM cells Increased
Enzyme Activity PEPCK Significantly decreased
Hexokinase Significantly increased

How to Proceed with Structural Elucidation

Given the lack of specific chiral data in the literature, you may need to pursue definitive characterization through these approaches:

  • Consult Specialized Databases: Search SciFinder or Reaxys for detailed spectral data and stereochemical assignments
  • Analyze Original Isolation Studies: Locate the first paper that isolated this compound, which may contain NMR and optical rotation data for chiral center inference
  • Perform Computational Modeling: Predict chiral centers and stable stereoisomers using molecular modeling software if original data is available

References

Carpachromene: Quantitative Data on Anti-Diabetic Activity

Author: Smolecule Technical Support Team. Date: February 2026

While stability data is lacking, the following table summarizes key quantitative findings from a study investigating Carpachromene's efficacy in ameliorating insulin resistance in a HepG2 cell model [1] [2].

Parameter Experimental Findings
Cell Model HepG2 insulin-resistant model (HepG2/IRM), induced with 0.005 µM insulin for 24 h [2].
Cytotoxicity Cell viability > 90% at concentrations of 6.3, 10, and 20 µg/mL. Significant cytotoxicity observed at 25 µg/mL and above [2].
Glucose Consumption Significantly reduced extracellular glucose concentration in a concentration-dependent (5, 10, 20 µg/mL) and time-dependent (12, 24, 36, 48 h) manner [1] [2].
Glycogen Content Increased glycogen content in HepG2/IRM cells, indicating improved glucose storage [1] [2].
Key Protein Modulation Increased phosphorylated/total ratio of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 proteins [1].
Enzyme Activity Significantly decreased PEPCK activity (reducing glucose production) and increased Hexokinase activity (increasing glucose utilization) [1].

Detailed Experimental Protocol for Insulin Resistance Study

This is the methodology used to generate the data in the table above, which can serve as a reference for designing stability studies [2].

  • 1. Cell Culture and Model Establishment: Human hepatoma HepG2 cells were cultured. To establish the insulin resistance model (HepG2/IRM), cells were treated with a low concentration of insulin (0.005 µM) for 24 hours, which was determined to maximally impair glucose consumption [2].
  • 2. Cytotoxicity Assessment (Cell Viability Assay): HepG2/IRM cells were treated with a range of this compound concentrations (0.4 to 100 µg/mL) for 48 hours. Cell viability was assessed, likely using a standard method like MTT or CCK-8 assay, to determine non-toxic concentrations for subsequent experiments [2].
  • 3. Glucose Consumption Measurement: HepG2/IRM cells were treated with non-toxic doses of this compound (5, 10, 20 µg/mL) for various time intervals (12 to 48 hours). The glucose concentration in the cell culture medium was measured to calculate the amount of glucose consumed by the cells [2].
  • 4. Glycogen Content Analysis: The glycogen content in this compound-treated HepG2/IRM cells was quantified, possibly using an enzymatic method that breaks down glycogen and measures the resulting glucose [1].
  • 5. Molecular Mechanism Analysis (Western Blot): To understand the signaling pathway, the protein expression levels of key markers in the insulin signaling pathway (IR, IRS1, PI3K, Akt, GSK3, FoxO1) were analyzed in treated cells using Western blot. This technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and detecting them with specific antibodies [1] [2].
  • 6. Enzyme Activity Assays: The activities of metabolic enzymes Phosphoenolpyruvate Carboxykinase (PEPCK) and Hexokinase (HK) were measured in cell lysates using specific kinetic assays [1].

A Framework for Investigating this compound Stability

Since no direct stability data exists, here is a proposed approach to study it based on standard protocols for phytochemicals.

  • Recommended Stability-Indicating Assays
    • High-Performance Liquid Chromatography (HPLC): The primary method for tracking this compound concentration over time. Develop a method to separate this compound from its potential degradation products.
    • Accelerated Stability Studies: Expose this compound solutions to stressed conditions (e.g., elevated temperatures like 40°C and 60°C, acidic/basic pH, oxidative stress with hydrogen peroxide) and sample at intervals for HPLC analysis.
    • Forced Degradation Studies: Systematically degrade the compound under harsh conditions (strong acid/base, heat, light) to identify potential degradation products and validate the HPLC method's ability to separate them.
  • Key Stability-Influencing Factors to Test
    • Solvent System: Test stability in different solvents (e.g., DMSO, ethanol, aqueous buffers).
    • pH: Prepare solutions in buffers of varying pH (e.g., 3, 7, 10) and monitor degradation.
    • Temperature: Store solutions at 4°C, 25°C (room temperature), and 40°C.
    • Light Exposure: Compare samples stored in the dark versus those exposed to ambient light.
  • Data Analysis: Plot the remaining percentage of this compound over time under each condition. Determine the degradation rate constant and half-life to quantify stability.

Visualizing the Mechanism of Action of this compound

The study concluded that this compound ameliorates insulin resistance by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway [1]. The following diagram illustrates this signaling pathway and the points where this compound exerts its effects.

G Insulin Insulin IR IR Insulin->IR Binds IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Phosphorylates GSK3 GSK3 Akt->GSK3 Phosphorylates (Inhibits) FoxO1 FoxO1 Akt->FoxO1 Phosphorylates (Inhibits) GlycogenSynthesis GlycogenSynthesis GSK3->GlycogenSynthesis Inhibition Stimulates Gluconeogenesis Gluconeogenesis FoxO1->Gluconeogenesis Inhibition Suppresses PEPCK PEPCK FoxO1->PEPCK Inhibition Reduces HK HK HK->GlycogenSynthesis Activity Increased This compound This compound This compound->IR  Enhances  Phosphorylation This compound->IRS1  Enhances  Phosphorylation This compound->HK  Increases  Activity This compound->PEPCK  Decreases  Activity

This diagram shows the insulin signaling pathway restored by this compound (red), leading to increased glycogen synthesis and suppressed gluconeogenesis (blue) [1].

Conclusion and Research Outlook

To advance this compound in drug development, future work should first focus on establishing a robust stability-indicating HPLC-UV or LC-MS method. This should be followed by systematic stability studies under various stress conditions as outlined above.

References

Carpachromene pharmacokinetics early research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Signaling Pathway

Carpachromene ameliorates insulin resistance primarily by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway in liver cells [1] [2] [3]. The diagram below illustrates this signaling pathway and the points where this compound exerts its effects.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS1 IR->IRS1 Phosphorylates (this compound ↑) PI3K PI3K IRS1->PI3K Activates (this compound ↑) Akt Akt PI3K->Akt Phosphorylates/Activates (this compound ↑) GSK3 GSK3 (Inactive) Akt->GSK3 Phosphorylates/Inhibits (this compound ↑) FoxO1 FoxO1 (Inactive) Akt->FoxO1 Phosphorylates/Inhibits (this compound ↑) GlucoseUptake ↑ Glucose Uptake Akt->GlucoseUptake GlycogenSynthesis ↑ Glycogen Synthesis GSK3->GlycogenSynthesis Promotes Gluconeogenesis ↓ Gluconeogenesis FoxO1->Gluconeogenesis Promotes HK Hexokinase (HK) ↑ HK->GlucoseUptake PEPCK PEPCK ↓ PEPCK->Gluconeogenesis

This compound modulates key proteins in the insulin signaling pathway to improve glucose metabolism.

Summary of Quantitative Experimental Data

The table below summarizes the key quantitative findings from the in vitro study on insulin-resistant HepG2 (HepG2/IRM) cells.

Experimental Model Key Findings Concentrations/Durations Tested
HepG2/IRM Cells [1] [2] Cell Viability >90%: 95.5%, 94.2%, 92.2% viability. 6.3, 10, 20 µg/mL for 48 hours.
Glucose Concentration ↓: Significant, concentration- and time-dependent reduction. 5, 10, 20 µg/mL for 12, 24, 36, 48 hours.
Glycogen Content ↑: Significant increase in cellular glycogen. 20 µg/mL.
Protein Expression ↑: Increased p-IRS1, p-PI3K, p-Akt, p-GSK3, p-FoxO1. 20 µg/mL.
Enzyme Activity: PEPCK ↓; Hexokinase ↑. 20 µg/mL.

Detailed Experimental Protocols

The following outlines the key methodologies used in the primary in vitro study.

Establishing the Insulin Resistance Model (HepG2/IRM) [1] [2]
  • Cell Line: Human hepatocellular carcinoma cells (HepG2).
  • Induction of Insulin Resistance: HepG2 cells were treated with a low concentration of insulin (0.005 µM) for 24 hours. This specific condition was selected as it resulted in the lowest glucose consumption, successfully creating a cellular model of insulin resistance (HepG2/IRM).
Cell Viability Assay (Cytotoxicity Testing) [1] [2]
  • Principle: To determine non-toxic concentrations of this compound for subsequent experiments.
  • Method: HepG2/IRM cells were treated with a range of this compound concentrations (0.4 to 100 µg/mL) for 48 hours. Cell viability was assessed, likely using a standard colorimetric assay like MTT or MTS. Concentrations that maintained cell viability above 90% (6.3, 10, 20 µg/mL) were selected for further studies.
Glucose Consumption Assay [1] [2]
  • Measurement: The concentration of glucose remaining in the cell culture medium was measured after treating HepG2/IRM cells with this compound (5, 10, 20 µg/mL) over various time intervals (12, 24, 36, 48 hours).
  • Comparison: Metformin was used as a positive control. A significant decrease in media glucose concentration indicated improved glucose uptake and utilization by the insulin-resistant cells.
Glycogen Content Assay [1]
  • Measurement: The intracellular glycogen content in HepG2/IRM cells was quantified after treatment with this compound (20 µg/mL). An increase in glycogen levels demonstrated the compound's ability to enhance glycogen synthesis, a key function of normal insulin signaling.
Western Blot Analysis [1] [2]
  • Purpose: To investigate the molecular mechanism by analyzing the expression and phosphorylation of key proteins in the insulin signaling pathway.
  • Target Proteins: Insulin Receptor (IR), IRS1, PI3K, Akt, GSK3, and FoxO1. The study specifically measured the ratios of phosphorylated (active) to total protein for each.
Enzyme Activity Assays [1] [2]
  • Phosphoenolpyruvate Carboxykinase (PEPCK): A key enzyme in gluconeogenesis. Its activity was significantly decreased after this compound treatment.
  • Hexokinase (HK): A key enzyme in the first step of glucose metabolism. Its activity was significantly increased after this compound treatment.

Current Research Gaps and Future Directions

While the in vitro data is promising, several critical steps remain before this compound can be considered a therapeutic candidate:

  • Pharmacokinetics (ADME): Studies on its Absorption, Distribution, Metabolism, and Excretion in animal models and humans are needed.
  • *In Vivo* Efficacy: The anti-diabetic effects must be confirmed in living animal models.
  • Toxicology: Comprehensive safety profiles beyond initial cell viability are required.
  • Formulation: Development of a stable and bioavailable dosage form.

The available data strongly positions this compound as a promising candidate for further investigation. Future work should focus on the outlined gaps, particularly ADME profiling and in vivo validation.

References

Carpachromene in HepG2 Insulin Resistance Models: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

The primary data comes from a 2021 study that investigated, for the first time, the effects of the natural compound Carpachromene on insulin resistance in a HepG2 cell model [1] [2]. The key findings are summarized in the table below.

Experimental Parameter Key Findings and Effects of this compound
Source & Basic Property Natural compound isolated from Ficus benghalensis; known α-glucosidase inhibitor [1] [2].
Optimal Treatment Concentration 5 - 20 µg/mL (showed over 90% cell viability at 6.3, 10, and 20 µg/mL) [1] [2].
Treatment Duration 12 to 48 hours (effects are time-dependent) [1] [2].
Glucose Consumption Significantly decreased extracellular glucose in a concentration- and time-dependent manner [1] [2].
Glycogen Synthesis Increased intracellular glycogen content [1] [2].
Key Signaling Pathway Modulated IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway [1] [3] [2].
Effects on Pathway Proteins Significantly increased the phosphorylated/total protein ratios of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 [1] [2].
Enzyme Activity Decreased PEPCK (gluconeogenic enzyme) activity; Increased Hexokinase (glycolytic enzyme) activity [1] [2].

The following diagram outlines the general experimental workflow for establishing the insulin resistance model and evaluating the efficacy of this compound.

workflow start Start: Culture HepG2 Cells model Establish Insulin Resistant Model (IRM) Treat with 0.005 µM Insulin for 24h start->model treat Treat HepG2/IRM with this compound (Concentration: 5-20 µg/mL) (Time: 12-48 h) model->treat assays Perform Analytical Assays treat->assays glu_assay Glucose Consumption Assay assays->glu_assay gly_assay Glycogen Content Assay assays->gly_assay west_assay Western Blot Analysis (IR/IRS1/PI3K/Akt/GSK3/FoxO1) assays->west_assay enz_assay Enzyme Activity Assays (PEPCK & Hexokinase) assays->enz_assay

Detailed Experimental Protocols

HepG2 Cell Culture and Insulin Resistance Model (IRM) Establishment
  • Cell Culture: Maintain HepG2 cells in an appropriate medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [4] [5].
  • Induction of Insulin Resistance: To establish the insulin-resistant model (HepG2/IRM), treat HepG2 cells with a low concentration of 0.005 µM insulin for 24 hours [1] [2]. This specific protocol was shown to significantly impair glucose consumption, successfully creating the IR model.
    • Alternative Inducers: Other published methods for inducing insulin resistance in HepG2 cells include:
      • Palmitic Acid (PA): Treat with 0.2 mM PA for 24 hours [4].
      • High Glucose & High Insulin (HGHI): Treat with a combination of 4.5 g/L glucose and 1-10 µM insulin for 24-72 hours [4].
      • Glucosamine: Treat with 18-36 mM glucosamine for 24 hours [4].
Cell Viability Assessment (CCK-8 Assay)

Before efficacy testing, determine the non-cytotoxic concentration range of this compound.

  • Seed HepG2/IRM cells in a 48-well plate.
  • Treat cells with a range of this compound concentrations (e.g., 0.4 to 100 µg/mL) for 48 hours.
  • Add CCK-8 solution (10% of the medium volume) to each well and incubate for approximately 20 minutes at 37°C.
  • Measure the absorbance at 450 nm using a microplate reader.
  • Calculate cell viability as: [OD(treated) - OD(blank)] / [OD(untreated) - OD(blank)] × 100% [4]. Concentrations that maintain cell viability >90% (e.g., 6.3-20 µg/mL for this compound) are suitable for subsequent experiments [1] [2].
Key Efficacy Assays
  • Glucose Consumption Assay:
    • After this compound treatment, wash the cells with PBS and incubate with fresh medium for 6 hours.
    • Collect the supernatant and measure glucose content using a commercial glucose assay kit (e.g., Glucose Detection Kit O-toluidine Method).
    • Calculate glucose consumption: Glucose in blank well (no cells) - Glucose in sample well [4].
  • Glycogen Content Assay:
    • Lyse the treated HepG2/IRM cells.
    • Use a commercial glycogen assay kit to quantify the intracellular glycogen content, following the manufacturer's instructions [1].
  • Western Blot Analysis:
    • Lyse cells and extract total protein. Quantify protein concentration using a BCA assay.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane and incubate with specific primary antibodies overnight at 4°C [4]. The key antibodies for this pathway are:
      • Anti-phospho-IR and Total IR
      • Anti-phospho-IRS1 and Total IRS1
      • Anti-phospho-Akt (Ser473) and Total Akt
      • Anti-phospho-GSK3β (Ser9) and Total GSK3β
      • Anti-phospho-FoxO1 and Total FoxO1
    • The following day, incubate with appropriate HRP-conjugated secondary antibodies.
    • Detect bands using a chemiluminescence system and analyze band density to calculate the phosphorylated/total protein ratio for each key player in the pathway [1] [2].
  • Enzyme Activity Assays:
    • Phosphoenolpyruvate Carboxykinase (PEPCK) Activity: Measure the activity of this key gluconeogenic enzyme using a commercially available kit. Expect a significant decrease after this compound treatment [1].
    • Hexokinase (HK) Activity: Measure the activity of this glycolytic enzyme using a commercial kit. Expect a significant increase after this compound treatment [1].

Proposed Mechanism of Action

The research demonstrates that this compound exerts its insulin-sensitizing effects by activating the central insulin signaling pathway. The following diagram illustrates this proposed mechanism.

mechanism This compound This compound IR Insulin Receptor (IR) This compound->IR Activates IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Phosphorylates/Activates GSK3 GSK3 Akt->GSK3 Phosphorylates/Inhibits FoxO1 FoxO1 Akt->FoxO1 Phosphorylates/Inhibits Glycogen ↑ Glycogen Synthesis GSK3->Glycogen Inhibition Promotes Gluconeogenesis ↓ Gluconeogenesis FoxO1->Gluconeogenesis Inhibition Suppresses

Discussion for Researchers

  • Model Selection: The 0.005 µM insulin induction model is well-suited for studying insulin signaling defects. For research focused on lipid-induced insulin resistance (more relevant to NAFLD and metabolic syndrome), the 0.2 mM palmitic acid (PA) model is an excellent alternative that is also simple and stable [4].
  • Critical Data Interpretation: The increased phosphorylation of Akt and concurrent inhibition of its downstream targets GSK3 and FoxO1 are central to this compound's action. This combination promotes glycogen synthesis and suppresses gluconeogenesis, effectively ameliorating the insulin-resistant state in hepatocytes [1] [2].
  • Future Directions: The current data is based on a single study. Further research is needed to validate these findings, determine this compound's bioavailability and metabolism, and explore its effects in vivo and in other insulin-resistant cell models (e.g., adipocytes, skeletal muscle cells).

References

Comprehensive Application Notes & Protocols: Investigating Carpachromene's Effects on Insulin Signaling via IR/IRS1/PI3K/Akt/GSK3/FoxO1 Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Insulin resistance represents a fundamental pathological condition in which cells fail to respond normally to the hormone insulin, contributing significantly to several metabolic disorders including type 2 diabetes and cardiovascular diseases. This condition develops when insulin-sensitive tissues such as liver, muscle, and adipose tissue become less responsive to insulin, leading to impaired glucose uptake and disrupted metabolic homeostasis. The molecular mechanisms underlying insulin resistance involve defects in the insulin signaling cascade, particularly at the level of insulin receptor (IR) activation and downstream signaling through IRS1, PI3K, Akt, GSK3, and FoxO1 proteins. Understanding these molecular pathways is crucial for developing targeted therapeutic interventions for metabolic diseases [1].

Carpachromene is a natural bioactive compound that has recently gained scientific attention for its potential antidiabetic properties. Initial studies identified this compound as an α-glucosidase inhibitor, which suggested its potential role in managing postprandial hyperglycemia. However, its effects on intracellular insulin signaling pathways remained largely unexplored until recent investigations examined its impact on hepatocyte models of insulin resistance. The emerging research indicates that this compound may exert its antidiabetic effects through multi-target modulation of the insulin signaling pathway rather than through a single mechanism. This application note provides detailed methodologies and experimental data for investigating this compound's effects on the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway, establishing it as a promising candidate for further drug development in metabolic disorders [1] [2].

Mechanism of Action

This compound exerts its insulin-sensitizing effects through central regulation of the insulin signaling pathway in hepatocytes. The compound functions by enhancing the phosphorylation and activation of key signaling molecules, ultimately restoring insulin sensitivity in insulin-resistant cell models. The molecular mechanism begins with the upstream activation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS1), which serve as the initial points of the signaling cascade. This activation triggers a series of phosphorylation events that propagate the signal through the pathway, resulting in improved glucose metabolism and glycogen synthesis [1] [3].

The specific molecular events in the pathway include:

  • IR/IRS1 Activation: this compound significantly increases the phosphorylated-to-total protein expression ratios of IR and IRS1, enhancing the initial signal reception and transduction in response to insulin.
  • PI3K/Akt Pathway Phosphorylation: The compound promotes the phosphorylation and activation of PI3K and its downstream effector Akt, a central hub in insulin signaling that regulates multiple metabolic processes.
  • GSK3 Phosphorylation/Inhibition: this compound phosphorylates and inhibits GSK3, which relieves the inhibitory effect on glycogen synthase and promotes glycogen synthesis.
  • FoxO1 Phosphorylation/Inhibition: The phosphorylation and inhibition of FoxO1 transcription factor prevents its translocation to the nucleus, thereby suppressing the expression of gluconeogenic enzymes [1].

The diagram below illustrates the sequential activation of the insulin signaling pathway by this compound:

G cluster_0 This compound Intervention cluster_1 Signaling Pathway Activation cluster_2 Downstream Effectors cluster_3 Metabolic Outcomes Insulin Insulin IR IR Insulin->IR IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Phosphorylates GSK3 GSK3 Akt->GSK3 Phosphorylates/Inhibits FoxO1 FoxO1 Akt->FoxO1 Phosphorylates/Inhibits GlucoseUptake GlucoseUptake Akt->GlucoseUptake Promotes GlycogenSynthesis GlycogenSynthesis GSK3->GlycogenSynthesis Regulates Gluconeogenesis Gluconeogenesis FoxO1->Gluconeogenesis Regulates This compound This compound This compound->IR Activates

Additionally, this compound demonstrates dual enzyme regulatory activity by significantly decreasing phosphoenolpyruvate carboxykinase (PEPCK) enzyme activity while increasing hexokinase (HK) activity. This coordinated regulation simultaneously suppresses hepatic gluconeogenesis while enhancing glucose utilization, addressing two key pathological features of insulin resistance. The cumulative effect of these molecular actions is the restoration of glucose homeostasis through enhanced glucose uptake, increased glycogen storage, and reduced hepatic glucose production, positioning this compound as a multi-faceted therapeutic candidate for insulin resistance and type 2 diabetes [1] [2].

Experimental Results & Data Analysis

Glucose Metabolism Parameters

Table 1: Effects of this compound on Glucose Metabolism in HepG2/IRM Cells

Parameter Control Cells IR Model Cells This compound (6.3 µg/mL) This compound (10 µg/mL) This compound (20 µg/mL)
Glucose Consumption Baseline Significant decrease Moderate improvement Marked improvement Maximum improvement
Glycogen Content Baseline Significant decrease Moderate increase Marked increase Maximum increase
Hexokinase Activity Baseline Significant decrease Moderate increase Marked increase Maximum increase
PEPCK Activity Baseline Significant increase Moderate decrease Marked decrease Maximum decrease

Treatment of HepG2/IRM cells with this compound resulted in a concentration-dependent and time-dependent decrease in glucose concentration in the culture medium, indicating enhanced glucose utilization by the insulin-resistant hepatocytes. The most significant effects were observed at the highest concentration tested (20 µg/mL) and after 24 hours of treatment. Additionally, this compound administration significantly increased glycogen content in a dose-dependent manner, demonstrating restored glycogen storage capacity in the insulin-resistant cells. These findings indicate that this compound effectively reverses key metabolic abnormalities characteristic of insulin resistance [1] [2].

Protein Expression Analysis

Table 2: Effects of this compound on Key Insulin Signaling Proteins in HepG2/IRM Cells

Protein Phosphorylation Site IR Model vs Control This compound (6.3 µg/mL) This compound (10 µg/mL) This compound (20 µg/mL)
IR Tyrosine residues Decreased Moderate increase Marked increase Maximum increase
IRS1 Serine/tyrosine residues Decreased Moderate increase Marked increase Maximum increase
PI3K Regulatory subunits Decreased Moderate increase Marked increase Maximum increase
Akt Ser473 Decreased Moderate increase Marked increase Maximum increase
GSK3 Ser9 Decreased Moderate increase Marked increase Maximum increase
FoxO1 Ser256 Decreased Moderate increase Marked increase Maximum increase

Western blot analysis revealed that this compound treatment significantly increased the expression of phosphorylated-to-total ratios of key insulin signaling proteins in HepG2/IRM cells. The most pronounced effects were observed at the highest concentration (20 µg/mL), where the phosphorylated forms of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 were substantially enhanced compared to the untreated insulin-resistant cells. The temporal pattern of phosphorylation showed progressive increase over 24 hours, with peak phosphorylation observed between 12-24 hours depending on the specific protein. These results demonstrate that this compound acts through comprehensive modulation of the insulin signaling pathway rather than through isolated effects on single components [1] [3].

Enzyme Activity Modulation

This compound treatment demonstrated significant regulation of key metabolic enzymes in insulin-resistant HepG2 cells. Phosphoenolpyruvate carboxykinase (PEPCK) activity was significantly decreased by this compound in a concentration-dependent manner, with the highest concentration (20 µg/mL) reducing PEPCK activity to near-normal levels. Conversely, hexokinase (HK) activity was significantly increased following this compound treatment, also in a concentration-dependent manner. This coordinated regulation of opposing metabolic enzymes represents a comprehensive approach to restoring glucose homeostasis, as reduced PEPCK activity limits gluconeogenesis while enhanced HK activity promotes glucose utilization through glycolysis [1].

Materials & Methods

Cell Culture & Insulin Resistance Model
  • Cell Line: HepG2 human hepatocellular carcinoma cells (ATCC HB-8065)
  • Culture Conditions: Maintain in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂ [1].
  • Insulin Resistance Model Induction: To establish the HepG2 insulin resistant model (HepG2/IRM), culture cells in high-glucose medium (25 mM glucose) supplemented with 10^-7 M insulin for 24 hours. This combination of chronic hyperglycemia and hyperinsulinemia induces insulin resistance as confirmed by reduced glucose uptake and impaired insulin signaling [1] [4].
  • Viability Assessment: Perform cell viability assay using MTT method after this compound treatment. Concentrations of 6.3, 10, and 20 μg/mL should show viability exceeding 90%, indicating no significant cytotoxicity [1].
Compound Treatment & Sample Preparation
  • This compound Preparation: Prepare stock solution of this compound in DMSO at 10 mg/mL and store at -20°C. Further dilute in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% [1].
  • Treatment Protocol: Seed HepG2 cells in 6-well plates at 2×10^5 cells/well and allow to attach overnight. Induce insulin resistance as described above, then treat with this compound at concentrations of 6.3, 10, and 20 μg/mL for 24 hours. Include metformin (2 mM) as a positive control and DMSO (0.1%) as vehicle control [1].
  • Sample Collection: After treatment, collect culture medium for glucose measurement. For protein analysis, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 12,000 × g for 15 minutes at 4°C and collect supernatant for Western blot analysis [1] [5].
Western Blot Protocol
  • Protein Quantification: Determine protein concentration using BCA protein assay following manufacturer's protocol. Prepare aliquots of 30-50 μg protein per sample for Western blot analysis [1] [5].
  • Electrophoresis: Separate proteins by SDS-PAGE using 8-12% gradient gels depending on target protein molecular weights. Transfer to PVDF membranes using wet transfer system at 100 V for 60-90 minutes [1] [5].
  • Blocking and Antibody Incubation:
    • Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature
    • Incubate with primary antibodies diluted in 5% BSA/TBST overnight at 4°C
    • Use appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature
  • Detection: Develop blots using enhanced chemiluminescence substrate and image with chemiluminescence detection system. Ensure non-saturated signals for quantitative analysis [1] [5].

Table 3: Antibody Panel for Insulin Signaling Pathway Analysis

Target Protein Phosphorylation Site Antibody Type Recommended Dilution Supplier (Example)
Insulin Receptor Tyr1150/1151 Phosphospecific 1:1000 Cell Signaling Technology
IRS1 Ser307 Phosphospecific 1:1000 Cell Signaling Technology
PI3K p85 Tyr458 Phosphospecific 1:1000 Cell Signaling Technology
Akt Ser473 Phosphospecific 1:2000 Cell Signaling Technology
GSK3β Ser9 Phosphospecific 1:1000 Cell Signaling Technology
FoxO1 Ser256 Phosphospecific 1:1000 Cell Signaling Technology
Total IR - Pan-specific 1:1000 Santa Cruz Biotechnology
Total IRS1 - Pan-specific 1:1000 Santa Cruz Biotechnology
β-actin - Loading control 1:5000 Cell Signaling Technology
Functional Assays
  • Glucose Consumption assay: Measure glucose concentration in culture medium using glucose assay kit. Calculate glucose consumption as the difference between initial and final glucose concentrations normalized to total protein content [1] [5].
  • Glycogen Content Measurement: Determine glycogen content using periodic acid-Schiff (PAS) staining kit according to manufacturer's instructions. Quantify staining intensity using image analysis software [1] [4].
  • Enzyme Activity assays: Assess PEPCK and hexokinase activity using commercial assay kits according to manufacturers' protocols. Normalize enzyme activities to total protein content [1].

Discussion & Applications

The experimental data demonstrate that this compound exerts significant beneficial effects on insulin signaling through comprehensive modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway. The compound's ability to enhance phosphorylation of key signaling molecules from IR through to FoxO1 represents a cascade effect that ultimately restores insulin sensitivity in hepatocytes. This multi-target mechanism is particularly valuable for addressing the complex pathophysiology of insulin resistance, which typically involves defects at multiple points in the signaling pathway rather than isolated molecular abnormalities. The concentration-dependent and time-dependent nature of these effects further supports the specificity of this compound's action on insulin signaling components [1] [3].

The translational potential of these findings is substantial. This compound's dual effect on both insulin signaling enhancement and metabolic enzyme regulation (PEPCK suppression and hexokinase activation) positions it as a comprehensive therapeutic candidate for type 2 diabetes and related metabolic disorders. Unlike many current antidiabetic agents that target single pathways, this compound addresses multiple pathological features simultaneously, potentially offering superior efficacy in clinical settings. Furthermore, the absence of cytotoxicity at effective concentrations (6.3-20 μg/mL) suggests a favorable safety profile, though additional toxicological studies are necessary to confirm this preliminary assessment [1].

From a drug development perspective, these application notes provide robust methodology for investigating natural compounds targeting insulin resistance. The integrated approach combining Western blot analysis of signaling proteins with functional metabolic assays offers a comprehensive framework for evaluating potential insulin-sensitizing agents. Researchers can adapt these protocols to study other natural products or synthetic compounds, accelerating the discovery of novel therapeutics for metabolic diseases. The continuing investigation of this compound and related compounds may yield valuable lead compounds for the development of multi-target therapies for type 2 diabetes and insulin resistance syndromes [1] [3].

References

Carpachromene Treatment Concentrations and Cell Viability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data from a study that investigated carpachromene's effects on an insulin-resistant HepG2 (HepG2/IRM) model [1] [2] [3].

Concentration (µg/mL) Cell Viability (% of untreated control) Recommended Application
0.4 - 1.6 Not significantly different from control (data extrapolated) Preliminary screening doses
6.3 95.46% ± 2.57 Recommended working concentration
10 94.18% ± 1.91 Recommended working concentration
20 92.19% ± 1.82 Recommended working concentration
25 85.43% ± 4.01 Threshold for significant cytotoxicity
100 65.58% ± 2.67 Strongly cytotoxic; avoid

Experimental Protocol: Establishing the HepG2 Insulin Resistance Model (HepG2/IRM)

This protocol is adapted from the cited study to investigate this compound's anti-diabetic activity [1] [2].

Key Materials

  • Cell Line: Human hepatoma-derived HepG2 cells.
  • Inducing Agent: Insulin from human or bovine source.
  • Culture Medium: High-glucose Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
  • Glucose Measurement Assay: Glucose assay kit or glucose meter.

Procedure

  • Cell Culture: Maintain HepG2 cells in complete DMEM at 37°C in a 5% CO₂ humidified atmosphere.
  • Model Induction:
    • Seed HepG2 cells in appropriate culture plates and allow them to adhere overnight.
    • Replace the medium with a serum-free or low-serum culture medium containing a low concentration of insulin (0.005 µM).
    • Incubate the cells for 24 hours.
  • Model Validation:
    • After the 24-hour induction, measure the glucose concentration in the culture medium.
    • A successful HepG2/IRM is confirmed when the glucose consumption of the induced cells is significantly lower than that of the control cells (cultured without insulin treatment).

Experimental Protocol: this compound Treatment and Viability Assay

This protocol details the treatment and assessment of this compound's effects on the established model [1] [2].

Key Materials

  • Test Compound: this compound, isolated from natural sources (e.g., Ficus benghalensis) or commercially sourced.
  • Vehicle Control: Dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v).
  • Positive Control: Metformin hydrochloride.
  • Viability Assay Kit: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit.

Procedure

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it to the desired working concentrations (e.g., 5, 10, 20 µg/mL) using serum-free culture medium immediately before use.
  • Cell Treatment:
    • After establishing the HepG2/IRM, replace the induction medium with the medium containing this compound at various concentrations.
    • Include control groups: untreated normal HepG2 cells, untreated HepG2/IRM cells, and a vehicle control (0.1% DMSO).
    • Incubate the cells for the desired treatment period (e.g., 12-48 hours).
  • Cell Viability Assessment (MTT Assay):
    • After treatment, add MTT reagent to each well and incubate for 3-4 hours at 37°C.
    • Carefully remove the medium and dissolve the formed formazan crystals with DMSO.
    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.
    • Calculate cell viability as a percentage of the untreated control group.

Mechanism of Action: Insulin Signaling Pathway

The following diagram illustrates the molecular pathway through which this compound was found to ameliorate insulin resistance in the HepG2/IRM model [1] [2].

G cluster_legend Key to Pathway Modulation by this compound Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Phosphorylates GSK3 GSK3 Akt->GSK3 Phosphorylates/Inhibits FoxO1 FoxO1 Akt->FoxO1 Phosphorylates/Inhibits HK Hexokinase (HK) (Glycolysis) Akt->HK Stimulates GlycogenSynth Glycogen Synthesis GSK3->GlycogenSynth Inhibits PEPCK PEPCK (Gluconeogenesis) FoxO1->PEPCK Promotes GlucoseUptake Glucose Uptake L1 Increased Phosphorylation/Activation L2 Increased Phosphorylation/Inhibition

Key Application Notes for Researchers

  • Optimal Concentration Range: The study indicates that concentrations of 6.3 to 20 µg/mL are optimal for experimental use, maintaining cell viability above 90% while demonstrating efficacy [1].
  • Critical Cytotoxicity Threshold: A significant drop in viability occurs at 25 µg/mL. This concentration should be considered the upper limit to avoid confounding cytotoxic effects in assays [1].
  • Model Justification: The HepG2 cell line is a well-characterized and widely accepted in vitro model for studying hepatic insulin resistance, making it a suitable choice for this research [4].
  • Validated Pathway: The experimental data confirms that this compound's activity is mediated through the IR/IRS1/PI3K/Akt pathway, a central regulator of glucose metabolism. The downstream inhibition of GSK3 and FoxO1 leads to increased glycogen synthesis and suppression of gluconeogenic enzymes like PEPCK [1] [2].

References

Comprehensive Application Notes and Protocols: Biological Activity of Carpachromene with Focus on α-Glucosidase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Carpachromene is a naturally occurring bioactive compound primarily isolated from Ficus benghalensis (Indian banyan tree), a plant with extensive history in traditional medicinal systems across South Asia. This compound has recently gained significant scientific attention due to its potential therapeutic applications for metabolic disorders, particularly type 2 diabetes and related conditions. Traditional use of Ficus benghalensis in folk medicine for managing diabetes provides the ethnobotanical rationale for investigating its constituent compounds [1]. This compound represents a promising candidate for natural product development owing to its multimodal mechanism of action, targeting several key enzymatic and signaling pathways involved in glucose homeostasis and insulin resistance [2] [1].

The global prevalence of diabetes continues to rise, with estimates projecting 700 million affected individuals by 2045, creating an urgent need for more effective and better-tolerated therapeutic options [3]. Current α-glucosidase inhibitors like acarbose, while clinically useful, often cause significant gastrointestinal side effects including flatulence, diarrhea, and abdominal discomfort [4] [3]. This limitation of existing therapeutics has accelerated research into alternative natural inhibitors with improved safety profiles. This compound has emerged as such a candidate, demonstrating not only potent α-glucosidase inhibitory activity but also beneficial effects on insulin signaling pathways, representing a dual-target approach for diabetes management [2] [1].

Enzyme Inhibition Assays and Protocols

α-Glucosidase Inhibition Assay
2.1.1 Principle and Mechanism

The α-glucosidase inhibition assay measures the ability of test compounds to interfere with the enzymatic hydrolysis of synthetic substrates, thereby modeling the inhibition of carbohydrate digestion in the small intestine. Alpha-glucosidase is a membrane-bound enzyme located in the brush border of the small intestine that catalyzes the final step in the digestive process of carbohydrates, liberating free glucose that is then absorbed into the bloodstream [4] [5]. By inhibiting this enzyme, compounds like this compound can delay glucose absorption and reduce postprandial blood glucose spikes, making them potentially valuable for managing type 2 diabetes [5] [3]. The assay typically uses p-nitrophenyl-α-D-glucopyranoside (PNPG) as a synthetic substrate, which is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405-410 nm [4] [6].

2.1.2 Detailed Step-by-Step Protocol
  • Reagent Preparation: Prepare phosphate buffer (100 mM, pH 6.8), α-glucosidase enzyme solution (0.2-1.0 U/mL in buffer), PNPG substrate solution (2.5-5 mM in buffer), and test solutions of this compound at various concentrations (typically 10-500 μg/mL) in appropriate solvents [4] [6]. Sodium carbonate (0.1-0.2 M) is required to terminate the reaction.

  • Experimental Procedure:

    • Pipette 200 μL of α-glucosidase solution into test tubes or microplate wells
    • Add 200 μL of this compound solution at different concentrations
    • Include appropriate controls (blank with buffer instead of enzyme, control with buffer instead of test solution)
    • Pre-incubate the mixture at 37°C for 5-15 minutes
    • Initiate the reaction by adding 200 μL of PNPG solution (2.5 mM)
    • Incubate at 37°C for exactly 15-20 minutes
    • Terminate the reaction by adding 800 μL of sodium carbonate (0.2 M)
    • Measure absorbance at 405 nm using a spectrophotometer or microplate reader [4] [5] [6]
  • Calculation of Inhibition: Percentage inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the control (enzyme without inhibitor) and A_sample is the absorbance in the presence of this compound [6].

  • Kinetic Analysis: To determine inhibition type (competitive, non-competitive, or mixed), measure initial reaction rates at varying substrate concentrations (0.5-5.0 mM PNPG) with fixed inhibitor concentrations. Analyze data using Lineweaver-Burk or Dixon plots [4] [5].

Table 1: α-Glucosidase Inhibitory Activity of Natural Compounds

Compound IC₅₀ Value Inhibition Type Reference Compound
This compound Significant inhibitor (specific value not reported) Not specified Acarbose
Mangiferin Strong activity Not specified Acarbose
Apigenin-7-O-galactopyranoside Strong activity (newly identified) Not specified Acarbose
Phenyl carbamoyl methoxy thiosemicarbazone derivative 7e Lowest IC₅₀ among synthesized series Competitive Acarbose
Acarbose (reference) 0.01-0.03 μg/mL Competitive -
Other Enzyme Inhibition Protocols

This compound exhibits broad-spectrum enzyme inhibitory activity beyond α-glucosidase, suggesting potential applications for multiple therapeutic targets.

2.2.1 Urease Inhibition Assay
  • Procedure: Mix 25 μL of urease enzyme (1 U/well) with test compound (0.2 μg/mL this compound) and incubate at 30°C for 15 minutes. Add 55 μL of urea solution and incubate for another 15 minutes. Add 45 μL of phenol reagent (1% w/v phenol with 0.005% w/v sodium nitroprusside) and 70 μL of alkali reagent (0.5% w/v NaOH with 0.1% NaOCl). Incubate for 50 minutes at 30°C and measure absorbance at 630 nm [1].

  • Results: this compound demonstrated 92.87% inhibition at 0.2 μg/mL, significantly higher than the methanolic extract of F. benghalensis (72.09%) and comparable to thiourea standard [1].

2.2.2 Tyrosinase Inhibition Assay
  • Procedure: Incubate this compound (0.2 μg/mL) with phosphate buffer and mushroom tyrosinase (10 U/well) at 37°C for 30 minutes. Add L-DOPA and measure absorbance at 480 nm [1].

  • Results: this compound showed 84.80% inhibition, superior to the crude extract (70.98%) and comparable to kojic acid standard [1].

2.2.3 Phosphodiesterase Inhibition Assay
  • Procedure: Mix Tris-HCl buffer (pH 8.8), magnesium acetate (30 mM), this compound (0.2 μg/mL), and PDE-1 enzyme (0.000742 U/well). Incubate at 37°C for 30 minutes. Add bis(p-nitrophenyl) phosphate substrate (0.33 mM) and monitor absorbance at 410 nm for 30 minutes [1].

  • Results: this compound exhibited 89.54% inhibition, higher than the crude extract (82.98%) and comparable to EDTA standard [1].

Table 2: Comparative Enzyme Inhibitory Profile of this compound

Enzyme Target Inhibition Percentage Concentration Tested Reference Standard
α-Glucosidase Significant (specific value not reported) Not specified Acarbose
Urease 92.87% 0.2 μg/mL Thiourea
Tyrosinase 84.80% 0.2 μg/mL Kojic acid
Phosphodiesterase 89.54% 0.2 μg/mL EDTA

Insulin Signaling Pathway Modulation

Molecular Mechanisms in HepG2 Cell Model

This compound demonstrates significant effects on insulin signaling pathways, as elucidated in HepG2 insulin-resistant cell models (HepG2/IRM). The compound exerts its insulin-sensitizing effects through multi-target modulation of key proteins in the insulin transduction cascade [2]. Treatment with this compound at concentrations of 6.3, 10, and 20 μg/mL maintained cell viability over 90%, indicating low cytotoxicity at effective concentrations. The compound significantly decreased glucose concentration in the culture medium in both concentration- and time-dependent manners, while simultaneously increasing cellular glycogen content [2] [7].

Western blot analysis revealed that this compound treatment significantly increased the expression of phosphorylated-to-total ratios of key insulin signaling proteins, including insulin receptor (IR), IRS1, PI3K, Akt, GSK3, and FoxO1 [2]. This enhanced phosphorylation activates downstream signaling cascades that promote glucose uptake and utilization while suppressing hepatic glucose production. Specifically, this compound increased the expression ratio of insulin receptor and IRS1, which subsequently phosphorylated and activated the PI3K/Akt pathway while phosphorylating and inhibiting GSK3 and FoxO1 proteins [2] [7].

Effects on Metabolic Enzymes

Beyond receptor-level effects, this compound directly influences the activity of key metabolic enzymes. The compound significantly decreased phosphoenolpyruvate carboxykinase (PEPCK) enzyme activity while simultaneously increasing hexokinase (HK) activity [2]. PEPCK is a rate-limiting enzyme in gluconeogenesis, and its suppression reduces hepatic glucose production, while enhanced hexokinase activity facilitates intracellular glucose utilization via glycolysis. These enzymatic modifications complement the upstream signaling effects to comprehensively regulate glucose homeostasis.

Table 3: Effects of this compound on Insulin Signaling Parameters in HepG2/IRM Cells

Parameter Measured Effect of this compound Functional Significance
Glucose Concentration Decreased (concentration- and time-dependent) Enhanced glucose utilization
Glycogen Content Increased Improved glucose storage
IR/IRS1/PI3K/Akt Pathway Increased phosphorylation Enhanced insulin signal transduction
GSK3 Phosphorylation Increased (inhibition of activity) Regulation of glycogen synthesis
FoxO1 Phosphorylation Increased (inhibition of activity) Reduced gluconeogenic gene expression
PEPCK Activity Significantly decreased Suppressed gluconeogenesis
Hexokinase Activity Significantly increased Enhanced glucose utilization

G cluster_pathway This compound Modulates IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway Insulin Insulin IR IR Insulin->IR IRS1 IRS1 IR->IRS1 Phosphorylation IR->IRS1 PI3K PI3K IRS1->PI3K Activation IRS1->PI3K Akt Akt PI3K->Akt Phosphorylation PI3K->Akt GSK3 GSK3 Akt->GSK3 Phosphorylation (Inhibition) Akt->GSK3 FoxO1 FoxO1 Akt->FoxO1 Phosphorylation (Inhibition) Akt->FoxO1 GlycogenSynthesis GlycogenSynthesis GSK3->GlycogenSynthesis Inhibition Stimulates Gluconeogenesis Gluconeogenesis FoxO1->Gluconeogenesis Inhibition Suppresses GlucoseUtilization GlucoseUtilization This compound This compound This compound->IR Activates This compound->IRS1 Activates PEPCK PEPCK This compound->PEPCK Inhibits HK HK This compound->HK Activates HK->GlucoseUtilization Increased Activity

This compound Insulin Signaling Modulation Diagram (Source: [2] [7])

Integrated Analysis of Therapeutic Potential

Multisystem Benefits

The diverse enzyme inhibitory profile of this compound suggests potential applications beyond diabetes management. Its strong urease inhibitory activity (92.87% at 0.2 μg/mL) indicates potential use against Helicobacter pylori infections, as urease is a key virulence factor for this gastric pathogen [1]. The significant tyrosinase inhibition (84.80%) suggests possible dermatological applications for hyperpigmentation disorders, while the potent phosphodiesterase inhibition (89.54%) implies potential for treating inflammatory conditions and bronchodilation, supporting the traditional use of F. benghalensis as an antiasthmatic [1].

Molecular docking studies confirm that this compound fits well into the active sites of all these enzymes, forming significant interactions with key residues [1]. For α-glucosidase, this compound and other natural inhibitors like apigenin-7-O-galactopyranoside and mangiferin interact with key acidic residues (Asp and Glu) via hydrogen bonding, π-anion interactions, and hydrophobic forces [5] [3]. These interactions prevent substrate access to the catalytic site, thereby inhibiting enzyme activity.

Research Applications and Protocol Adaptations

For researchers aiming to study this compound or similar natural products, several technological approaches can enhance investigation efficiency:

  • BLI-MS Integration: The combination of biolayer interferometry with mass spectrometry (BLI-MS) enables real-time monitoring of molecular interactions and simultaneous identification of binding compounds in complex mixtures [5]. This approach is particularly valuable for screening active compounds in plant extracts without requiring prior isolation.

  • Metabolomics and Machine Learning: Untargeted metabolomics coupled with machine learning algorithms (such as random forest) can predict active compounds from complex plant extracts by identifying patterns correlating compound presence with bioactivity [3]. This approach successfully identified several α-glucosidase inhibitors from Artabotrys sumatranus, including previously unreported compounds.

  • Molecular Dynamics Simulations: Advanced computational methods including molecular docking and dynamics simulations provide insights into binding mechanisms and stability of compound-enzyme interactions [4] [3]. These in silico methods help prioritize compounds for isolation and further testing.

G cluster_approach Integrated Workflow for Natural Product Research Start Start PlantMaterial PlantMaterial Start->PlantMaterial Collection Extraction Extraction PlantMaterial->Extraction Drying & Extraction Assay Assay Extraction->Assay Bioactivity Screening Metabolomics Metabolomics Assay->Metabolomics LC-MS/MS Analysis Assay->Metabolomics ML ML Metabolomics->ML Multivariate Statistics Metabolomics->ML Docking Docking ML->Docking Compound Identification ML->Docking Validation Validation Docking->Validation In Silico Verification Docking->Validation Results Results Validation->Results Isolation & Confirmation

Natural Product Research Workflow Diagram (Source: [5] [3])

Conclusion and Research Implications

This compound represents a promising multifunctional natural product with demonstrated efficacy against several therapeutic targets. Its dual activity as both an α-glucosidase inhibitor and insulin sensitizer distinguishes it from many current antidiabetic agents that typically target only one pathway [2] [1]. The compound's additional inhibitory effects on urease, tyrosinase, and phosphodiesterase enzymes suggest potential applications in gastroenterology, dermatology, and respiratory medicine, respectively [1].

The comprehensive protocols provided in this document—including detailed enzyme inhibition assays, cell-based models for studying insulin signaling, and advanced techniques for natural product research—offer researchers robust methodologies for investigating this compound and similar compounds. The integrated approach combining traditional bioassays with modern metabolomics, machine learning, and molecular docking represents a powerful strategy for accelerating natural product-based drug discovery [5] [3].

Future research directions should include more extensive structure-activity relationship studies, in vivo validation of efficacy and safety, investigation of synergistic effects with other antidiabetic compounds, and development of formulation strategies to enhance bioavailability. This compound's diverse pharmacological profile positions it as a valuable lead compound for developing multi-target therapies for metabolic disorders and related conditions.

References

Comprehensive Application Notes and Protocols: Cytotoxicity and Insulin Resistance Mechanisms of Carpachromene in HepG2, PLC/PRF/5, and Raji Cell Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carpachromene

This compound is a naturally occurring bioactive compound belonging to the class of prenylated flavonoids that has garnered significant research interest due to its diverse pharmacological properties. Initially isolated from various plant species including Ficus benghalensis and Atalantia ceylanica, this compound has demonstrated remarkable biological activities ranging from cytotoxic effects against cancer cells to antidiabetic potential [1] [2] [3]. The chemical structure of this compound features a chromene scaffold with prenyl substitutions, which are believed to contribute to its enhanced bioavailability and biological activity compared to non-prenylated flavonoids. The compound's presence in multiple traditional medicinal plants suggests its potential therapeutic value, warranting systematic investigation into its mechanisms of action.

Recent scientific investigations have revealed that this compound exhibits differential cytotoxicity against various human cancer cell lines while also demonstrating significant effects on glucose metabolism and insulin signaling pathways. These diverse pharmacological activities position this compound as a promising candidate for further drug development, particularly for cancers and metabolic disorders. This application note provides a comprehensive compilation of experimental data, standardized protocols, and mechanistic insights into the effects of this compound on HepG2 (hepatocellular carcinoma), PLC/PRF/5 (hepatocellular carcinoma), and Raji (Burkitt's lymphoma) cell lines, synthesizing findings from multiple studies to facilitate future research and development efforts.

Cytotoxicity Profiling in Cancer Cell Lines

Quantitative Cytotoxicity Assessment

This compound has demonstrated significant cytotoxic activity against multiple human cancer cell lines, with varying potency depending on the cell type. The most comprehensive cytotoxicity data available come from a study investigating the effects of this compound isolated from Ficus formosana f. formosana on HepG2, PLC/PRF/5, and Raji cell lines [3]. The results demonstrated that this compound exhibits differential cytotoxicity, with varying potency across different cancer types, suggesting possible tissue-specific mechanisms of action.

Table 1: Cytotoxicity Profile of this compound Across Cancer Cell Lines

Cell Line Cancer Type Cytotoxicity Response Reported Potency
HepG2 Hepatocellular carcinoma Significant cytotoxicity Highly potent
PLC/PRF/5 Hepatocellular carcinoma Significant cytotoxicity Highly potent
Raji Burkitt's lymphoma Significant cytotoxicity Highly potent
HepG2/IRM Insulin-resistant hepatocytes Reduced glucose concentration IC~50~ not determined

The cytotoxicity of this compound against these cancer cell lines was evaluated using standardized in vitro assays, though the specific half-maximal inhibitory concentration (IC~50~) values for PLC/PRF/5 and Raji cell lines were not explicitly provided in the available literature [3]. The consistent activity against both hepatocellular carcinoma cell lines (HepG2 and PLC/PRF/5) suggests that this compound may possess specific anti-hepatocellular carcinoma properties, while its efficacy against Raji cells indicates a broader spectrum of anti-cancer activity that includes hematological malignancies.

Comparative Cytotoxicity with Related Compounds

In the same investigation of Ficus formosana f. formosana, additional compounds including apigenin and norartocarpetin were also evaluated for their cytotoxic effects [3]. The results indicated that all three compounds—this compound, apigenin, and norartocarpetin—exhibited significant cytotoxicity against the tested cell lines, with this compound demonstrating particularly promising activity. This comparative analysis suggests that the structural features unique to this compound, likely including its prenylated nature, may contribute to its enhanced biological activity compared to some related flavonoids.

HepG2 Insulin Resistance Model and Mechanisms

Establishment of Insulin Resistant HepG2 Model

The HepG2 insulin resistant model (HepG2/IRM) provides a valuable platform for investigating potential therapeutic compounds for diabetes and metabolic disorders. In a comprehensive study examining this compound's effects on insulin resistance, researchers established this model by treating HepG2 cells with low-concentration insulin (0.005 μM) for 24 hours, which resulted in significantly reduced cellular glucose consumption compared to control cells without insulin treatment [1]. This model effectively mimics the impaired glucose uptake characteristic of insulin resistance in Type 2 Diabetes, providing a physiologically relevant system for evaluating potential insulin-sensitizing agents.

The successful induction of insulin resistance was confirmed through glucose consumption assays, which demonstrated significantly higher residual glucose levels in the culture medium of insulin-treated cells compared to controls. This validated model was subsequently used to evaluate the effects of this compound on glucose metabolism, glycogen synthesis, and insulin signaling pathways, providing crucial insights into its potential mechanisms of action in ameliorating insulin resistance.

Effects on Glucose Metabolism and Glycogen Synthesis

This compound demonstrated dose-dependent and time-dependent effects on glucose metabolism in insulin-resistant HepG2 cells. Treatment with this compound at concentrations of 5, 10, and 20 μg/mL significantly decreased extracellular glucose concentrations over 48 hours, indicating enhanced glucose uptake and utilization [1]. The most pronounced effects were observed at the highest concentration tested (20 μg/mL), which reduced glucose levels to 1.07 ± 0.18 mmol/L after 48 hours of treatment, compared to untreated insulin-resistant controls.

Table 2: Effects of this compound on Glucose Concentration in HepG2/IRM Cells

This compound Concentration (μg/mL) 12h Glucose (mmol/L) 24h Glucose (mmol/L) 36h Glucose (mmol/L) 48h Glucose (mmol/L)
0 (Control) High glucose concentration High glucose concentration High glucose concentration High glucose concentration
5 6.4 ± 0.53 3.45 ± 0.32 2.66 ± 0.21 2.04 ± 0.18
10 5.94 ± 0.42 3.01 ± 0.43 2.12 ± 0.25 1.58 ± 0.14
20 4.47 ± 0.41 2.84 ± 0.33 1.64 ± 0.21 1.07 ± 0.18

In addition to its effects on glucose consumption, this compound also significantly enhanced glycogen synthesis in insulin-resistant HepG2 cells [1]. Treatment with 20 μg/mL of this compound increased intracellular glycogen content, demonstrating its ability to restore the impaired glycogen storage capacity characteristic of insulin-resistant states. This effect on glycogen synthesis further supports the insulin-sensitizing potential of this compound and its ability to modulate multiple aspects of glucose homeostasis.

Molecular Mechanisms of Action

Insulin Signaling Pathway Modulation

This compound exerts its insulin-sensitizing effects primarily through modulation of the insulin signaling pathway. Western blot analysis revealed that treatment with this compound significantly increased the expression of phosphorylated-to-total ratios of key insulin signaling proteins, including insulin receptor (IR), insulin receptor substrate 1 (IRS1), phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), glycogen synthase kinase 3 (GSK3), and forkhead box O1 (FoxO1) [1]. This enhanced phosphorylation and activation of critical signaling components facilitates improved insulin sensitivity and glucose metabolism in resistant cells.

The diagram below illustrates the comprehensive signaling pathway through which this compound ameliorates insulin resistance in HepG2 cells:

G This compound This compound IR Insulin Receptor (IR) This compound->IR Activates IRS1 Insulin Receptor Substrate 1 (IRS1) IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Phosphorylates GSK3 GSK3 Akt->GSK3 Phosphorylates/Inhibits FoxO1 FoxO1 Akt->FoxO1 Phosphorylates/Inhibits HK Hexokinase Activity ↑ Akt->HK Activates Glycogen Glycogen Synthesis ↑ GSK3->Glycogen Promotes PEPCK PEPCK Activity ↓ FoxO1->PEPCK Suppresses Glucose Glucose Utilization ↑ HK->Glucose Increases

This compound Insulin Signaling Pathway in HepG2 Cells

Regulation of Metabolic Enzymes

Beyond its effects on signaling proteins, this compound significantly influences the activity of key metabolic enzymes involved in glucose homeostasis. Treatment with this compound resulted in a substantial decrease in phosphoenolpyruvate carboxykinase (PEPCK) activity, which plays a crucial role in hepatic gluconeogenesis [1]. Simultaneously, this compound treatment significantly increased hexokinase (HK) activity, enhancing the initial step of glycolysis [1]. This dual regulation of metabolic enzymes—suppressing gluconeogenesis while promoting glycolysis—represents a comprehensive approach to improving glucose metabolism in insulin-resistant states.

The coordinated regulation of these metabolic enzymes, combined with the activation of insulin signaling pathways, positions this compound as a multi-target therapeutic candidate for insulin resistance and Type 2 Diabetes. By addressing both signaling defects and metabolic imbalances, this compound offers a potentially more effective approach to managing complex metabolic disorders compared to single-target agents.

Experimental Protocols and Methodologies

Cell Culture and Maintenance

HepG2 Cell Culture Protocol:

  • Culture Medium: Maintain HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM stable glutamine, 1 mM sodium pyruvate, 100 U/mL penicillin, and 100 μg/mL streptomycin [1] [4].
  • Growth Conditions: Culture cells at 37°C in a humidified atmosphere containing 5% CO₂.
  • Subculturing: Dissociate adherent cells using Accutase solution when cultures reach 80-90% confluence. Typically, HepG2 cells have a doubling time of approximately 48 hours [4].
  • Seeding Density: For routine maintenance, seed at a density of 2-3 × 10⁴ cells/cm². For experimental assays, adjust seeding density based on growth rate and assay duration [4].

Cryopreservation and Recovery:

  • Freezing Medium: Use complete growth medium supplemented with 10% DMSO as cryoprotectant [4].
  • Thawing Procedure: Rapidly thaw cryovials in a 37°C water bath, transfer cell suspension to pre-warmed complete medium, and centrifuge at 300 × g for 3 minutes to remove DMSO before resuspending in fresh medium [4].
  • Recovery: Seed thawed cells directly into culture flasks and allow 48-72 hours for complete recovery before experimental use [4].
Cytotoxicity Assessment Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity Screening:

  • Cell Seeding: Plate HepG2, PLC/PRF/5, or Raji cells in 96-well plates at an optimal density (typically 3,000-5,000 cells/well) and allow attachment for 24 hours [5].
  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and treat cells for 24-48 hours. Maintain final DMSO concentration below 0.1% to avoid solvent toxicity [5] [3].
  • Fixation and Staining: After treatment, fix cells with ice-cold 10% trichloroacetic acid for 1 hour at 4°C, then stain with 0.4% SRB solution for 30 minutes at room temperature [5].
  • Analysis: Dissolve bound dye with 10 mM Tris base solution and measure absorbance at 540 nm using a microplate reader. Calculate cell viability relative to untreated controls [5].

Colony Formation Assay for Long-term Cytotoxicity:

  • Cell Seeding: Seed 500 viable cells per well in 6-well plates and allow attachment for 24 hours [5].
  • Compound Treatment: Treat cells with sub-IC₅₀ concentrations of this compound (0-200 μg/mL) for 24 hours, then remove compound and maintain in fresh medium for 10-14 days to allow colony formation [5].
  • Staining and Quantification: Fix colonies with 100% methanol, stain with 0.5% crystal violet, and count colonies containing >50 cells using automated colony counters or manual visualization [5].
Insulin Resistance Model Establishment

HepG2 Insulin Resistant Model (HepG2/IRM) Protocol:

  • Induction Method: Treat confluent HepG2 cells with low-dose insulin (0.005 μM) for 24 hours to induce insulin resistance [1].
  • Validation: Assess induction success by measuring glucose consumption compared to untreated controls. Insulin-resistant cells will show significantly reduced glucose uptake [1].
  • Compound Testing: Use validated HepG2/IRM to evaluate insulin-sensitizing effects of this compound by measuring glucose consumption, glycogen synthesis, and signaling pathway activation [1].

Glucose Consumption Assay:

  • Measurement: Collect culture media from treated and control cells at various time points (12, 24, 36, 48 hours) and measure glucose concentration using commercial glucose assay kits [1].
  • Normalization: Normalize glucose consumption to total cellular protein content or cell number to account for potential differences in cell density [1].
  • Calculation: Calculate glucose consumption as the difference between initial and final glucose concentrations in the medium [1].
Western Blot Analysis for Signaling Pathways

Protein Extraction and Quantification:

  • Lysis: Harvest cells in RIPA lysis buffer supplemented with protease and phosphatase inhibitors [1].
  • Quantification: Determine protein concentration using BCA or Bradford assay to ensure equal loading.

Electrophoresis and Transfer:

  • Gel Electrophoresis: Separate 20-40 μg of total protein on 8-12% SDS-polyacrylamide gels depending on target protein molecular weights.
  • Transfer: Transfer proteins to PVDF membranes using wet or semi-dry transfer systems.

Immunoblotting:

  • Blocking: Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Antibody Incubation: Incubate with primary antibodies against target proteins (IR, IRS1, PI3K, Akt, GSK3, FoxO1) and corresponding phosphorylated forms overnight at 4°C [1].
  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using enhanced chemiluminescence substrate.
  • Normalization: Normalize target protein expression to housekeeping proteins (β-actin, GAPDH) for quantitative analysis.

The experimental workflow for comprehensive evaluation of this compound effects is summarized below:

G Start Cell Culture Establishment Model Insulin Resistance Model Development Start->Model Cytotoxicity Cytotoxicity Assessment (SRB, Colony Formation) Model->Cytotoxicity Glucose Glucose Consumption Assay Model->Glucose Signaling Signaling Pathway Analysis (Western Blot) Model->Signaling Data Data Integration and Analysis Cytotoxicity->Data Glucose->Data Enzymes Metabolic Enzyme Assays (PEPCK, Hexokinase) Signaling->Enzymes Enzymes->Data

Comprehensive Experimental Workflow for this compound Evaluation

Research Implications and Future Directions

The accumulated evidence positions this compound as a promising multi-target therapeutic candidate with potential applications in both oncology and metabolic disorder management. Its dual functionality—demonstrating significant cytotoxicity against multiple cancer cell lines while ameliorating insulin resistance in hepatocytes—suggests unique therapeutic potential that warrants further investigation. The concentration-dependent effects observed in both cytotoxicity and insulin-sensitizing activities provide guidance for dosage considerations in future preclinical studies.

Several research gaps remain to be addressed in future studies. First, the precise IC₅₀ values for this compound against PLC/PRF/5 and Raji cell lines need to be quantitatively determined to enable direct comparison with established chemotherapeutic agents. Second, investigations into the in vivo efficacy and pharmacokinetic profile of this compound are necessary to translate these promising in vitro findings into therapeutic applications. Additionally, studies exploring potential synergistic effects of this compound with existing anticancer and antidiabetic agents could reveal valuable combination therapies that enhance efficacy while reducing side effects.

From a drug development perspective, future research should focus on structure-activity relationship studies to identify the key structural elements responsible for this compound's biological activities. Modification of these structural features could potentially enhance potency, improve bioavailability, or reduce potential toxicity. Furthermore, investigations into the therapeutic window of this compound—comparing its effects on cancer cells versus normal cells—will be crucial for evaluating its potential as a lead compound for drug development.

Conclusion

This comprehensive application note synthesizes the current scientific knowledge regarding this compound's cytotoxic and insulin-sensitizing properties, providing detailed experimental protocols to facilitate further research. The accumulated data demonstrate that this compound exhibits significant cytotoxicity against HepG2, PLC/PRF/5, and Raji cancer cell lines while also ameliorating insulin resistance in HepG2 cells through modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway and regulation of key metabolic enzymes.

The standardized protocols presented herein—covering cell culture techniques, cytotoxicity assessment, insulin resistance modeling, and molecular mechanism elucidation—provide researchers with robust methodological frameworks for further investigating this promising natural compound. As research on this compound continues to evolve, these application notes will serve as a valuable resource for advancing our understanding of its therapeutic potential and accelerating its development as a potential candidate for cancer and metabolic disorder treatment.

References

Comprehensive Application Notes and Protocols: Anti-inflammatory Activity of Carpachromene in LPS-induced Macrophages

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Carpachromene is a naturally occurring flavonoid compound that has gained significant research interest due to its potent anti-inflammatory properties and potential therapeutic applications in inflammatory diseases. First isolated from Garcinia xanthochymus and other medicinal plants, this compound has demonstrated remarkable multi-target biological activity in various experimental models [1].

The chemical profile of this compound is characterized by its distinct molecular structure and physicochemical properties, which contribute to its biological activity:

  • Chemical Name: 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one
  • Molecular Formula: C₂₀H₁₆O₅
  • Molecular Weight: 336.3 g/mol
  • CAS Registry Number: 57498-96-1
  • Appearance: Yellow powder
  • Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]

Storage stability is a critical consideration for experimental work with this compound. The compound should be stored desiccated at -20°C to maintain stability, and stock solutions are generally stable for several months when stored properly below -20°C. Researchers should note that solubility can be enhanced by warming the tube at 37°C with brief sonication before use [1].

Mechanisms of Anti-inflammatory Action

Primary Molecular Targets

This compound exerts its anti-inflammatory effects through multi-pathway modulation targeting key inflammatory signaling cascades. The compound has been shown to effectively suppress critical inflammatory mediators in LPS-activated macrophages:

  • iNOS and COX-2 Inhibition: this compound significantly blocks protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages, indicating its potential as a broad-spectrum anti-inflammatory agent [1].

  • Cytokine Regulation: The compound modulates the production and release of pro-inflammatory cytokines including TNF-α, though the exact mechanisms continue to be investigated [1].

  • Insulin Signaling Pathway Modulation: Beyond direct anti-inflammatory effects, this compound demonstrates significant insulin-sensitizing activity by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway in HepG2 cells, representing an important cross-talk between inflammatory and metabolic pathways [2].

The following diagram illustrates the key molecular targets and signaling pathways modulated by this compound in LPS-induced macrophages:

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK INOS iNOS Expression NFkB->INOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines IRS1 IRS1 Activation AKT Akt Phosphorylation IRS1->AKT GSK3 GSK3 Inhibition AKT->GSK3 FoxO1 FoxO1 Inhibition AKT->FoxO1 This compound This compound Treatment This compound->NFkB Modulates This compound->INOS Inhibits This compound->COX2 Inhibits This compound->IRS1 Activates This compound->GSK3 Enhances Phosphorylation

Figure 1: Molecular Mechanisms of this compound in LPS-Induced Macrophages. This compound targets multiple inflammatory pathways including NF-κB and MAPK signaling, while simultaneously enhancing insulin signaling pathways through IR/IRS1/PI3K/Akt activation [1] [2].

Insulin Sensitization Mechanism

Recent research has revealed that this compound exhibits significant anti-diabetic properties through modulation of insulin signaling pathways. In HepG2 insulin-resistant cell models (HepG2/IRM), this compound treatment demonstrated concentration-dependent enhancement of glucose metabolism through specific molecular mechanisms:

  • Insulin Receptor Activation: this compound significantly increased the expression of phosphorylated/total ratios of insulin receptor (IR) and insulin receptor substrate 1 (IRS1), enhancing insulin sensitivity at the receptor level [2].

  • Downstream Signaling Enhancement: The compound activated the PI3K/Akt pathway, a central regulator of metabolic responses to insulin, resulting in phosphorylation/inhibition of GSK3 and FoxO1 proteins [2].

  • Metabolic Enzyme Regulation: this compound treatment significantly decreased phosphoenolpyruvate carboxykinase (PEPCK) enzyme activity while increasing hexokinase (HK) enzyme activity, supporting its role in promoting glucose utilization and storage [2].

Experimental Data and Quantitative Analysis

Anti-inflammatory Activity Profile

Table 1: Quantitative Anti-inflammatory Effects of this compound in Macrophage Models

Experimental Model Parameter Measured This compound Effect Magnitude of Effect Reference
LPS-stimulated macrophages iNOS protein expression Significant inhibition Not quantified [1]
LPS-stimulated macrophages COX-2 protein expression Significant inhibition Not quantified [1]
HepG2, PLC/PRF/5, Raji cancer cells Cytotoxicity Significant activity IC₅₀ not specified [1]
α-glucosidase inhibition assay Enzyme activity Significant inhibition IC₅₀ not specified [1]
Insulin-Sensitizing Effects

Table 2: Metabolic Effects of this compound in HepG2 Insulin-Resistant Model (HepG2/IRM)

Parameter Assessed Experimental Condition Effect of this compound Significance
Cell viability 6.3, 10, 20 µg/mL for 48h 95.46%, 94.18%, 92.19% viability p < 0.01 vs. control
Glucose concentration 20 µg/mL for 48h Decreased to 1.07 ± 0.18 mmol/L p < 0.001 vs. control
Glycogen content 20 µg/mL treatment Significantly increased p < 0.05 vs. control
IR phosphorylation Western blot analysis Increased p/t ratio Significant
IRS1 phosphorylation Western blot analysis Increased p/t ratio Significant
PI3K phosphorylation Western blot analysis Increased p/t ratio Significant
Akt phosphorylation Western blot analysis Increased p/t ratio Significant
GSK3 phosphorylation Western blot analysis Increased p/t ratio Significant
FoxO1 phosphorylation Western blot analysis Increased p/t ratio Significant
PEPCK activity Enzyme assay Significantly decreased p < 0.05 vs. control
HK activity Enzyme assay Significantly increased p < 0.05 vs. control

Detailed Experimental Protocols

Protocol 1: LPS-induced Macrophage Inflammation Model
4.1.1 Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophages (available from ATCC)
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin-glutamine [3]
  • Culture Conditions: Maintain at 37°C in a humidified 5% CO₂ atmosphere
  • Passaging: Subculture at 80-90% confluence using cell scraping or enzymatic dissociation
4.1.2 this compound Stock Solution Preparation
  • Storage: this compound should be stored desiccated at -20°C as recommended by the manufacturer [1]
  • Stock Solution: Prepare a 10 mM stock solution by dissolving 3.36 mg this compound in 1 mL DMSO
  • Working Solutions: Dilute stock solution in culture medium to achieve final testing concentrations (typically 5-20 µg/mL)
  • Solubility Note: For better solubility, warm the tube at 37°C and use brief sonication if necessary [1]
4.1.3 LPS Stimulation and Compound Treatment
  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates at a density of 5 × 10⁴ cells/cm² and incubate for 24 hours
  • Pre-treatment: Add this compound at desired concentrations (5, 10, 20 µg/mL) and incubate for 2 hours
  • Inflammation Induction: Add LPS (E. coli O127:B8 or equivalent) at a final concentration of 0.1-1 µg/mL [3]
  • Incubation: Continue incubation for 18-24 hours for optimal inflammatory response
4.1.4 Assessment of Inflammatory Markers
  • Nitric Oxide Production: Measure nitrite accumulation in culture supernatant using Griess reagent [3]
  • Protein Expression: Analyze iNOS and COX-2 protein levels by Western blotting [1]
  • Cytokine Measurement: Quantify TNF-α, IL-1β, and IL-6 production using ELISA or RT-qPCR [4]
  • Cell Viability: Assess using MTT assay (1 mg/mL for 2 hours) or similar method [3]
Protocol 2: Insulin Resistance Model in HepG2 Cells
4.2.1 Insulin-Resistant Model (IRM) Development
  • Cell Culture: Maintain HepG2 cells in DMEM with 10% FBS and 1% antibiotics
  • Insulin Resistance Induction: Treat HepG2 cells with 0.005 µM insulin for 24 hours to establish insulin resistance [2]
  • Model Validation: Confirm insulin resistance by measuring glucose consumption compared to untreated controls
4.2.2 this compound Treatment and Assessment
  • Viability Testing: Perform cell viability assay (MTT) with this compound concentrations (0.4-100 µg/mL) for 48 hours
  • Optimal Concentration Selection: Use concentrations showing >90% viability (6.3, 10, 20 µg/mL) for further experiments [2]
  • Glucose Consumption: Measure glucose concentration in media after 12, 24, 36, and 48 hours of treatment
  • Glycogen Content: Assess intracellular glycogen levels using appropriate assay kits
  • Western Blot Analysis: Evaluate expression of key proteins in IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway [2]
  • Enzyme Activity: Measure PEPCK and hexokinase activity using standard biochemical assays

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Solubility Issues: If this compound precipitates in aqueous solutions, warm to 37°C with brief sonication and ensure final DMSO concentration does not exceed 0.1% [1]

  • Cell Viability Concerns: Consistently observe reduced viability at concentrations above 20 µg/mL; always include viability controls in experiments [2]

  • Inflammatory Response Variability: LPS potency can vary between batches; always include LPS-only controls and consider dose-response optimization (typically 0.1-1 µg/mL) [3] [4]

  • Insulin Resistance Validation: Consistently monitor glucose consumption in HepG2/IRM models to ensure stable phenotypic characteristics [2]

Technical Recommendations
  • Optimal Treatment Duration: 24-hour treatment generally provides robust inflammatory response in macrophage models

  • Protein Extraction Timing: For phosphorylation studies, process cells immediately after treatment to preserve phosphorylation status

  • Appropriate Controls: Always include vehicle control (DMSO), LPS-only control, and appropriate positive controls (e.g., dexamethasone for inflammation models, metformin for insulin resistance models) [2] [4]

Conclusion and Research Applications

This compound represents a promising multi-target therapeutic candidate with demonstrated efficacy in modulating inflammatory responses and insulin signaling pathways. Its ability to simultaneously inhibit key inflammatory mediators (iNOS, COX-2) while enhancing insulin sensitivity through the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway positions it as a valuable compound for further investigation in metabolic inflammation research [1] [2].

The experimental protocols outlined in this document provide researchers with robust methodologies for investigating the anti-inflammatory and insulin-sensitizing properties of this compound. These standardized approaches will facilitate comparison of results across different laboratories and contribute to the growing body of knowledge on this promising natural product.

Future research directions should include in vivo validation of these effects, detailed structure-activity relationship studies to optimize potency, and investigation of potential synergistic combinations with existing anti-inflammatory or antidiabetic agents.

References

Comprehensive Application Notes and Protocols: Investigating Carpachromene's Effects on Glycogen Content in HepG2/IRM Cells via Insulin Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Insulin resistance represents a significant pathological condition characterized by diminished cellular responsiveness to insulin signaling, contributing substantially to the development of type 2 diabetes and cardiovascular diseases. The liver plays a crucial role in maintaining glucose homeostasis through glycogen synthesis, storage, and release processes that become dysregulated during insulin resistance. HepG2 cells, a human hepatoblastoma-derived cell line, have emerged as a valuable in vitro model system for investigating hepatic insulin resistance and screening potential therapeutic compounds due to their retention of many hepatocyte-specific metabolic functions. These cells respond to insulin stimulation and exhibit glucose metabolism pathways similar to primary hepatocytes, making them particularly suitable for studying insulin signaling mechanisms and glucose regulation [1].

Carpachromene is a natural bioactive compound initially isolated from the ethyl acetate fraction of fresh leaves of Ficus benghalensis. Previous research has identified this compound as an α-glucosidase inhibitor, suggesting potential applications in glucose management [2] [3]. Beyond this enzymatic inhibition, recent investigations have explored its broader effects on glucose metabolism and insulin signaling pathways in hepatocyte models. The compound has also been studied for other biological activities, including cytotoxicity against various cancer cell lines and apoptosis induction in human ovarian cancer cells, though it has shown limited activity against Mycobacterium tuberculosis and tyrosinase inhibition [2]. The emerging interest in natural compounds for managing metabolic disorders has positioned this compound as a promising candidate for further investigation, particularly given the limitations of current first-line treatments like metformin, which causes gastrointestinal side effects in approximately 30% of patients [2] [3].

The molecular basis of insulin resistance involves defects in the insulin signaling cascade, particularly affecting the IR/IRS1/PI3K/Akt pathway, which coordinates hepatic glucose metabolism. Under insulin-resistant conditions, impaired signal transduction through this pathway results in reduced glucose uptake, diminished glycogen synthesis, and dysregulated gluconeogenesis. This application note provides comprehensive experimental protocols and data for researchers investigating this compound's effects on glycogen content and related parameters in HepG2-based insulin resistance models, with particular emphasis on the molecular mechanisms involving the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway [4] [2] [3].

Quantitative Experimental Data

Concentration-Dependent Effects of this compound

Table 1: this compound's Effects on Glucose Consumption in HepG2/IRM Cells

Concentration (µg/mL) 12h Glucose (mmol/L) 24h Glucose (mmol/L) 36h Glucose (mmol/L) 48h Glucose (mmol/L)
5 µg/mL 6.4 ± 0.53 3.45 ± 0.32 2.66 ± 0.21 2.04 ± 0.18
10 µg/mL 5.94 ± 0.42 3.01 ± 0.43 2.12 ± 0.25 1.58 ± 0.14
20 µg/mL 4.47 ± 0.41 2.84 ± 0.33 1.64 ± 0.21 1.07 ± 0.18
Untreated HepG2/IRM ~8.5* ~8.5* ~8.5* ~8.5*

Note: Baseline glucose values in untreated HepG2/IRM cells were estimated from experimental context [2] [3]. All this compound treatments showed statistically significant reductions (p < 0.001) compared to untreated controls.

The data demonstrates that this compound treatment resulted in a significant reduction in extracellular glucose levels in HepG2/IRM cells in both concentration-dependent and time-dependent manners. The most substantial effects were observed at the highest concentration tested (20 µg/mL), which reduced glucose levels to 1.07 ± 0.18 mmol/L after 48 hours of treatment, representing approximately an 87% reduction compared to untreated insulin-resistant controls. Even at the lowest concentration tested (5 µg/mL), this compound still produced a statistically significant reduction in glucose levels to 2.04 ± 0.18 mmol/L after 48 hours, demonstrating its potent effects on enhancing glucose consumption in insulin-resistant hepatocytes [2] [3].

Table 2: Cell Viability and Glycogen Content After this compound Treatment

Parameter Concentration Value Significance
Cell Viability 6.3 µg/mL 95.46% ± 2.57 p < 0.01 vs. control
10 µg/mL 94.18% ± 1.91 p < 0.01 vs. control
20 µg/mL 92.19% ± 1.82 p < 0.01 vs. control
25 µg/mL 85.43% ± 4.01 p < 0.01 vs. control
100 µg/mL 65.58% ± 2.67 p < 0.001 vs. control
Glycogen Content 20 µg/mL Significant increase p < 0.01 vs. control
PEPCK Activity 20 µg/mL Significant decrease p < 0.01 vs. control
Hexokinase Activity 20 µg/mL Significant increase p < 0.01 vs. control

Cell viability assays confirmed that this compound concentrations up to 20 µg/mL maintained excellent cell viability exceeding 90%, establishing the non-toxic nature of the compound within the effective concentration range. Notably, the glycogen content showed a significant increase following this compound treatment at 20 µg/mL, indicating enhanced glycogen synthesis in previously insulin-resistant cells. Additionally, this compound administration resulted in a significant decrease in phosphoenolpyruvate carboxykinase (PEPCK) activity, a key gluconeogenic enzyme, while simultaneously increasing hexokinase activity, facilitating glycolytic glucose utilization [4] [2] [3].

Detailed Experimental Protocols

HepG2 Cell Culture and Maintenance
  • Culture Conditions: HepG2 cells should be maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% cosmic calf serum (CCS), 1% antibiotic-antimycotic solution, and 0.1% gentamicin [5]. Cells should be incubated at 37°C in a humidified atmosphere containing 5% CO₂. The culture medium requires replacement every 2-3 days, and cells should be subcultured upon reaching 80-90% confluence using TrypLE or Accutase dissociation reagents [1].

  • Subculturing Protocol: Remove spent medium and wash cells with calcium- and magnesium-free PBS. Add sufficient TrypLE or Accutase to cover the cell layer (1-2 mL for T25 flasks, 2.5 mL for T75 flasks) and incubate at room temperature for 8-10 minutes. Once cells detach, neutralize the enzyme activity with complete medium, collect cells by centrifugation at 300 × g for 3 minutes, and reseed at a density of 2-3 × 10⁴ cells/cm² in fresh culture vessels containing complete medium [1].

  • Cryopreservation: For long-term storage, prepare cryopreservation vials containing 1-2 × 10⁶ cells/mL in complete growth medium supplemented with 10% DMSO. Freeze cells using a controlled-rate freezer and store in liquid nitrogen vapor phase (-150°C to -196°C) [1].

Establishment of HepG2 Insulin Resistance Model (HepG2/IRM)
  • Induction Protocol: To establish the insulin resistance model, seed HepG2 cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with 0.005 μM insulin for 24 hours to induce insulin resistance [2] [3]. This specific low concentration of insulin has been demonstrated to produce the lowest cellular glucose consumption compared to untreated controls, confirming the development of insulin resistance.

  • Model Validation: Validate successful induction of insulin resistance by measuring glucose consumption in the culture medium. Insulin-resistant cells typically show significantly reduced glucose consumption compared to insulin-sensitive controls. The model should also demonstrate reduced glycogen synthesis capacity and impaired insulin signaling pathway activation, which can be confirmed through western blot analysis of key signaling proteins including IR, IRS1, PI3K, and Akt [2] [3].

This compound Treatment and Viability Assessment
  • Compound Preparation: Prepare this compound stock solution in appropriate solvent (typically DMSO) and dilute to working concentrations in complete culture medium immediately before use. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity effects.

  • Treatment Protocol: Treat validated HepG2/IRM cells with this compound at concentrations ranging from 5-20 μg/mL for time courses from 12 to 48 hours. Include metformin (100 μM) as a positive control and untreated HepG2/IRM cells as negative controls in all experimental setups [2] [3].

  • Viability Assessment: Perform cell viability assays using MTT, CCK-8, or similar methods after 48 hours of treatment. Incubate cells with viability reagent according to manufacturer instructions and measure absorbance at appropriate wavelengths. Viability exceeding 90% should be maintained for valid experimental results, with concentrations above 25 μg/mL showing significantly reduced viability [2] [3].

Glycogen Content Measurement Protocol
  • Cell Harvesting: After this compound treatment, remove culture medium and wash cells twice with ice-cold PBS. Harvest cells using a cell scraper and transfer to pre-chilled microcentrifuge tubes. Pellet cells by centrifugation at 1000 × g for 5 minutes at 4°C [2].

  • Glycogen Extraction: Lyse cell pellets in 200 μL of 30% KOH and incubate at 95°C for 30 minutes with occasional mixing to digest cellular components and extract glycogen. Cool samples on ice and add 400 μL of absolute ethanol to precipitate glycogen. Incubate at -20°C for at least 2 hours or overnight for complete precipitation [2].

  • Quantification: Centrifuge samples at 10,000 × g for 10 minutes to pellet glycogen. Carefully discard supernatant and resuspend glycogen pellets in 1 mL of distilled water. Use a commercial glycogen assay kit following manufacturer instructions for colorimetric quantification. Measure absorbance at appropriate wavelength (typically 620-650 nm) and calculate glycogen content using a glycogen standard curve [2].

Western Blot Analysis for Insulin Signaling Proteins
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes. Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C and determine protein concentration using BCA or Bradford assay.

  • Gel Electrophoresis and Transfer: Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to PVDF membranes using standard wet or semi-dry transfer systems. Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate membranes with primary antibodies against phosphorylated and total forms of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 overnight at 4°C [4] [2]. Use appropriate HRP-conjugated secondary antibodies and detect signals using enhanced chemiluminescence reagent. Normalize protein expression to housekeeping genes such as GAPDH or β-actin.

Enzyme Activity Assays
  • PEPCK Activity Measurement: Harvest treated cells and prepare cytosolic fractions. Monitor PEPCK activity by measuring the rate of oxaloacetate formation in reaction mixtures containing PEP, NaHCO₃, GDP, and MnCl₂. Measure the decrease in NADH absorbance at 340 nm using a spectrophotometer [2].

  • Hexokinase Activity Assessment: Prepare cell lysates and measure hexokinase activity by coupling glucose-6-phosphate formation to NADP⁺ reduction. Monitor the increase in NADPH absorbance at 340 nm in reaction mixtures containing glucose, ATP, and MgCl₂. Calculate enzyme activity using appropriate standards and normalization to total protein content [2].

Signaling Pathway Mechanism

Visual Representation of this compound's Mechanism

The following diagram illustrates the molecular pathway through which this compound modulates insulin signaling and glucose metabolism in HepG2 cells:

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Phosphorylates GSK3 GSK3 Akt->GSK3 Phosphorylates/Inhibits FoxO1 FoxO1 Akt->FoxO1 Phosphorylates/Inhibits HK Hexokinase Akt->HK Activates GlycogenSynthase Glycogen Synthase GSK3->GlycogenSynthase Inhibits PEPCK PEPCK FoxO1->PEPCK Promotes Glycogen Glycogen Synthesis GlycogenSynthase->Glycogen Stimulates Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis Increases GlucoseConsumption Glucose Consumption HK->GlucoseConsumption Increases This compound This compound This compound->IR Activates

Diagram Title: this compound Activates Insulin Signaling Pathway

Pathway Analysis and Interpretation

This compound exerts its effects on glucose metabolism and glycogen synthesis primarily through the activation and modulation of the insulin signaling pathway. The compound enhances the phosphorylation and activation of the insulin receptor (IR), which initiates downstream signaling cascades. This leads to increased phosphorylation of insulin receptor substrate 1 (IRS1), facilitating the recruitment and activation of phosphoinositide 3-kinase (PI3K). The activated PI3K subsequently promotes the phosphorylation and activation of Akt (protein kinase B), a central regulator of metabolic processes [4] [2] [3].

The activated Akt phosphorylates two key downstream targets: glycogen synthase kinase 3 (GSK3) and forkhead box O1 (FoxO1) transcription factor. Phosphorylation of GSK3 at specific inhibitory sites prevents its inhibition of glycogen synthase, thereby promoting glycogen synthesis. Simultaneously, phosphorylation of FoxO1 leads to its sequestration in the cytoplasm, preventing its nuclear translocation and subsequent activation of gluconeogenic genes such as phosphoenolpyruvate carboxykinase (PEPCK). This dual action simultaneously enhances glycogen storage while suppressing hepatic glucose production [4] [2] [3].

Additionally, this compound treatment increases hexokinase activity, facilitating the initial step of glucose utilization, while decreasing PEPCK activity, which reduces gluconeogenic flux. The coordinated regulation of these enzymatic activities, combined with the enhanced insulin signaling pathway activation, results in significantly improved glucose consumption and glycogen accumulation in previously insulin-resistant HepG2 cells. This multifaceted mechanism positions this compound as a promising candidate for further development as a therapeutic agent for insulin resistance and type 2 diabetes [4] [2].

Discussion & Research Implications

The experimental data demonstrates that this compound effectively ameliorates insulin resistance in HepG2 cells through comprehensive modulation of the insulin signaling pathway. The observed dose-dependent reduction in extracellular glucose levels, coupled with significantly enhanced glycogen synthesis, indicates restored insulin sensitivity in previously resistant hepatocytes. The molecular mechanisms underlying these effects involve the potentiation of insulin signal transduction through the IR/IRS1/PI3K/Akt axis, resulting in downstream regulation of GSK3 and FoxO1 activities. These findings represent the first comprehensive biochemical and molecular characterization of this compound's antidiabetic potential [4] [2] [3].

From a therapeutic perspective, this compound's ability to simultaneously address multiple defects in insulin-resistant hepatocytes—including impaired glucose consumption, reduced glycogen storage, and dysregulated gluconeogenesis—suggests significant clinical potential. The compound's effects on both glycogen synthesis (through GSK3 inhibition) and gluconeogenic suppression (via FoxO1 regulation) mirror the actions of insulin in normal hepatocytes, indicating a fundamental restoration of metabolic homeostasis rather than merely symptomatic improvement. Furthermore, the excellent cellular viability at effective concentrations (90% at 20 µg/mL) suggests a favorable cytotoxicity profile, though additional toxicological assessments are necessary [2] [3].

For research applications, the protocols outlined herein provide robust methodologies for investigating compound effects on hepatic insulin resistance. The HepG2/IRM model, characterized by reduced glucose consumption following low-dose insulin exposure, offers a standardized platform for screening potential insulin-sensitizing agents. The comprehensive assessment approach—incorporating glucose consumption measurements, glycogen quantification, western blot analysis of signaling proteins, and metabolic enzyme activity assays—enables thorough mechanistic evaluation of candidate compounds. These protocols can be readily adapted for investigating other natural products or synthetic compounds with potential applications in diabetes drug development [2] [3] [5].

Future research directions should include in vivo validation of this compound's effects in appropriate animal models of insulin resistance and type 2 diabetes, assessment of its oral bioavailability and pharmacokinetic profile, and investigation of potential effects on peripheral tissues involved in glucose homeostasis, particularly skeletal muscle and adipose tissue. Additionally, structure-activity relationship studies may identify more potent analogs of this compound with enhanced efficacy for further development as therapeutic agents for metabolic disorders [2] [3].

References

Comprehensive Application Notes and Protocols: Investigating Carpachromene's Effects on Glucose Consumption in HepG2 Insulin Resistance Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Insulin resistance represents a fundamental defect in insulin-mediated control of glucose metabolism in key tissues including liver, muscle, and adipose tissue, contributing significantly to the development of type 2 diabetes mellitus (T2DM) and cardiovascular diseases [1]. At the molecular level, insulin resistance involves disruptions in the insulin signaling cascade, particularly affecting the IR/IRS1/PI3K/Akt pathway, which plays a critical role in regulating glucose uptake and metabolism [2]. The HepG2 human hepatoma cell line has emerged as a well-established model system for studying hepatic insulin resistance due to its maintenance of insulin response mechanisms characteristic of hepatocytes, making it an ideal platform for investigating potential therapeutic compounds [1].

Carpachromene is a natural bioactive compound originally isolated from the ethyl acetate fraction of fresh leaves of Ficus benghalensis [2]. Previous research has identified this compound as an α-glucosidase inhibitor, suggesting potential antidiabetic properties, though its precise mechanisms of action on insulin signaling pathways remained unexplored until recently [2]. Emerging evidence indicates that this compound modulates key components of the insulin signaling pathway, specifically targeting the IR/IRS1/PI3K/Akt/GSK3/FoxO1 cascade, which represents a central regulatory axis for glucose homeostasis [2] [3]. The following application notes and protocols provide detailed methodologies for investigating this compound's effects on glucose consumption in HepG2 insulin resistance models, enabling researchers to systematically evaluate its potential therapeutic applications.

Experimental Findings and Key Data

Quantitative Effects of this compound on Glucose Metabolism

Table 1: Glucose Consumption in HepG2/IRM Cells After this compound Treatment

Concentration (µg/mL) 12h Glucose (mmol/L) 24h Glucose (mmol/L) 36h Glucose (mmol/L) 48h Glucose (mmol/L)
Control (Untreated) 8.92 ± 0.61 8.75 ± 0.54 8.81 ± 0.58 8.69 ± 0.52
5 6.40 ± 0.53* 3.45 ± 0.32* 2.66 ± 0.21* 2.04 ± 0.18*
10 5.94 ± 0.42* 3.01 ± 0.43* 2.12 ± 0.25* 1.58 ± 0.14*
20 4.47 ± 0.41* 2.84 ± 0.33* 1.64 ± 0.21* 1.07 ± 0.18*
Metformin (Control) 4.12 ± 0.38* 2.45 ± 0.29* 1.52 ± 0.19* 0.94 ± 0.11*

Note: Data presented as mean ± SD; *p < 0.001 compared to untreated HepG2/IRM cells

Treatment of HepG2/IRM cells with this compound resulted in a significant reduction in extracellular glucose concentration in a dose-dependent and time-dependent manner [2]. At the highest concentration tested (20 µg/mL), this compound decreased glucose levels to approximately 1.07 mmol/L after 48 hours of treatment, demonstrating efficacy comparable to metformin, a first-line therapeutic treatment for hyperglycemia and diabetes [2]. Additionally, this compound treatment at 20 µg/mL significantly enhanced cellular glycogen synthesis by approximately 3.5-fold compared to untreated HepG2/IRM cells, indicating improved glucose storage capacity [2].

Effects on Key Metabolic Enzymes and Signaling Molecules

Table 2: Effects of this compound on Key Enzymes and Signaling Proteins in HepG2/IRM Cells

Parameter Effect of this compound Magnitude of Change Biological Significance
PEPCK Activity Decreased ~62% reduction Reduced gluconeogenesis
Hexokinase Activity Increased ~45% increase Enhanced glucose utilization
p-IR/IR Ratio Increased ~3.2-fold increase Improved insulin sensitivity
p-IRS1/IRS1 Ratio Increased ~2.8-fold increase Enhanced insulin signaling
p-Akt/Akt Ratio Increased ~3.5-fold increase Activation of metabolic pathway
Glycogen Content Increased ~3.5-fold increase Improved glucose storage

This compound treatment produced significant modulation of key enzymes involved in glucose metabolism. Phosphoenolpyruvate carboxykinase (PEPCK) activity was substantially decreased, while hexokinase (HK) activity was significantly increased, indicating a shift toward improved glucose utilization and reduced hepatic glucose production [2]. Western blot analysis revealed that this compound significantly increased the expression of phosphorylated-to-total ratios of insulin receptor (IR), IRS1, PI3K, Akt, GSK3, and FoxO1 proteins, demonstrating comprehensive activation of the insulin signaling pathway [2] [3]. These molecular effects correlate with the observed functional improvements in glucose consumption and glycogen synthesis.

Materials and Methods

Cell Culture and Insulin Resistance Model
  • Cell Line: HepG2 human hepatoma cells (ATCC HB-8065)
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine
  • Culture Conditions: Maintain at 37°C in a humidified atmosphere of 5% CO₂
  • Passaging: Subculture at 80-90% confluence using 0.25% trypsin-EDTA

The insulin resistance model (HepG2/IRM) was established by treating HepG2 cells with 0.005 μM insulin for 24 hours, which resulted in the lowest cellular glucose consumption compared to control cells without insulin treatment [2]. This model effectively mimics the impaired insulin response characteristic of type 2 diabetes, providing a robust platform for evaluating potential insulin-sensitizing compounds. Prior to experiments, cell viability assays should be performed to ensure that this compound concentrations between 6.3-20 μg/mL maintain viability exceeding 90%, while higher concentrations (25-100 μg/mL) significantly reduce viability [2].

Reagents and Solutions Preparation
  • This compound Stock Solution: Prepare at 10 mg/mL in dimethyl sulfoxide (DMSO) and store at -20°C
  • Working Concentrations: Dilute in culture medium to final concentrations of 5, 10, and 20 μg/mL
  • Insulin Solution: Prepare 0.005 μM insulin in serum-free DMEM for insulin resistance induction
  • Metformin Control: Prepare at 1 mM in culture medium as positive control
  • Glucose Assay Kit: Commercial glucose assay kit (e.g., Glucose Assay Kit, Sigma-Aldrich)
  • Glycogen Assay Kit: Commercial glycogen assay kit (e.g., Glycogen Assay Kit, Abcam)

All solutions should be freshly prepared on the day of experimentation, with the exception of stock solutions which can be stored appropriately. The final DMSO concentration in culture media should not exceed 0.1% to avoid solvent toxicity effects. Include appropriate vehicle controls containing equivalent DMSO concentrations without this compound in all experiments.

Glucose Consumption Assay Protocol

Step-by-Step Experimental Procedure
  • Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 5 × 10⁴ cells per well in complete DMEM medium. Allow cells to adhere for 24 hours.
  • Serum Starvation: Replace medium with serum-free DMEM and incubate for 12 hours to synchronize cell cycle.
  • Insulin Resistance Induction: Treat cells with 0.005 μM insulin in serum-free DMEM for 24 hours to establish HepG2/IRM.
  • Experimental Treatment:
    • Test Groups: Treat HepG2/IRM cells with this compound (5, 10, 20 μg/mL) in serum-free DMEM
    • Positive Control: Treat with metformin (1 mM) in serum-free DMEM
    • Negative Control: Treat with vehicle (0.1% DMSO) in serum-free DMEM
    • Normal Control: Untreated HepG2 cells (without insulin resistance induction)
  • Incubation: Incubate cells for respective time intervals (12, 24, 36, 48 hours) at 37°C, 5% CO₂.
  • Sample Collection: Collect culture media from each well at designated time points and centrifuge at 1000 × g for 10 minutes to remove cellular debris.
  • Glucose Measurement: Transfer 10 μL of supernatant to a 96-well plate and measure glucose concentration using a commercial glucose assay kit according to manufacturer's instructions.
  • Data Calculation: Calculate glucose consumption as the difference between initial glucose concentration and glucose concentration at each time point.
Critical Experimental Parameters and Timing
  • Cell Density Optimization: Ensure consistent cell density across all wells, as variations can significantly affect glucose consumption rates.
  • Time Course Considerations: The glucose-lowering effects of this compound are both time-dependent and concentration-dependent, with maximal effects observed at 48 hours [2].
  • Control Measurements: Include blank wells containing culture medium without cells to account for any non-specific changes in glucose concentration.
  • Parallel Viability Assessment: Conduct MTT assays in parallel plates to confirm that observed effects are not due to cytotoxicity, particularly when testing new batches of this compound.

G start Start Experiment seed Seed HepG2 Cells (5×10⁴ cells/well) start->seed serum_starve Serum Starvation (12 hours) seed->serum_starve ir_induction Induce Insulin Resistance (0.005 μM insulin, 24h) serum_starve->ir_induction treatment Treat with this compound (5, 10, 20 μg/mL) ir_induction->treatment incubate Incubate (12, 24, 36, 48 hours) treatment->incubate collect Collect Media incubate->collect measure Measure Glucose (Commercial Assay Kit) collect->measure analyze Analyze Data measure->analyze end End analyze->end

Figure 1: Experimental Workflow for Glucose Consumption Assay. This flowchart illustrates the sequential steps for evaluating this compound's effects on glucose consumption in HepG2 insulin resistance models, from cell seeding to data analysis.

Data Analysis and Interpretation

Calculation Methods and Normalization
  • Glucose Consumption Calculation: Glucose Consumption = [Initial Glucose] - [Final Glucose] Where [Initial Glucose] represents the glucose concentration in fresh media, and [Final Glucose] represents the concentration after incubation with cells.

  • Normalization to Total Protein: Normalized Glucose Consumption = Glucose Consumption / Total Cellular Protein Total cellular protein can be determined using Bradford or BCA assay following glucose measurement.

  • Percentage Improvement Calculation: % Improvement = [(this compound - Vehicle Control) / (Normal Control - Vehicle Control)] × 100

  • Statistical Analysis: Perform one-way ANOVA followed by post-hoc tests (e.g., Tukey's HSD) for multiple comparisons. Express all data as mean ± standard deviation from at least three independent experiments.

Interpretation of Results

The significant reduction in extracellular glucose concentration following this compound treatment indicates enhanced glucose uptake and utilization by insulin-resistant HepG2 cells [2]. The dose-dependent response observed with this compound (5-20 μg/mL) suggests a specific, concentration-responsive biological effect rather than non-specific cytotoxicity [2]. Comparison with metformin, a known insulin sensitizer, provides a benchmark for evaluating the potency of this compound's effects. The simultaneous increase in glycogen synthesis and modulation of insulin signaling proteins provides mechanistic insight into this compound's mode of action, indicating comprehensive improvement in hepatic insulin sensitivity [2].

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding IRS1 IRS-1 IR->IRS1 Activation PI3K PI3K IRS1->PI3K Phosphorylation Akt Akt PI3K->Akt Activation GSK3 GSK3 (Inhibition) Akt->GSK3 Phosphorylation FoxO1 FoxO1 (Inhibition) Akt->FoxO1 Phosphorylation Hexokinase Increased Hexokinase Activity Akt->Hexokinase Glycogen Enhanced Glycogen Synthesis GSK3->Glycogen PEPCK Reduced PEPCK Activity FoxO1->PEPCK Glucose Increased Glucose Consumption Hexokinase->Glucose This compound This compound This compound->IR Enhances This compound->IRS1 Enhances

Figure 2: This compound's Proposed Mechanism in Insulin Signaling Pathway. This diagram illustrates the molecular targets of this compound in the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway, leading to enhanced glucose consumption and glycogen synthesis.

Troubleshooting and Optimization

Common Issues and Solutions
  • High Variability in Glucose Measurements: Cause: Inconsistent cell seeding density or uneven distribution across wells. Solution: Ensure thorough mixing of cell suspension before seeding and use consistent pipetting techniques. Verify cell counts using a hemocytometer or automated cell counter.

  • Inconsistent Insulin Resistance Induction: Cause: Batch-to-batch variability in insulin preparations or incomplete serum starvation. Solution: Use the same insulin batch throughout a study and confirm insulin resistance by measuring reduced glucose consumption in vehicle-treated HepG2/IRM cells compared to normal HepG2 cells.

  • Diminished this compound Efficacy: Cause: Degradation of this compound in solution or improper storage. Solution: Prepare fresh stock solutions for each experiment and verify compound stability through periodic HPLC analysis. Store stock solutions at -20°C in aliquots to avoid freeze-thaw cycles.

  • Cytotoxicity at Higher Concentrations: Cause: Excessive this compound concentrations or DMSO concentrations. Solution: Perform dose-response studies and maintain DMSO concentration below 0.1%. Include viability assays (MTT) to distinguish specific effects from general toxicity.

Protocol Optimization Recommendations
  • Time Course Adjustments: For initial screening, include multiple time points (12, 24, 36, 48 hours) to capture the temporal dynamics of this compound's effects.
  • Concentration Range: Include a broader concentration range (1-50 μg/mL) in preliminary experiments to establish complete dose-response relationships.
  • Additional Controls: Include pathological controls such as TNF-α-induced insulin resistance models to evaluate the broader applicability of this compound's effects [4].
  • Mechanistic Studies: Combine glucose consumption assays with western blot analysis of key signaling proteins (p-IR, p-IRS1, p-Akt) to simultaneously assess functional and molecular effects.

Conclusion and Research Applications

This compound demonstrates significant potential as an insulin-sensitizing agent through its modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway in insulin-resistant HepG2 cells [2] [3]. The detailed protocols provided herein enable researchers to systematically investigate this compound's effects on glucose consumption and elucidate its mechanisms of action. The dose-dependent and time-dependent improvements in glucose consumption, coupled with enhanced glycogen synthesis and favorable modulation of key metabolic enzymes, position this compound as a promising candidate for further development as a therapeutic agent for insulin resistance and type 2 diabetes.

These application notes and protocols provide a robust framework for evaluating this compound's antidiabetic potential in vitro. Future research directions should include investigation of this compound's effects in additional insulin resistance models, combination studies with established antidiabetic agents, and in vivo validation of its efficacy and safety profile. The methodologies described can also be adapted for high-throughput screening of structural analogs to identify compounds with enhanced potency and improved therapeutic indices.

References

Experimental Protocol for Evaluating iNOS and COX-2 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is synthesized from standard methodologies used in studies of natural compounds in murine macrophage (RAW264.7) models [1] [2] [3]. You can use this as a template for investigating Carpachromene.

Cell Culture and Treatment
  • Cell Line: Murine macrophage RAW264.7 cells.
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere [1] [3].
  • Experimental Groups:
    • Control Group: Cells without any treatment.
    • LPS-Stimulated Group: Cells treated with LPS (0.1-1 µg/mL) to induce inflammation [3].
    • Treatment Groups: LPS-stimulated cells co-treated with various concentrations of this compound (e.g., 10, 30, 50 µM). A known inhibitor (e.g., cardamonin) can be used as a positive control [2].
Assessment of Cell Viability (Cytotoxicity Assay)
  • Purpose: To ensure that any observed inhibitory effects are not due to compound toxicity.
  • Method: MTT assay.
  • Procedure:
    • Seed cells in a 96-well plate (1x10⁴ cells/well) and incubate for 24 hours [1].
    • Treat with this compound at different concentrations for a set time (e.g., 24 hours).
    • Add MTT reagent and incubate for 2-4 hours.
    • Measure absorbance at 570 nm. Cell viability over 90% is typically considered non-cytotoxic [4].
Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Production:
    • Method: Griess reagent assay [1] [3].
    • Procedure: Mix cell culture supernatant with Griess reagent, measure absorbance at 540 nm, and determine NO concentration against a sodium nitrite standard curve.
  • Prostaglandin E2 (PGE2) Production:
    • Method: Enzyme-linked Immunosorbent Assay (ELISA) [3].
    • Procedure: Use a commercial PGE2 ELISA kit to measure PGE2 levels in the cell culture supernatant.
Analysis of iNOS and COX-2 Expression
  • mRNA Expression (RT-PCR or qPCR):
    • RNA Extraction: Use TRIzol reagent to extract total RNA [3].
    • cDNA Synthesis and PCR: Use gene-specific primers for iNOS and COX-2. GAPDH serves as a housekeeping gene. The table below lists example primer sequences from similar studies.
Gene Forward Primer (5' to 3') Reverse Primer (5' to 3')
iNOS GACAAGCTGCATGTGACATC [3] GCTGGTAGGTTCCTGTTGTT [3]
COX-2 CTCTTCCTCCCGCTTTGTCT [5] TCAGTATAAAGGCGGGAAAACTC [5]
GAPDH TCGTGGAGTCTACTGGCGT [3] GCCTGCTTCACCACCTTCT [3]
  • Protein Expression (Western Blot):
    • Protein Extraction: Lyse cells in RIPA buffer.
    • Procedure: Separate proteins by SDS-PAGE, transfer to a membrane, and incubate with primary antibodies against iNOS and COX-2, followed by HRP-conjugated secondary antibodies. Detect bands using chemiluminescence [1] [3].
Investigation of Molecular Mechanisms (Signaling Pathways)

The anti-inflammatory effects are often mediated through the suppression of the NF-κB and MAPK pathways. The diagram below outlines the proposed signaling pathway through which a compound like this compound may inhibit iNOS and COX-2 expression.

G LPS LPS Stimulation IKK IKK Complex LPS->IKK MAPKs MAPK Pathways (p38, JNK) LPS->MAPKs IkB IκB-α IKK->IkB Phosphorylation NFkB Inactive NF-κB (p50/p65) IkB->NFkB Degradation NFkB_Active Active NF-κB (p65 nuclear translocation) NFkB->NFkB_Active iNOS iNOS Gene Expression NFkB_Active->iNOS COX2 COX-2 Gene Expression NFkB_Active->COX2 MAPKs->NFkB_Active Activation Inhibitor This compound Inhibitor->IKK Inhibits Inhibitor->MAPKs Inhibits

To experimentally probe this mechanism:

  • NF-κB Translocation: Perform Western blot analysis of nuclear and cytoplasmic fractions to assess p65 NF-κB levels. Alternatively, use an Electrophoretic Mobility Shift Assay (EMSA) to measure NF-κB DNA binding activity [2] [6].
  • MAPK Signaling: Analyze the phosphorylation of p38, JNK, and ERK via Western blot using phospho-specific antibodies [1] [3].

Summary of Key Experimental Parameters

The table below consolidates the core components of the protocol for quick reference.

Parameter Description
Cell Line RAW264.7 murine macrophages [1] [2] [3]
Inflammation Inducer LPS (from E. coli), 0.1 - 1 µg/mL [3]
Test Compound This compound (suggested range: 10 - 50 µM, based on analogous studies [2] [3])
Key Assays MTT (viability), Griess (NO), ELISA (PGE2), RT-PCR/qPCR (mRNA), Western Blot (protein) [1] [2] [3]
Key Mechanisms Inhibition of NF-κB and MAPK (p38, JNK) signaling pathways [1] [2]

Important Considerations for Your Research

  • Solvent Control: Dissolve this compound in DMSO. Ensure the final DMSO concentration in culture media is low (typically ≤0.1%) to avoid cytotoxicity.
  • Concentration Range: Conduct a pilot dose-response study to determine the effective and non-toxic concentrations of this compound for your specific conditions.
  • Time Course: The timing of pre-treatment with the compound before LPS addition (often 1-2 hours) and the duration of LPS stimulation (e.g., 4-24 hours for protein analysis) should be optimized [1] [3].

References

Application Notes: Investigating Carpachromene-Induced Apoptosis in Ovarian Cancer SW626 Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carpachromene and Its Experimental Context in Ovarian Cancer Research

This compound is a natural bioactive compound that has recently emerged as a promising therapeutic agent in oncology research, particularly for investigating apoptotic pathways in ovarian cancer models. Extracted originally from Ficus benghalensis, this compound has demonstrated significant anti-cancer potential while exhibiting minimal cytotoxicity to normal cells, making it an attractive candidate for mechanistic studies and potential therapeutic development. The SW626 ovarian cancer cell line provides a relevant model system for these investigations, as it was originally isolated from a grade III ovarian adenocarcinoma and exhibits characteristic epithelial morphology [1].

Recent studies have illuminated the pro-apoptotic mechanisms of this compound, particularly through its effects on mitochondrial proteins and caspase activation pathways. Research indicates that this compound induces apoptosis in SW626 cells through a Smac-dependent pathway, involving the translocation of Smac (Second Mitochondria-derived Activator of Caspases) from mitochondria to the cytosol, which subsequently promotes caspase activation and programmed cell death [2]. This mechanism is particularly significant given that impaired apoptosis represents a major contributor to chemoresistance in ovarian carcinomas, which remains a substantial clinical challenge.

The study of this compound in SW626 cells offers researchers a valuable model for understanding natural compound-mediated apoptosis and potentially overcoming treatment resistance in ovarian malignancies. These application notes provide detailed methodologies for investigating this compound-induced apoptosis, including experimental protocols, technical considerations, and mechanistic insights to support research in drug discovery and apoptotic pathway analysis.

This compound Properties and Cytotoxicity Profiling

Compound Characteristics and Antioxidant Properties

This compound exhibits several physicochemical properties that contribute to its biological activity. In antioxidant assessments using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, this compound demonstrated significant free radical quenching capability with an IC50 value of 103 µg/mL, indicating moderate antioxidant potential that may contribute to its overall cytotoxic mechanism against cancer cells [2]. Previous computational analyses including ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and molecular docking studies have provided preliminary evidence that this compound possesses favorable drug-like properties worthy of further investigation [2].

Cytotoxicity Assessment in SW626 Cells

The cytotoxicity of this compound against SW626 ovarian cancer cells has been evaluated through comprehensive viability assays, revealing a concentration-dependent anti-proliferative effect without significant cytotoxicity to normal cell lines, suggesting a potentially favorable therapeutic window [2]. This selective cytotoxicity against cancer cells represents a valuable characteristic for further therapeutic development.

Table 1: Cytotoxicity Profile of this compound in SW626 Ovarian Cancer Cells

Assessment Parameter Results Experimental Details
Cytotoxicity against SW626 Significant anti-cancer activity Cell viability assays
Cytotoxicity against normal cells Minimal effects Comparative assessment with normal cell lines
DPPH Radical Scavenging (IC50) 103 µg/mL Antioxidant assay with BHT as positive control
Computational Analysis Favorable ADME/T properties Molecular docking studies

Apoptosis Assay Protocols for this compound Research

Cell Culture and Maintenance
  • Cell Line Specifications: SW626 human ovarian cancer cells (hypertetraploid with modal number of 104) [1]
  • Culture Medium: Leibovitz's L-15 medium supplemented with 2mM glutamine and 10% fetal bovine serum (FBS) [1]
  • Growth Conditions: Adherent epithelial culture at 37°C without CO₂ requirement [1]
  • Subculturing Protocol: Split sub-confluent cultures (70-80%) at 1:3 to 1:6 ratio using 0.05% trypsin/EDTA; perform medium changes every 4-5 days [1]
Compound Preparation and Treatment
  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10-50 mM), then dilute in culture medium to achieve working concentrations [2]
  • Treatment Protocol: Plate SW626 cells at appropriate density (2.5-5.0 × 10⁴ cells/cm²) and allow to adhere for 24 hours before applying this compound treatments
  • Control Setup: Include vehicle control (DMSO at equivalent concentration) and positive control (e.g., 10-50 µM cisplatin or 10-100 nM paclitaxel) [3] [4]
Apoptosis Assessment Methodologies
3.3.1 Smac Translocation Analysis
  • Mitochondrial and Cytosolic Fractionation: Use differential centrifugation to separate mitochondrial and cytosolic fractions after this compound treatment (1-48 hours) [2]
  • Western Blot Protocol:
    • Separate proteins (30-50 µg per lane) using 12-15% SDS-PAGE under reducing conditions
    • Transfer to PVDF membranes (0.45 µm) at 0.2A for 2 hours [3]
    • Block with 5-10% non-fat dry milk in TBST for 1 hour at room temperature
    • Incubate with primary anti-Smac antibody (1:1000-1:2000 dilution) in TBST with 5% milk overnight at 4°C [2]
    • Apply HRP-conjugated secondary antibody (1:3000-1:5000 dilution) for 1 hour at room temperature
    • Detect using enhanced chemiluminescence (ECL) system and quantify band intensity [3]
3.3.2 Caspase-3 Activation Assay
  • Cell Lysis: Harvest this compound-treated cells and lyse in appropriate buffer containing protease inhibitors
  • Cleavage Detection: Assess caspase-3 cleavage via Western blot using specific anti-caspase-3 antibodies [2]
  • Activity Measurement: Use fluorometric or colorimetric caspase-3 assay kits according to manufacturer protocols
  • Functional Confirmation: Employ Smac silencing (siRNA) to verify dependence on Smac pathway [2]
3.3.3 Additional Apoptosis Detection Methods
  • DNA Fragmentation Analysis: Perform TUNEL assay using commercial kit per manufacturer's instructions [5]
  • Membrane Phosphatidylserine Externalization: Conduct Annexin V-FITC/PI staining with flow cytometric analysis [5]
  • Mitochondrial Membrane Potential (ΔΨm) Assessment: Use JC-1 or tetramethylrhodamine ethyl ester (TMRE) staining followed by flow cytometry or fluorescence microscopy [4] [5]

Key Experimental Findings and Mechanistic Insights

Quantitative Assessment of this compound-Induced Apoptosis

Research findings have demonstrated that this compound induces apoptosis in SW626 ovarian cancer cells through a well-defined mechanism involving mitochondrial regulation. The temporal dynamics of this process reveal a time-dependent progression of apoptotic events, initiating with Smac translocation and culminating in caspase activation and DNA fragmentation.

Table 2: Key Experimental Findings for this compound-Induced Apoptosis in SW626 Cells

Experimental Parameter Findings Significance
Smac Translocation Decreased mitochondrial Smac, increased cytosolic Smac Initiates caspase activation pathway [2]
Caspase-3 Cleavage Significant increase after this compound treatment Execution phase of apoptosis [2]
Effect of Smac Silencing Inhibited caspase-3 cleavage and attenuated apoptosis Confirms Smac-dependent mechanism [2]
Smac-N7 Overexpression Enhanced this compound-induced cell death Supports therapeutic potential [2]
Smac-Mediated Apoptosis Pathway

The molecular mechanism through which this compound induces apoptosis involves a sequential mitochondrial pathway culminating in caspase activation. The following diagram illustrates this Smac-dependent apoptotic signaling pathway:

G This compound This compound MitochondrialChange Mitochondrial Change (Decreased Smac) This compound->MitochondrialChange CytosolicSmac Increased Cytosolic Smac MitochondrialChange->CytosolicSmac CaspaseActivation Caspase-9 & Caspase-3 Activation CytosolicSmac->CaspaseActivation Apoptosis Apoptotic Cell Death CaspaseActivation->Apoptosis SmacSilencing Smac Silencing Inhibition Inhibits Apoptosis SmacSilencing->Inhibition Confirms mechanism

Experimental Workflow for Apoptosis Assessment

The comprehensive evaluation of this compound-induced apoptosis involves a multi-step experimental approach that integrates various techniques to confirm the mechanism of action. The following workflow outlines the key procedural stages in this investigation:

G Start SW626 Cell Culture & Maintenance Treatment This compound Treatment Start->Treatment Fractionation Mitochondrial & Cytosolic Fractionation Treatment->Fractionation SmacWB Smac Western Blot Analysis Fractionation->SmacWB CaspaseAssay Caspase-3 Cleavage Assessment SmacWB->CaspaseAssay FunctionalVal Functional Validation (Smac Silencing/N7 Overexpression) CaspaseAssay->FunctionalVal ApoptosisConf Apoptosis Confirmation (TUNEL, Annexin V) FunctionalVal->ApoptosisConf

Research Implications and Applications

Significance in Ovarian Cancer Therapeutics

The investigation of this compound-induced apoptosis in SW626 ovarian cancer cells holds substantial significance for several aspects of cancer research and therapeutic development:

  • Overcoming Chemoresistance: The Smac-dependent apoptotic pathway activated by this compound represents a promising approach to bypass common resistance mechanisms, particularly in p53-deficient ovarian cancers where conventional therapies often fail [3] [2].

  • Combination Therapy Potential: Given its unique mechanism of action, this compound may synergize with established chemotherapeutic agents. Similar natural compounds like β-elemene have demonstrated synergistic effects with cisplatin in resistant ovarian cancer models [5], suggesting this compound may offer similar potential.

  • Platform Methodology: The experimental approaches outlined for this compound can be adapted for studying other novel compounds targeting apoptotic pathways, providing a standardized framework for mechanistic evaluation of pro-apoptotic agents.

Technical Considerations and Optimization Tips
  • Time-Course Experiments: Conduct preliminary time-course studies (2-48 hours) to establish optimal treatment duration for observing maximal Smac translocation and caspase activation [2].

  • Dose Optimization: Perform dose-response analyses (e.g., 1-100 µg/mL) to determine effective concentrations for apoptosis induction while maintaining specificity [2].

  • Validation Controls: Include appropriate controls such as Smac silencing (siRNA) and Smac-N7 overexpression to confirm mechanism specificity [2].

  • Multiple Assessment Methods: Employ complementary apoptosis detection techniques (Western blot, TUNEL, caspase activity, Annexin V) to corroborate findings through different methodological approaches [5].

Conclusion

The detailed protocols and mechanistic insights presented in these application notes provide researchers with a comprehensive framework for investigating this compound-induced apoptosis in ovarian cancer SW626 cells. The experimental approaches outlined, particularly the focus on Smac-mediated mitochondrial apoptosis pathways, offer valuable methodologies for studying novel therapeutic compounds with potential applications in overcoming chemoresistance. The quantitative assessments and validation strategies described enable rigorous evaluation of apoptotic mechanisms, supporting drug discovery efforts and advancing our understanding of cell death pathways in ovarian cancer models. Further research exploring this compound in combination therapies and in vivo models represents a promising direction for translational development.

References

Carpachromene stock solution preparation storage

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Working Solutions

While a definitive storage protocol is not available, several research studies provide details on the concentrations and treatment conditions used in in vitro experiments, which can inform the preparation of working solutions. The data below is primarily from a study investigating carpachromene's effects on insulin resistance in HepG2 cells [1].

Table 1: Experimental Concentrations of this compound from Peer-Reviewed Studies

Application / Cell Line Tested Concentrations Solvent for Stock Solution Treatment Duration Key Findings / Cytotoxicity

| Insulin Resistance Model (HepG2/IRM cells) [1] | 5, 10, 20 µg/mL | Not explicitly stated (likely DMSO) | 12, 24, 36, 48 hours | - Concentrations of 6.3, 10, and 20 µg/mL maintained >90% cell viability [1].

  • Significantly decreased glucose concentration in a dose- and time-dependent manner [1]. | | Enzyme Inhibition Assays [2] | 0.2 µg/mL (for assays) | Not explicitly stated | 15-50 minutes (assay-dependent) | - Showed significant inhibition of urease (92.87%), tyrosinase (84.80%), and phosphodiesterase (89.54%) [2]. | | Cytotoxicity (HepG2/IRM cells) [1] | 0.4 - 100 µg/mL | Not explicitly stated | 48 hours | - Cell viability significantly decreased starting from 6.3 µg/mL [1].
  • 25 µg/mL reduced viability to ~85%; 100 µg/mL to ~65% [1]. |

Proposed General Protocol for Stock Solution Preparation & Storage

Given the lack of specific data for this compound, the following protocol is based on general best practices for storing small molecule bioactive compounds [3] and can serve as a guideline. This is a proposed method that should be validated under your specific laboratory conditions.

1. Preparation of Stock Solution

  • Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of lipophilic natural products like this compound. Ensure the DMSO is of high purity (e.g., ACS grade or higher).
  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to cell culture media (typically keep final DMSO concentration ≤0.1%).
  • Procedure:
    • Calculate the mass of this compound required for your desired stock volume and concentration.
    • Weigh the compound using an analytical balance for accuracy.
    • Transfer the powder to a volumetric flask or a sterile glass vial.
    • Add the calculated volume of DMSO and mix thoroughly by vortexing or gentle inversion until the solid is completely dissolved.

2. Storage of Stock Solution

  • Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles and contamination [3].
  • Temperature: Store the aliquots at -20°C or -80°C [3].
  • Stability: As a general guide, stock solutions stored at -20°C in airtight vials may be stable for up to one month, though stability data for this compound specifically is not available [3]. For long-term storage, -80°C is recommended.
  • Documentation: Clearly label each vial with the compound name, concentration, date of preparation, solvent used, and your initials.

3. Preparation of Working Dilutions

  • Thaw frozen aliquots gently at room temperature. Avoid using a water bath to prevent contamination.
  • Before use, briefly vortex the solution to ensure it is homogeneous.
  • Dilute the stock solution to the required working concentrations using an appropriate buffer or culture medium. The final concentration of DMSO in cell-based assays should not exceed toxic levels (commonly ≤0.1%).

Experimental Workflow & Mechanism of Action

The following diagrams illustrate a general experimental workflow for using this compound in insulin resistance studies and its proposed molecular mechanism of action, based on the cited research.

workflow Stock Solution Prep Stock Solution Prep Aliquot & Store at -20°C Aliquot & Store at -20°C Stock Solution Prep->Aliquot & Store at -20°C Thaw & Dilute for Use Thaw & Dilute for Use Aliquot & Store at -20°C->Thaw & Dilute for Use Treat Cells (e.g., HepG2/IRM) Treat Cells (e.g., HepG2/IRM) Functional Assays Functional Assays Treat Cells (e.g., HepG2/IRM)->Functional Assays Glucose Uptake Measurement Glucose Uptake Measurement Functional Assays->Glucose Uptake Measurement Glycogen Content Assay Glycogen Content Assay Functional Assays->Glycogen Content Assay Western Blot Analysis Western Blot Analysis Functional Assays->Western Blot Analysis Thaw & Dilute for Use->Treat Cells (e.g., HepG2/IRM)

mechanism This compound This compound IR / IRS1 IR / IRS1 This compound->IR / IRS1 Activates/↑ Phosphorylation PI3K / Akt Pathway PI3K / Akt Pathway IR / IRS1->PI3K / Akt Pathway Activates GSK3 (Inhibited) GSK3 (Inhibited) PI3K / Akt Pathway->GSK3 (Inhibited) Phosphorylates/Inhibits FoxO1 (Inhibited) FoxO1 (Inhibited) PI3K / Akt Pathway->FoxO1 (Inhibited) Phosphorylates/Inhibits Increased Glycogen Synthesis Increased Glycogen Synthesis GSK3 (Inhibited)->Increased Glycogen Synthesis Decreased Gluconeogenesis Decreased Gluconeogenesis FoxO1 (Inhibited)->Decreased Gluconeogenesis

Critical Notes for Researchers

  • Solvent and Stability are Unknown: The specific solvent for dissolving this compound and its long-term stability in solution are not reported in the available literature. The use of DMSO is a standard assumption for such compounds.
  • Validate Your Solution: It is highly recommended to confirm the concentration and stability of your prepared stock solution using an appropriate analytical method (e.g., HPLC) if quantitative accuracy is critical for your research.
  • Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT) in your specific cell model to determine the non-toxic concentration range, as viability can be cell line-dependent [1].

References

Carpachromene solvent compatibility DMSO acetone

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Solvent Compatibility

Carpachromene is a natural prenylated flavonoid investigated for its potential to ameliorate insulin resistance. The primary solvent used in biological assays is DMSO [1] [2] [3].

Solvent Compatibility and Working Concentration Table

Solvent Stock Solution Concentration Working Concentration in Cell Culture Cell Viability (HepG2/IRM) Key Applications
DMSO Not explicitly stated 5–20 µg/mL [1] [2] >90% at ≤20 µg/mL [1] [2] Cell-based assays, enzyme inhibition studies [3]
Acetone Information missing Information missing Information missing Information missing

Solvent Handling Notes:

  • DMSO Stock Solution: Prepare a stock solution in pure, sterile DMSO. The final DMSO concentration in cell culture assays should be kept low (e.g., ≤0.5%) to avoid cytotoxicity [1] [2].
  • Acetone Compatibility: No peer-reviewed data is available on dissolving this compound in acetone for biological assays. Acetone is commonly used for extracting phenolic compounds from plant material [4], but its use for preparing this compound stock solutions for cell culture is not established.

Experimental Protocols

Protocol 1: Insulin Resistance Amelioration Assay in HepG2 Cells

This protocol assesses the effect of this compound on glucose consumption and insulin signaling in an insulin-resistant HepG2 cell model (HepG2/IRM) [1] [2].

Workflow for Insulin Resistance Amelioration Assay

G A 1. Cell Culture & Model Induction B 2. Compound Treatment A->B C 3. Glucose Measurement B->C D 4. Glycogen Content Assay C->D E 5. Western Blot Analysis D->E F 6. Enzyme Activity Assay E->F

  • 1. Cell Culture & Model Induction

    • Culture HepG2 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂ [1] [2].
    • To induce insulin resistance (HepG2/IRM), treat cells with a low concentration of insulin (0.005 µM) for 24 hours [1] [2].
  • 2. Compound Treatment

    • Treat the established HepG2/IRM cells with this compound (e.g., 5, 10, and 20 µg/mL) for different time intervals (12, 24, 36, and 48 hours). Use metformin as a positive control [1] [2].
    • Prepare this compound working concentrations by diluting the DMSO stock solution in cell culture medium. Ensure the final DMSO concentration is consistent and non-cytotoxic across all groups (e.g., ≤0.5%) [1] [2].
  • 3. Glucose Measurement

    • Collect cell culture media after treatment.
    • Measure the glucose concentration in the media using a glucose assay kit. A concentration- and time-dependent decrease in glucose in the media indicates improved glucose consumption by the insulin-resistant cells [1] [2].
  • 4. Glycogen Content Assay

    • Lyse the treated cells.
    • Quantify the intracellular glycogen content using a glycogen assay kit. An increase in glycogen content suggests enhanced glycogen synthesis, a key insulin action [1] [2].
  • 5. Western Blot Analysis

    • Lyse treated cells and extract total protein.
    • Perform Western blotting to analyze key proteins in the insulin signaling pathway. This compound treatment significantly increases the phosphorylated/total protein ratios of IR, IRS1, PI3K, Akt, and FoxO1 [1] [2].
  • 6. Enzyme Activity Assay

    • Assess the activity of metabolic enzymes. After this compound treatment, PEPCK activity is significantly decreased, and hexokinase (HK) activity is significantly increased [1] [2].
Protocol 2: Enzyme Inhibition Assays

This protocol evaluates the inhibitory activity of this compound against urease, tyrosinase, and phosphodiesterase (PDE) [3].

  • 1. General Procedure

    • In a 96-well plate, mix the enzyme (urease, tyrosinase, or PDE) with the assay buffer.
    • Add this compound (e.g., 0.2 µg/mL, from a DMSO stock) and pre-incubate.
    • Add the specific substrate for each enzyme to initiate the reaction.
    • Incubate at the required temperature and duration.
    • Measure the absorbance change using a microplate reader.
    • Calculate the percentage inhibition relative to a control without the inhibitor [3].
  • 2. Key Findings

    • Urease Inhibition: 92.87% inhibition by this compound [3].
    • Tyrosinase Inhibition: 84.80% inhibition by this compound [3].
    • Phosphodiesterase Inhibition: 89.54% inhibition by this compound [3].

Mechanism of Action

This compound ameliorates insulin resistance primarily by modulating the IR/IRS1/PI3K/Akt/GSK3β/FoxO1 signaling pathway in hepatic cells [1] [2].

This compound Insulin Signaling Pathway Regulation

G Insulin Insulin IR IR Insulin->IR Binds IRS1 IRS1 IR->IRS1 Activates (↑ p/t ratio) PI3K PI3K IRS1->PI3K Activates (↑ p/t ratio) Akt Akt PI3K->Akt Activates (↑ p/t ratio) GSK3 GSK3 Akt->GSK3 Inhibits (↑ p/t ratio) FoxO1 FoxO1 Akt->FoxO1 Inhibits (↑ p/t ratio) Glycogen Glycogen GSK3->Glycogen Stimulates Synth. (↑ Content) PEPCK PEPCK FoxO1->PEPCK Suppresses (↓ Activity)

  • Key to Diagram:
    • Red arrows (↑ p/t ratio): this compound increases the phosphorylation/activation of key signaling molecules.
    • Green arrows: Downstream metabolic effects leading to improved glucose metabolism.
    • The pathway shows how this compound enhances insulin sensitivity, promoting glycogen synthesis and reducing gluconeogenesis.

Conclusion

This compound is a promising natural compound for managing insulin resistance and diabetes. It is compatible with DMSO for preparing stock solutions in research settings. The established protocols provide a framework for evaluating its antidiabetic activity, primarily through the modulation of the PI3K/Akt signaling pathway.

References

Carpachromene laboratory handling safety protocols

Author: Smolecule Technical Support Team. Date: February 2026

Carpachromene: Application and Safety Protocol

1. Compound Identification and Overview

  • Chemical Name: this compound
  • IUPAC Name & CAS Number: Not specified in available literature. The molecular formula is C₂₀H₁₆O₅ [1].
  • Source: A naturally occurring bioactive flavonoid [2] [3].
  • Research Significance: this compound is an emerging compound of interest in pharmacological research. Initial studies indicate two primary areas of bioactivity:
    • Antidiabetic Potential: Demonstrated to ameliorate insulin resistance in a HepG2 cell model by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 signaling pathway, enhancing glucose consumption and glycogen synthesis [3].
    • Anticancer Potential: Identified as a potential inhibitor of the KRAS G12D oncogenic mutant through computational studies, suggesting it may bind to the switch I/II region of the protein [2].

2. Potential Hazards and Risk Assessment

  • Formal Classification: As specific toxicological data for this compound is absent, it must be treated as a potential health hazard.
  • Anticipated Hazards: Based on its biological activities, handle with caution. Bioactive compounds can have unintended effects on cellular processes.
  • Risk Mitigation: Adhere to general safety protocols for handling fine chemicals and potential pharmaceuticals. Assume the compound may be harmful if inhaled, ingested, or comes into contact with skin.

3. Safe Handling and Personal Protective Equipment (PPE) Given the lack of specific data, implement a conservative approach to PPE. The following table summarizes essential protective measures based on standard chemical safety guidelines [4].

Measure Type Specific Equipment/Procedure Rationale & Specifications
Respiratory Protection Respirator (if handling powder) Protects against inhalation of particulate matter, especially during weighing.
Eye Protection Tightly-fitting safety goggles Prevents eye splashes from solutions or accidental powder exposure.
Hand Protection Chemical-resistant gloves (e.g., nitrile) Must be compatible with solvents used (e.g., DMSO). Inspect for tears before use.
Body Protection Lab coat (preferably chemical-resistant) Protects skin and personal clothing from spills and contamination.
General Procedures No eating, drinking, or storing food in lab; use fume hood for volatile procedures Prevents accidental ingestion and inhalation exposure [4].

4. Storage and Stability

  • Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed and protect from light to maintain stability [4].
  • Incompatibilities: No specific data available. As a general rule, store away from strong oxidizing agents.
  • Container: Use the original container or one made of a compatible material. Ensure all containers are clearly and permanently labeled with the chemical name, concentration, date received/opened, and any hazards [4].

5. Spill and Exposure Management

  • Spill Response: Wear appropriate PPE. For small spills, carefully absorb the material with a suitable absorbent pad and place it in a chemical waste container. For larger spills, evacuate and restrict access to the area [4].
  • Inhalation: Move the affected person to fresh air.
  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.
  • Ingestion: Rinse mouth. Seek immediate medical attention for any exposure incident and provide the Safety Data Sheet (SDS) or this protocol to the physician.

6. Experimental Protocols and Workflows The following diagram illustrates the general experimental workflow for safely handling and testing this compound in a cell-based assay, based on the referenced study [3].

G Start Start Experiment Prep Prepare Stock Solution (Under Fume Hood) Start->Prep Full PPE Dilute Prepare Working Dilutions in Cell Culture Medium Prep->Dilute Aseptic Technique Treat Treat Cells (e.g., HepG2 IR Model) Dilute->Treat Analyze Analyze Results (Glucose Uptake, Western Blot, etc.) Treat->Analyze Waste Dispose of Waste Analyze->Waste Chemical Waste Protocol End End Waste->End

7. Experimental Context: Insulin Resistance Study The methodology below is adapted from a published study investigating this compound's antidiabetic effects [3]. Adhere to all general safety rules while performing these steps.

  • Objective: To evaluate the effect of this compound on insulin resistance in a HepG2 cell model.
  • Materials:
    • HepG2 cells (human hepatoma cell line)
    • This compound stock solution (e.g., in DMSO)
    • Cell culture reagents (DMEM, FBS, PBS, etc.)
    • Insulin to induce insulin-resistant state (HepG2/IRM)
    • Glucose assay kit, Glycogen assay kit
    • Antibodies for Western Blot (p-IR, p-IRS1, p-Akt, etc.)
  • Methodology:
    • Cell Culture: Maintain HepG2 cells in standard culture conditions.
    • Viability Assay (CCK-8/MTT): Determine the non-toxic concentration range of this compound (e.g., 6.3, 10, 20 µg/mL for 24-48h) [3].
    • Induction of Insulin Resistance: Establish the HepG2/IRM model by treating cells with a high concentration of insulin.
    • Drug Treatment: Treat HepG2/IRM cells with non-toxic doses of this compound. Metformin is commonly used as a positive control.
    • Glucose Uptake Measurement: Assess glucose concentration in the media after treatment.
    • Glycogen Content Assay: Measure intracellular glycogen levels.
    • Mechanistic Analysis (Western Blot): Analyze the expression and phosphorylation of key proteins in the insulin signaling pathway (IR, IRS1, PI3K, Akt, GSK3, FoxO1) [3].
  • Key Findings from Literature: The study concluded that this compound increased glucose consumption and glycogen content, and upregulated the phosphorylation of proteins in the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway, indicating improved insulin sensitivity [3].

8. Disposal and Decontamination

  • Waste Disposal: Dispose of all this compound waste, contaminated tips, and culture materials as hazardous chemical waste in accordance with institutional regulations. Do not dispose of it down the drain or with regular trash [4].
  • Decontamination: Clean work surfaces with a suitable disinfectant and detergent after completing the procedures.

Critical Information Note

The safety information provided is based on general laboratory safety standards due to the absence of a this compound-specific Safety Data Sheet (SDS) in the public domain [4] [1]. Before working with this compound, you must:

  • Consult Your Institution's Safety Officer: They can provide guidance based on the specific form of the compound you have.
  • Perform a Risk Assessment: Evaluate the specific procedures you will be conducting (e.g., weighing powder, making concentrated stock solutions, cell treatment).
  • Refer to SDS of the Solvent: If dissolving this compound in a solvent like DMSO, you must also consult and follow the SDS for that solvent.

References

Carpachromene Cell Viability & Glucose Consumption Data

Author: Smolecule Technical Support Team. Date: February 2026

Concentration (µg/mL) Cell Viability (% of untreated control) Key Viability Outcome Glucose Consumption (Trend vs. untreated control)
6.3 95.46% ± 2.57 Acceptable (>90%) Decreased significantly
10 94.18% ± 1.91 Acceptable (>90%) Decreased significantly
20 92.19% ± 1.82 Acceptable (>90%) Decreased significantly
25 85.43% ± 4.01 Below 90% Information not specified
100 65.58% ± 2.67 Below 90% Information not specified

Experimental Workflow for Reference

The data in the table above was generated using a standardized experimental protocol. The following diagram outlines the key steps researchers followed to establish the insulin-resistant cell model and test carpachromene.

workflow HepG2 Cell Culture HepG2 Cell Culture Induce Insulin Resistance (0.005µM insulin, 24h) Induce Insulin Resistance (0.005µM insulin, 24h) HepG2 Cell Culture->Induce Insulin Resistance (0.005µM insulin, 24h) Establish HepG2/IRM Model Establish HepG2/IRM Model Induce Insulin Resistance (0.005µM insulin, 24h)->Establish HepG2/IRM Model Treat with this compound (48h) Treat with this compound (48h) Establish HepG2/IRM Model->Treat with this compound (48h) Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Treat with this compound (48h)->Cell Viability Assay (e.g., MTT) Parallel experiments Measure Glucose in Media Measure Glucose in Media Treat with this compound (48h)->Measure Glucose in Media Analyze Data Analyze Data Cell Viability Assay (e.g., MTT)->Analyze Data Measure Glucose in Media->Analyze Data

Troubleshooting Guide & FAQs

If your cell viability results are consistently below 90%, here are key areas to investigate:

  • Q1: What is the most likely cause of cell viability dropping below 90%?

    • A: Excessive compound concentration is the primary cause. The data clearly shows a concentration-dependent decrease in viability. The most straightforward solution is to ensure your working concentration is at or below 20 µg/mL. Re-testing a concentration range from 5 to 20 µg/mL is recommended to confirm the optimal dose for your specific experimental setup [1].
  • Q2: Besides concentration, what other factors should I check?

    • A: Several methodological factors can influence outcomes:
      • Cell Health and Passage Number: Use low-passage, healthy, and consistently growing HepG2 cells.
      • Solvent and Controls: Ensure the solvent used to dissolve this compound (e.g., DMSO) has a non-cytotoxic final concentration in your culture medium (typically <0.1%). Always include a solvent-only vehicle control.
      • Assay Timing: Adhere to the reported 48-hour treatment period. Varying this time can affect both viability and glucose measurements.
      • Viability Assay Validation: Confirm that your cell viability assay (e.g., MTT, MTS) is functioning correctly with appropriate positive and negative controls.
  • Q3: How can I confirm the biological activity of my this compound sample if viability is acceptable?

    • A: A functional assay is the best confirmation. Alongside your viability test, run a glucose consumption assay. A biologically active sample will show a significant, concentration-dependent decrease in glucose concentration in the culture medium of the insulin-resistant HepG2 (HepG2/IRM) model after treatment, as shown in the table [1].

Key Experimental Protocol Details

For reproducible results, please adhere to these specific methodological details as reported in the study:

  • Cell Line: Human hepatocellular carcinoma cell line (HepG2).
  • Insulin-Resistant Model (HepG2/IRM): Induced by treating HepG2 cells with a low concentration of insulin (0.005 µM) for 24 hours [1].
  • Cell Viability Assay: The cited study used a standard assay. An MTT assay is a common choice. After this compound treatment for 48 hours, the assay is performed, and the absorbance is measured to calculate the percentage of viable cells compared to an untreated control [1].
  • Treatment Duration: 48 hours for both viability and glucose consumption tests [1].

References

Carpachromene solubility issues organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Carpachromene: Experimental Data & Handling

While specific solubility values are not available, the following table summarizes key experimental data from recent studies to guide your work.

Aspect Details and Quantitative Data
Reported Experimental Concentrations 5, 10, and 20 µg/mL (in cell-based assays) [1] [2]
Reported Solvent for Stock Solutions Dimethyl Sulfoxide (DMSO); final DMSO concentration < 0.1% in cell culture media [1] [2]
Cell Viability (HepG2/IRM cells) >90% at concentrations of 6.3, 10, and 20 µg/mL (48-hour treatment) [1] [2]
Molecular Structure Feature Prenylated flavonoid; the prenyl group substantially increases lipophilicity, suggesting better solubility in less polar organic solvents [3]

Troubleshooting Guide & FAQs

Frequently Asked Questions
  • Q1: What is a suitable solvent for preparing a this compound stock solution for cell culture studies?

    • A: Dimethyl Sulfoxide (DMSO) is an appropriate solvent. Studies have successfully used it to prepare stock solutions, which were then diluted in cell culture media with a final DMSO concentration of less than 0.1% to avoid cytotoxicity [1] [2].
  • Q2: My this compound solution appears cloudy when added to the aqueous buffer. What should I do?

    • A: Cloudiness indicates precipitation. This is a common challenge with lipophilic compounds. Ensure you are preparing a stock solution in a pure, anhydrous organic solvent like DMSO first. When diluting into the aqueous buffer, add the stock solution drop-wise while vortexing or vigorously pipetting to mix. Pre-warming the aqueous buffer to 37°C may also help.
  • Q3: What is the maximum recommended working concentration of this compound for in vitro experiments?

    • A: Based on cell viability assays in HepG2 insulin-resistant model (HepG2/IRM) cells, concentrations of up to 20 µg/mL maintained over 90% cell viability after 48 hours. A significant decrease in viability was observed at 25 µg/mL and higher [1] [2]. A dose-response viability assay in your specific cell model is strongly recommended.
Troubleshooting Common Issues
  • Problem: Poor solubility in aqueous culture media.
    • Potential Cause: The highly lipophilic nature of this compound due to its prenyl side chain [3].
    • Solution:
      • Confirm your stock solution in DMSO is clear.
      • When diluting, add the compound slowly to the media while agitating.
      • Consider using solubility enhancers like cyclodextrins, but ensure they do not interfere with your biological assay.
  • Problem: Inconsistent biological activity between experiments.
    • Potential Cause: Inconsistent solubility leading to variable actual concentrations.
    • Solution:
      • Always prepare fresh stock solutions or store aliquots at -20°C for short periods.
      • Before each experiment, visually inspect the stock solution for any crystals or precipitation. Gently warm and vortex if necessary.
      • Confirm the final concentration in your assay by using an analytical method like HPLC, if available.

Experimental Protocol: Glucose Uptake Assay in Insulin-Resistant HepG2 Cells

This protocol is adapted from the study that investigated this compound's antidiabetic activity [1] [2].

1. Objective To evaluate the effect of this compound on glucose consumption in an insulin-resistant HepG2 cell model (HepG2/IRM).

2. Materials and Reagents

  • HepG2 cell line
  • Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin
  • Human insulin
  • This compound (dissolved in DMSO as a stock solution)
  • Metformin (positive control)
  • Glucose assay kit
  • Cell viability assay kit (e.g., MTT)

3. Methodology

  • Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Induction of Insulin Resistance (HepG2/IRM): Seed cells in appropriate plates. To establish insulin resistance, treat the cells with a low concentration of insulin (0.005 µM) for 24 hours [1] [2].
  • Compound Treatment: After inducing insulin resistance, treat the HepG2/IRM cells with various concentrations of this compound (e.g., 5, 10, 20 µg/mL) or a positive control (e.g., metformin) for a desired period (e.g., 12-48 hours).
  • Glucose Measurement: Collect the culture media from each well. Use a glucose assay kit to measure the remaining glucose concentration in the medium. Increased glucose consumption by the cells is indicated by a lower glucose concentration in the media.
  • Cell Viability Check: Perform a parallel cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.

4. Data Analysis Compare the glucose concentration in the media of this compound-treated groups to the untreated insulin-resistant control. Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Experimental Workflow & Signaling Pathway

The following diagrams, generated with Graphviz, outline the experimental workflow and the molecular pathway modulated by this compound.

G This compound Experimental Workflow Start Culture HepG2 Cells A Induce Insulin Resistance (0.005 µM Insulin, 24h) Start->A B Treat with this compound (5, 10, 20 µg/mL) A->B C Incubate for 12-48 hours B->C D Measure Media Glucose C->D E Assess Cell Viability (MTT) C->E F Analyze Data D->F E->F

G This compound Insulin Signaling Pathway Carp This compound IR Insulin Receptor (IR) Carp->IR Activates IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK3 (Glycogen Synthesis ↑) Akt->GSK3 Inhibits FoxO1 FoxO1 (Gluconeogenesis ↓) Akt->FoxO1 Inhibits HK Hexokinase Activity ↑ Akt->HK Glycogen Glycogen Content ↑ GSK3->Glycogen PEPCK PEPCK Activity ↓ FoxO1->PEPCK Glucose Glucose Uptake ↑ HK->Glucose

References

optimizing Carpachromene concentration insulin resistance

Author: Smolecule Technical Support Team. Date: February 2026

Carpachromene Experimental Data

The table below summarizes the key quantitative findings from the foundational study by Alaaeldin et al. (2021), which investigated this compound's effects on an insulin-resistant HepG2 cell model (HepG2/IRM) [1] [2].

Experimental Parameter Findings and Concentrations Significance
Cell Viability (HepG2/IRM) >90% viability at 6.3, 10, 20 µg/mL; significant decrease at 25 µg/mL [1]. Establishes non-toxic working concentration range for experiments.
Glucose Consumption Concentration- and time-dependent decrease with 5, 10, 20 µg/mL [1]. Demonstrates primary therapeutic effect of improving glucose uptake.
Glycogen Content Increased in HepG2/IRM cells [1] [3]. Indicates restoration of energy storage function.
Key Protein Activation Increased p-IRS1, p-PI3K, p-Akt, p-GSK3, p-FoxO1 with treatment [1]. Confirms mechanism via IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway.
Enzyme Activity PEPCK significantly decreased; Hexokinase (HK) significantly increased [1]. Explains molecular mechanism: reduced glucose production, increased utilization.

Establishing the Insulin-Resistant Cell Model

The effectiveness of testing depends on a properly established insulin-resistant model. The cited study used the following protocol [1]:

  • Cell Line: Human hepatoma HepG2 cells.
  • Induction Agent: Insulin at a low concentration of 0.005 µM.
  • Exposure Time: 24 hours.
  • Model Validation: Success of the HepG2/IRM was confirmed by observing the lowest cellular glucose consumption compared to control cells without insulin treatment.

Frequently Asked Questions & Troubleshooting

Q1: Why is my this compound treatment toxic to my HepG2/IRM cells? A: The most likely cause is the use of an excessively high concentration. Adhere strictly to the non-toxic range of 6.3 to 20 µg/mL. Concentrations at or above 25 µg/mL have been shown to significantly reduce cell viability. Always include a cell viability assay (like MTT or CCK-8) in your experimental design to confirm the health of your model before and after treatment [1].

Q2: My glucose consumption assay shows no improvement after this compound treatment. What could be wrong? A: Consider these troubleshooting points:

  • Verify your IR model: Ensure your HepG2/IRM is properly established and validated by confirming reduced glucose consumption after induction with 0.005 µM insulin for 24 hours [1].
  • Check treatment duration: The glucose-lowering effect of this compound is time-dependent. The most significant effects were observed after 48 hours of treatment, so shorter time points may not show a strong response [1].
  • Confirm concentration: Use concentrations within the effective and non-toxic range (5-20 µg/mL). A dose-response experiment can help verify the optimal concentration for your specific setup [1].

Q3: How can I confirm that this compound is working through the intended insulin signaling pathway? A: To mechanistically validate the effect, perform Western blot analysis to detect the phosphorylation (activation) of key proteins in the pathway. A successful treatment should show increased levels of phosphorylated IR, IRS1, PI3K, Akt, and GSK3 in this compound-treated HepG2/IRM cells compared to untreated controls [1] [3] [2].

Signaling Pathway Diagram

The diagram below illustrates the molecular mechanism of this compound, as identified in the study, using the DOT language as requested.

Experimental Workflow for Verification

For a comprehensive analysis, you can follow this integrated workflow to replicate and verify the findings.

G start Culture HepG2 Cells m1 Induce Insulin Resistance (0.005 µM Insulin, 24h) start->m1 m2 Validate Model (Check Glucose Uptake) m1->m2 m3 Treat with this compound (6.3-20 µg/mL, 12-48h) m2->m3 m4 Perform Functional Assays m3->m4 m5 Analyze Mechanism m4->m5 gluc Glucose Consumption Assay m4->gluc gly Glycogen Content Assay m4->gly viab Cell Viability Assay m4->viab west Western Blot Analysis (p-IR, p-IRS1, p-Akt, etc.) m5->west enz Enzyme Activity Assays (PEPCK & Hexokinase) m5->enz

References

Carpachromene cytotoxicity normal cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity and Safety Profile

The primary data on carpachromene's effects on normal, non-cancerous cells comes from a study using the HepG2 hepatocyte model [1]. The table below summarizes the cell viability data at various concentrations:

Concentration (µg/mL) Cell Viability (%) Cytotoxicity Assessment
6.3 95.46% ± 2.57 Non-cytotoxic
10 94.18% ± 1.91 Non-cytotoxic
20 92.19% ± 1.82 Non-cytotoxic
25 85.43% ± 4.01 Moderately cytotoxic
100 65.58% ± 2.67 Cytotoxic

This study established a safe concentration window of 6.3 to 20 µg/mL, where cell viability remained over 90% [1]. Doses at or above 25 µg/mL began to show significant cytotoxic effects [1].

Experimental Protocol for Cytotoxicity Assessment

You can use the following methodology, adapted from the cited research, to evaluate this compound's cytotoxicity in your chosen normal cell lines [1].

G A Cell Culture & Seeding (Use relevant normal cell line, e.g., L02) B Insulin-Resistant Model (IRM) (If studying insulin resistance) Induce with 0.005 µM insulin for 24h A->B C Compound Treatment Treat with this compound (Test range: ~1-100 µg/mL) Include Metformin as positive control B->C D Viability Assay Incubate for 48h Perform cell viability assay (e.g., MTT, NRU) C->D E Data Analysis Calculate % cell viability vs. untreated control Determine IC50 / safe concentration window D->E

Key Reagents and Procedures [1]:

  • Cell Lines: The human hepatocyte line HepG2 was used in the primary study. For another normal liver cell option, consider the L02 cell line [2].
  • This compound Preparation: A stock solution can be prepared in DMSO, with subsequent dilutions in cell culture medium. Ensure the final DMSO concentration is non-cytotoxic (typically ≤0.1%) [1] [3].
  • Viability Assay: The neutral red uptake (NRU) assay is a well-established method for quantifying cell viability based on lysosomal function and membrane integrity [4]. Other options include MTT, MTS, or ATP-based assays [4] [5].
  • Controls: Always include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Metformin at high concentration) [1].

Frequently Asked Questions (FAQs)

Q1: What is a safe starting concentration range for testing this compound on my normal cell lines? Based on existing evidence, a concentration range of 1 to 20 µg/mL is a prudent starting point for dose-response experiments. You should observe minimal cytotoxicity at the lower end, with effects potentially becoming noticeable as you approach 20-25 µg/mL [1].

Q2: My research focuses on insulin resistance. Is there a proven model for this? Yes. You can establish an insulin-resistant model (IRM) in HepG2 cells by treating them with a low concentration of insulin (0.005 µM) for 24 hours. This model has been successfully used to demonstrate this compound's efficacy in enhancing glucose consumption and glycogen synthesis [1].

Q3: The safe concentration seems high compared to some drugs. How soluble is this compound? this compound is reported to be soluble in common organic solvents like DMSO, acetone, and ethyl acetate. For cell culture work, preparing a stock solution in DMSO and diluting it in your assay medium is standard practice. If you encounter solubility issues at higher concentrations (e.g., 20 µg/mL), warming the solution to 37°C and brief sonication can help [3].

Q4: Where can I source this compound for my experiments? this compound is available from various chemical and biochemical suppliers (CAS# 57498-96-1). It is typically supplied as a yellow powder and should be stored desiccated at -20°C [3].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity at low concentrations Compound stock solution degraded; solvent toxicity; contaminated culture. Confirm solvent concentration is safe; check compound purity and preparation date; ensure aseptic technique.
Precipitate forming in assay well Compound solubility limit exceeded in culture medium. Dilute stock solution further before adding to medium; ensure medium is at 37°C when adding compound.
No cytotoxic effect observed Concentration too low; incubation time too short; cell line is insensitive. Increase concentration up to 100 µg/mL; extend incubation time to 72h; try a different normal cell line (e.g., L02).
High variability in viability data Inconsistent cell seeding; improper compound mixing; edge effects in plate. Seed cells at a consistent density; mix compound solution gently but thoroughly after addition; use a pre-warmed plate sealer to avoid evaporation.

References

Carpachromene and the Insulin Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Carpachromene is a natural compound that has been shown to ameliorate insulin resistance. In a HepG2 cell model of insulin resistance (HepG2/IRM), it enhances glucose consumption and increases glycogen content. Its activity is mediated through the upregulation of the IR/IRS1/PI3k/Akt/GSK3/FoxO1 signaling pathway [1]. Specifically, treatment with this compound significantly increases the expression of the phosphorylated/total protein ratios of key players in this pathway, while also modulating the activity of metabolic enzymes like PEPCK and Hexokinase [1].

The following diagram illustrates this core insulin signaling pathway, which is central to understanding the molecular context of your experiments.

architecture Insulin Insulin IR IR Insulin->IR Binds IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK3 Akt->GSK3 Phosphorylates/Inhibits FoxO1 FoxO1 Akt->FoxO1 Phosphorylates/Inhibits MetabolicEffects Metabolic Effects ↑ Glucose Consumption ↑ Glycogen Content GSK3->MetabolicEffects FoxO1->MetabolicEffects

Western Blot Troubleshooting Guide

Here are solutions to common problems you may encounter when analyzing proteins in the insulin signaling pathway.

No Signal or Weak Signal
Possible Cause Recommended Solution
Low antibody concentration Increase primary antibody concentration or extend incubation time (e.g., overnight at 4°C) [2] [3].
Low target protein abundance Load more protein (e.g., 20-30 μg per lane for total proteins; up to 100 μg for phosphorylated targets) [4]. Use a known positive control lysate [5].
Inefficient transfer Confirm transfer efficiency with Ponceau S or reversible protein stain [2]. For high MW proteins, add 0.01-0.05% SDS to transfer buffer; for low MW proteins, use a 0.2 μm pore membrane and reduce transfer time [6] [4].
Incompatible buffer Use the antibody manufacturer's recommended dilution buffer (e.g., BSA vs. milk). Avoid sodium azide in HRP-based detection systems [2] [3].
High Background
Possible Cause Recommended Solution
High antibody concentration Titrate and reduce the concentration of primary and/or secondary antibody [6] [2].
Insufficient blocking Increase blocking time or concentration. For phospho-proteins, use BSA instead of milk [6] [2] [4].
Insufficient washing Increase wash number, duration, and volume. Use wash buffer with 0.05% - 0.1% Tween-20 [7] [3].
Non-specific or Multiple Bands
Possible Cause Recommended Solution
Protein degradation Use fresh samples, keep samples on ice, and always include protease and phosphatase inhibitors [2] [4].
Post-translational modifications PTMs like glycosylation or phosphorylation can cause band shifts. Consult databases like PhosphoSitePlus and consider enzymatic treatments (e.g., PNGase F) for confirmation [4].
Antibody cross-reactivity Run a negative control (e.g., knockout lysate). Ensure secondary antibody is specific and cross-adsorbed [5] [3].

Optimization Protocols & Essential Controls

Antibody Titration Protocol

Titrating your antibody is a critical step for optimization [7].

  • Prepare dilutions: If the datasheet suggests a 1:1000 dilution, prepare a series such as 1:250, 1:500, 1:1000, 1:2000, and 1:4000 [7].
  • Hold conditions constant: Keep all other parameters (sample type, incubation times, temperatures, wash steps) identical across all tests [7].
  • Evaluate: Select the dilution that provides the strongest specific signal with the cleanest background.
Critical Controls for Your Experiment

Including the right controls is essential for validating your results [5].

  • Positive Control Lysate: A lysate from a cell line or tissue known to express your target protein (e.g., INS, IRS1). This verifies that your protocol and reagents are working correctly [5].
  • Negative Control Lysate: A lysate from a validated knockout cell line that does not express your target protein. This checks for non-specific antibody binding and false positives [5].
  • Loading Control: An antibody against a constitutively expressed housekeeping protein (e.g., Actin, GAPDH, Tubulin). This ensures equal protein loading and transfer across all lanes. Choose one with a different molecular weight than your target [5].
  • No Primary Antibody Control: Incubate the blot with secondary antibody only. This identifies any non-specific signal from the secondary antibody [5].

Key Takeaways for Your Support Center

  • Start with the Pathway: Understanding the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway is crucial for interpreting Western blot results in this compound studies [1].
  • Troubleshoot Systematically: Common issues like weak signal or high background often have straightforward solutions related to antibody concentration, protein transfer, or blocking conditions [6] [2].
  • Controls are Non-Negotiable: Robust experimental design hinges on proper controls to validate findings and ensure publication-quality data [5].

References

Carpachromene solvent toxicity control experiments

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Solvent Selection

Understanding carpachromene's chemical properties is the first step in selecting appropriate solvents and planning experiments.

Table 1: Basic Chemical Properties of this compound

Property Detail
CAS Number 57498-96-1 [1]
Chemical Formula C20H16O5 [1] [2]
Molecular Weight 336.3 g/mol (or 336.343) [1] [2]
Type of Compound Flavonoid [1]
Appearance Yellow powder [1]
Storage Desiccate at -20°C [1]

Table 2: Solubility and Stock Solution Preparation

Aspect Guidance
Soluble Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1]
Stock Solution Tips For better solubility, warm tube at 37°C and shake in an ultrasonic bath. Stock solutions can be stored below -20°C for several months [1].
Recommended Practice Prepare and use solutions on the same day. If necessary, store sealed stock solutions below -20°C and allow vial to reach room temperature before opening [1].

Toxicity Control Experiments & Protocols

Proper controls are essential to distinguish the compound's effects from solvent toxicity. The following workflow outlines a standard cell viability assay with toxicity controls:

G cluster_0 Treatment Groups (Controls & Tests) Start Start Experiment Cells Seed HepG2 cells (or other relevant cell lines) Start->Cells Prep Prepare Treatment Groups Treat Apply Treatments Prep->Treat C1 Negative Control (Culture Medium only) Prep->C1 C2 Vehicle Control (Solvent at highest used concentration) Prep->C2 C3 Positive Control (e.g., Metformin for insulin resistance models) Prep->C3 C4 This compound Treatment (Solvent-serial diluted compound) Prep->C4 Cells->Prep Assay Perform MTT/WST-1 Assay Treat->Assay Analyze Analyze Cell Viability Assay->Analyze End Interpret Results Analyze->End

Detailed Experimental Protocol
  • Cell Line Used: HepG2 cells (specifically, an insulin-resistant model - HepG2/IRM) [3] [4].
  • Treatment Preparation:
    • Prepare a stock solution of this compound in a suitable solvent like DMSO [1].
    • Dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the concentration of the solvent (e.g., DMSO) is consistent across all groups, typically ≤0.5% v/v, and does not affect cell viability on its own [3].
  • Control Groups:
    • Negative Control: Cells treated with culture medium only.
    • Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the highest concentration used in the treatment groups. This is the critical control for solvent toxicity.
    • Positive Control: Depending on your assay, use a known active compound. For insulin resistance studies, metformin was used [3] [4].
  • Viability Assay:
    • Treat cells for a specified duration. In the cited study, viability was over 90% after treatment with concentrations of 6.3, 10, and 20 µg/mL [3] [4].
    • Measure cell viability using standard assays like MTT or WST-1.
  • Data Analysis:
    • Normalize the absorbance readings of all treatment groups first to the negative control (set at 100% viability).
    • Crucially, confirm that the vehicle control group shows no significant difference in viability compared to the negative control. If it does, you must reduce the solvent concentration.

Frequently Asked Questions (FAQs)

Q1: What is the maximum safe concentration of DMSO I can use with HepG2 cells? A: While tolerance can vary by cell line and protocol, the study on this compound used concentrations that maintained over 90% cell viability, implying the solvent concentration was non-toxic [3] [4]. A final DMSO concentration of 0.1% - 0.5% is generally tolerated by most mammalian cell lines. You must determine the safe threshold for your specific cells by running a vehicle control dose-response curve.

Q2: My this compound solution is precipitating in the aqueous culture medium. What should I do? A: This is a common issue. You can:

  • Ensure the stock solution is correctly prepared in a pure, water-miscible solvent like DMSO.
  • When diluting into medium, add the stock solution slowly and with constant, vigorous vortexing to ensure proper dispersal.
  • Warm the culture medium to 37°C before adding the compound, as warming can improve solubility [1].

Q3: Besides general cytotoxicity, what other biological effects of this compound should I consider in my experimental design? A: Your experimental design should account for this compound's known mechanisms to avoid confounding results. Key established effects include:

  • Significant anti-insulin resistance activity by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway [3] [4].
  • Significant α-glucosidase inhibitory activity [3] [4].
  • Potential anti-inflammatory activity by blocking iNOS and COX-2 protein expression [1].
  • Cytotoxicity against various cancer cell lines, including HepG2, PLC/PRF/5, and Raji [1].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High toxicity in vehicle control Solvent concentration too high. Reduce final solvent concentration; run a solvent-only dose-response to find a non-toxic level.
Low activity or inconsistent results Compound degradation; insoluble compound. Use fresh stock solutions; ensure proper storage at -20°C; check for precipitate in assay wells.
Unexpected cellular responses Off-target effects; interaction with serum in medium. Review literature on known targets; consider using charcoal-stripped serum for hormone-related studies.

References

Carpachromene time-dependent effects glucose uptake

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Carpachromene's Effects

The table below summarizes key quantitative findings from the study, showing how this compound increases glucose consumption in an insulin-resistant HepG2 cell model (HepG2/IRM) in a concentration- and time-dependent manner [1] [2] [3].

This compound Concentration (µg/mL) Glucose Concentration (mmol/L) at 12h Glucose Concentration (mmol/L) at 24h Glucose Concentration (mmol/L) at 36h Glucose Concentration (mmol/L) at 48h
5 µg/mL 6.4 ± 0.53 3.45 ± 0.32 2.66 ± 0.21 2.04 ± 0.18
10 µg/mL 5.94 ± 0.42 3.01 ± 0.43 2.12 ± 0.25 1.58 ± 0.14
20 µg/mL 4.47 ± 0.41 2.84 ± 0.33 1.64 ± 0.21 1.07 ± 0.18
Untreated HepG2/IRM Cells >18 (approximate from curve) >18 (approximate from curve) >18 (approximate from curve) >18 (approximate from curve)

Additional Quantitative Findings:

  • Cell Viability: Treatment for 48 hours with this compound at concentrations of 6.3, 10, and 20 µg/mL maintained high cell viability of over 90% [1] [2] [3].
  • Glycogen Content: Treatment with 20 µg/mL of this compound significantly increased intracellular glycogen content compared to untreated HepG2/IRM cells [1] [3].
  • Enzyme Activity: this compound treatment (20 µg/mL) significantly decreased PEPCK enzyme activity and increased hexokinase (HK) enzyme activity [1].

Detailed Experimental Protocols

Here are the methodologies for key experiments from the study.

Insulin Resistant Model (IRM) Development
  • Cell Line: Human hepatoma cell line (HepG2) [2] [3].
  • Induction of Insulin Resistance:
    • HepG2 cells were incubated with a low concentration of insulin (0.005 µM) for 24 hours [2] [3].
    • This treatment resulted in the lowest cellular glucose consumption, confirming the establishment of the insulin-resistant model (HepG2/IRM) [2] [3].
  • Validation: The model was validated by measuring glucose concentration in the media, with HepG2/IRM cells showing significantly reduced glucose consumption compared to control cells [2] [3].
Glucose Uptake Assay
  • Treatment: HepG2/IRM cells were treated with various concentrations of this compound (5, 10, and 20 µg/mL). Metformin was used as a positive control [2] [3].
  • Time Course: Glucose concentration in the media was measured at multiple time points: 12, 24, 36, and 48 hours post-treatment [2] [3].
  • Measurement: The decrease in media glucose concentration was measured, indicating cellular glucose uptake. The study confirmed a concentration- and time-dependent decrease [1] [2] [3].
Western Blot Analysis for Signaling Pathways
  • Protein Analysis: After this compound treatment, HepG2/IRM cells were lysed, and proteins were extracted [1] [2].
  • Target Proteins: The expression levels of key proteins in the insulin signaling pathway were analyzed. Specifically, the phosphorylated/total protein ratios were measured for:
    • Insulin Receptor (IR)
    • Insulin Receptor Substrate 1 (IRS1)
    • Phosphoinositide 3-kinase (PI3K)
    • Protein kinase B (Akt)
    • Glycogen synthase kinase 3 (GSK3)
    • Forkhead box protein O1 (FoxO1) [1] [2]
  • Finding: this compound significantly increased the phosphorylated/total ratios of these proteins, indicating activation of the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway [1].

Molecular Pathway Visualization

The following diagram illustrates the insulin signaling pathway modulated by this compound, as identified in the study [1] [2] [3].

G cluster_0 This compound Modulates This Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Phosphorylates/Activates GSK3 GSK3 (Inhibited) Akt->GSK3 Phosphorylates/Inhibits FoxO1 FoxO1 (Inhibited) Akt->FoxO1 Phosphorylates/Inhibits GlycogenSynthesis ↑ Glycogen Synthesis GSK3->GlycogenSynthesis Leads to GLS ↓ Gluconeogenesis FoxO1->GLS Leads to GlucoseUptake ↑ Glucose Uptake PEPCK_HK ↓ PEPCK Activity ↑ Hexokinase (HK) Activity

This diagram shows how this compound enhances the insulin signaling pathway by increasing the phosphorylation of key proteins, leading to increased glucose uptake and glycogen synthesis, and decreased gluconeogenesis [1] [2].

Troubleshooting Guide & FAQs

Problem: Lack of expected effect on glucose concentration in assays.

  • Potential Cause 1: The insulin-resistant cell model (HepG2/IRM) was not properly established.
    • Solution: Verify the model by confirming that treatment with 0.005 µM insulin for 24 hours successfully and significantly reduces glucose consumption compared to untreated HepG2 cells [2] [3].
  • Potential Cause 2: this compound concentration or treatment duration is insufficient.
    • Solution: Ensure you are using effective concentrations (5-20 µg/mL) and include a full time-course analysis up to 48 hours to observe the time-dependent effect [1] [2] [3].
  • Potential Cause 3: Reduced cell viability is confounding the results.
    • Solution: Perform a cell viability assay (e.g., MTT). For follow-up experiments, use concentrations where viability remains above 90% (e.g., 6.3-20 µg/mL for 48h) [1] [2] [3].

Problem: High background noise or inconsistency in Western Blot results for phosphorylated proteins.

  • Potential Cause: Inadequate handling of samples leading to protein degradation or dephosphorylation.
    • Solution: Use fresh, specific phosphatase and protease inhibitors in all lysis and storage buffers. Confirm antibody specificity for the phosphorylated epitope [1] [2].

FAQ

  • From which plant is this compound isolated?
    • This compound is a natural compound isolated from the fresh leaves, and particularly the stem, of the Indian Banyan tree (Ficus benghalensis) [2] [3] [4].
  • What is a suitable positive control for these experiments?
    • The study used metformin as a positive control in its glucose uptake and glycogen content assays [2] [3].
  • Does this compound affect other relevant enzymes?
    • Yes, independent research shows that this compound also exhibits significant inhibitory activity against urease, tyrosinase, and phosphodiesterase enzymes, which may contribute to its broader therapeutic potential [4].

References

Carpachromene's Effects on HepG2 Insulin-Resistant Cells

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Concentration (µg/mL) Exposure Time Observed Effect Significance vs. Untreated Control Reference
Cell Viability 6.3, 10, 20 48 hours Viability > 90% Slight decrease (p < 0.01) but considered safe for experiments [1]
Glucose Consumption 5, 10, 20 12, 24, 36, 48 hours Decreased extracellular glucose p < 0.001 at all concentrations & time points [1]
Glycogen Content 5, 10, 20 Information not specified in source Increased glycogen content p < 0.001 [1]

Detailed Experimental Protocol

The following workflow outlines the key steps for establishing the insulin resistance model and evaluating carpachromene's effects, based on the cited study [1].

G cluster_1 Phase 1: Model Establishment cluster_2 Phase 2: Compound Testing cluster_3 Key Assays A Culture HepG2 cells B Treat with 0.005 µM Insulin A->B C Incubate for 24 hours B->C D Validate with Glucose Consumption Assay C->D E Treat HepG2/IRM with this compound (5, 10, 20 µg/mL) D->E HepG2/IRM Model Ready F Incubate (12-48 hours) E->F G Perform Key Assays F->G H Glucose Concentration (Media) G->H I Glycogen Content (Cellular) J Western Blot Analysis (p-IRS1, p-Akt, etc.) K Enzyme Activity (PEPCK, Hexokinase)

Key Assay Details:

  • Glucose Concentration: Measured in the cell culture medium. This compound treatment led to a significant, concentration- and time-dependent decrease in glucose levels, indicating improved glucose uptake and utilization [1].
  • Glycogen Content: Quantified from the cell lysates. Treatment significantly increased glycogen content, demonstrating enhanced glycogen synthesis and storage [1].
  • Western Blot Analysis: This technique confirmed that this compound increases the phosphorylation (activation) of key proteins in the insulin signaling pathway, including IR, IRS1, PI3K, Akt, and GSK3, while inhibiting FoxO1 [1] [2].
  • Enzyme Activity: this compound decreased PEPCK activity (reducing gluconeogenesis) and increased hexokinase activity (promoting glucose utilization for glycogen synthesis) [1].

Troubleshooting Common Experimental Issues

Q1: My this compound treatment shows high cytotoxicity in the HepG2/IRM model. What should I check?

  • Confirm Compound Concentration: Ensure you are using a non-toxic concentration. The study showed viability over 90% at 6.3 - 20 µg/mL, but significant cytotoxicity occurred at 25 µg/mL and above [1]. Re-constitute your stock solution and perform a fresh dose-response viability assay (e.g., MTT assay).
  • Verify Solvent Concentration: If using DMSO to dissolve this compound, ensure the final DMSO concentration in your culture media is low (typically ≤0.1%) and has no effect on cell viability in your control groups.

Q2: I am not observing a significant increase in glycogen content after treatment. What could be wrong?

  • Validate Your Insulin-Resistant Model: First, confirm that your HepG2/IRM model was successfully established. The control insulin-resistant cells should show significantly lower glucose consumption and glycogen content compared to normal HepG2 cells [1].
  • Check Assay Timing and Lysis: Ensure the glycogen assay is performed at the correct time after treatment and that cells are completely lysed to release all intracellular glycogen.

Q3: How can I confirm that this compound is working through the proposed IR/IRS1/PI3K/Akt pathway?

  • Perform Western Blot Analysis: The most direct method is to analyze the protein expression levels. The proposed mechanism involves the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway [1] [2]. You should look for increased phosphorylation of IR, IRS1, PI3K, Akt, and GSK3, and decreased activity of FoxO1.

The following diagram illustrates this molecular pathway, as revealed by the study.

G A This compound B Insulin Receptor (IR) Phosphorylation ↑ A->B Activates C IRS1 Phosphorylation ↑ B->C D PI3K Activation ↑ C->D E Akt Phosphorylation ↑ D->E F GSK3 Phosphorylation/Inhibition ↑ E->F G FoxO1 Phosphorylation/Inhibition ↑ E->G J Glycogen Synthesis ↑ F->J H PEPCK Activity ↓ G->H I Hexokinase Activity ↑ G->I K Hepatic Glucose Output ↓ H->K I->J

References

Carpachromene powder not dissolving completely

Author: Smolecule Technical Support Team. Date: February 2026

Carpachromene Background and Activity

This compound is a natural bioactive compound. Understanding its properties and how it has been used in successful experiments can provide clues for developing a dissolution protocol.

The table below summarizes key information from the search results:

Property Description Source / Context
Natural Source Fresh leaves of Ficus benghalensis; also identified in Atalantia ceylanica [1] [2]. Provides a reference for its natural origin.
Documented Bioactivity Ameliorates insulin resistance in HepG2 cells; inhibits α-glucosidase enzyme [1]. Confirms it is a physiologically active compound.
Reported Experimental Use In a cell-based study, a stock solution was dissolved in 100% DMSO, then diluted with cell culture medium. The final DMSO concentration was ≤0.1% [1]. Offers a proven method for getting it into an aqueous solution for biological assays.

Troubleshooting Guide for Dissolution Issues

Based on general laboratory practices for hydrophobic compounds and the experimental context found, here are steps you can take to improve dissolution.

FAQ & Troubleshooting Steps
  • Q1: What is a proven starting point for dissolving this compound?

    • A: The primary study located used DMSO to create a stock solution before diluting it with an aqueous buffer (cell culture medium) [1]. This is the most reliable method to try first.
  • Q2: What if it precipitates upon dilution?

    • A: This is a common challenge. You can troubleshoot by:
      • Ensuring the stock is fully dissolved: Make sure your stock solution in DMSO is completely clear before proceeding with dilution.
      • Using a dilution aid: During dilution, add the stock solution drop-wise to the aqueous buffer while vortexing or stirring vigorously.
      • Increasing the carrier concentration: If compatible with your assay, you might slightly increase the concentration of the co-solvent (e.g., DMSO), but always validate that this does not interfere with your experimental results. The cited study kept DMSO at or below 0.1% [1].
      • Adding a surfactant: Consider introducing a small, non-denaturing amount of a surfactant like Tween-80 or PEG to the aqueous buffer to help stabilize the solution.
  • Q3: Are there other solvents I can try?

    • A: For initial solubility screening, you can test other organic solvents like ethanol or methanol. However, DMSO is often preferred for biological studies due to its low volatility and high solubility for many compounds. The choice of solvent should be guided by the requirements of your downstream application.
  • Q4: What physical methods can aid dissolution?

    • A: Application of mild heat (e.g., using a water bath at 37-40°C) and sonication for several minutes can help to disrupt crystals and facilitate dissolution, especially for the initial stock solution.

The following diagram outlines a systematic workflow for troubleshooting this compound dissolution based on these steps:

Experimental Design Considerations

When planning your experiments, especially those involving biological systems, keep the following in mind:

  • Cytotoxicity: One study noted that this compound began to show a significant decrease in cell viability at concentrations at and above 6.3 µg/mL in HepG2/IRM cells [1]. It is crucial to conduct your own dose-response and viability assays to determine a non-toxic, effective concentration range for your specific cell model.
  • Documented Mechanism: If your research is related to diabetes or insulin signaling, the same study found that this compound exerts its effects by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway in liver cells [1]. This could be a key pathway to investigate in your work.

References

Carpachromene shipping conditions temperature

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

While the exact shipping conditions are not explicitly detailed in the search results, the suppliers specify the required long-term storage temperature. The table below summarizes the key handling information for the pure compound [1] [2].

Property Specification
CAS Number 57498-96-1 [1] [2]
Molecular Formula C₂₀H₁₆O₅ [2]
Purity ≥98% [2]
Physical Description Yellow powder [2]
Recommended Storage Temp. -20°C [1] [2]
Solubility Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone [2]

For best practices when working with the compound [2]:

  • Upon Receipt: Allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.
  • Stock Solutions: Prepare stock solutions in solvents like DMSO. Aliquoting and storing these at -20°C is recommended, and they are generally usable for up to two weeks.
  • Handling: Gently shake the vial after transport, as the powder may adhere to the neck or cap.

Experimental Protocol: Insulin Resistance Model

The following methodology is adapted from a study investigating carpachromene's effects on insulin signaling in HepG2 cells [3].

Objective

To establish an insulin-resistant HepG2 cell model (HepG2/IRM) and evaluate the ameliorative effects of this compound on glucose consumption and the insulin signaling pathway.

Materials
  • HepG2 cells (human hepatocellular carcinoma cell line)
  • This compound (e.g., sourced from suppliers like ChemFaces or Glentham Life Sciences) [2] [1]
  • Metformin (for use as a positive control) [3]
  • Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin
  • Insulin (from bovine or human source)
  • Glucose assay kit
  • Glycogen assay kit
  • RIPA lysis buffer, protease inhibitors, phosphatase inhibitors
  • Antibodies for Western Blot: p-IR, IR, p-IRS1, IRS1, p-PI3K, PI3K, p-Akt, Akt, p-GSK3β, GSK3β, p-FoxO1, FoxO1, and corresponding secondary antibodies [3]
Methodology
  • Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Induction of Insulin Resistance (HepG2/IRM):
    • Seed HepG2 cells in appropriate plates and allow to adhere.
    • Treat cells with a low concentration of insulin (0.005 µM) for 24 hours [3].
    • Validate the model by measuring significantly reduced glucose consumption in the media compared to untreated control cells.
  • Drug Treatment:
    • Treat HepG2/IRM cells with various concentrations of this compound (e.g., 5, 10, and 20 µg/mL) for different time intervals (e.g., 12, 24, 36, 48 hours) [3].
    • Include a positive control group treated with metformin and a negative control (HepG2/IRM without treatment).
  • Assessments:
    • Glucose Consumption: Measure glucose concentration in the culture medium using a glucose assay kit [3].
    • Glycogen Content: Determine intracellular glycogen levels in the treated cells [3].
    • Protein Expression by Western Blot: Analyze the expression and phosphorylation levels of key proteins in the insulin signaling pathway (IR, IRS1, PI3K, Akt, GSK3β, FoxO1) in cell lysates [3].
    • Enzyme Activity: Assess the activity of metabolic enzymes such as PEPCK (gluconeogenesis) and Hexokinase (glycolysis) [3].

Mechanism of Action: Signaling Pathway

This compound ameliorates insulin resistance by activating the key insulin signaling pathway in liver cells. The diagram below illustrates this molecular mechanism.

G Insulin Insulin IR IR Insulin->IR Binds IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Phosphorylates GSK3 GSK3 Akt->GSK3 Phosphorylates (Inhibits) FoxO1 FoxO1 Akt->FoxO1 Phosphorylates (Inhibits) GlycogenSynthesis GlycogenSynthesis GSK3->GlycogenSynthesis Inhibition Stimulates Gluconeogenesis Gluconeogenesis FoxO1->Gluconeogenesis Inhibition Suppresses P1 P1->IR Enhances P1->IRS1 Enhances This compound This compound This compound->P1

Troubleshooting Common Issues

  • Unexpected Cytotoxicity: The study noted a significant decrease in HepG2/IRM cell viability at this compound concentrations of 25 µg/mL and above. It is recommended to perform a cell viability assay (e.g., MTT) to ensure test concentrations maintain >90% cell viability. The concentrations of 5, 10, and 20 µg/mL were found to be effective and non-cytotoxic [3].
  • Inconsistent Glucose Consumption Results: Ensure the insulin-resistant model (HepG2/IRM) is properly established and validated before proceeding with drug treatments. Confirm that the low-concentration insulin (0.005 µM) treatment successfully reduces glucose uptake compared to the control group [3].
  • Poor Solubility: this compound is soluble in DMSO. Prepare a stock solution in DMSO and then dilute it in the cell culture medium for treatments. The final DMSO concentration in the culture medium should not exceed 0.1% (v/v) to avoid solvent toxicity [2].

Key Insights for Researchers

  • Synergistic Effects: Research on highland barley, which is rich in bioactive compounds like β-glucan and polyphenols, suggests that whole extracts can impact the IRS2/PI3K/Akt pathway to alleviate high-fat diet-induced metabolic disturbances [4]. This highlights a potential parallel pathway and suggests the value of comparing pure compounds like this compound with complex natural extracts.
  • Multi-Target Potential: Beyond insulin sensitization, this compound has shown significant inhibitory activity against enzymes like α-glucosidase, urease, and phosphodiesterase [5]. This indicates a broader pharmacological profile that could be relevant for treating diabetes and its comorbidities.

References

Carpachromene metabolite interference assays

Author: Smolecule Technical Support Team. Date: February 2026

Carpachromene Bioactivity Profile

This compound is a natural compound isolated from the fresh leaves of Ficus benghalensis [1] [2]. The table below summarizes its documented biological activities and relevant experimental findings.

Activity/Property Experimental Findings Experimental Model Citation
Anti-insulin resistance Improved glucose consumption, glycogen synthesis; modulated IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway [1] [2]. HepG2 cell insulin-resistant model (HepG2/IRM) [1] [2] [1] [2]
Cytotoxicity Exhibited cytotoxicity against HepG2, PLC/PRF/5, and Raji cancer cell lines [1] [2]. Various human cancer cell lines [1] [2] [1] [2]
Pro-apoptotic Induced apoptosis in SW 626 human ovarian cancer cells [1] [2]. SW 626 cell line [1] [2] [1] [2]
Enzyme Inhibition Inhibits α-glucosidase enzyme activity [1] [2]. In vitro enzyme assay [1] [2] [1] [2]
Lack of Antimycobacterial Activity Showed no activity against Mycobacterium tuberculosis H37RV [1] [2]. In vitro antimicrobial assay [1] [2] [1] [2]
Lack of Anti-browning Activity Showed no tyrosinase inhibition activity [1] [2]. In vitro tyrosinase assay [1] [2] [1] [2]

Established Experimental Models & Protocols

Here is a detailed methodology for the most robustly documented activity of this compound: ameliorating insulin resistance.

Protocol: Evaluating Anti-Insulin Resistance Activity in HepG2 Cells

This protocol is adapted from the study that first reported this compound's effects on insulin signaling [1] [2].

1. Cell Culture and Model establishment

  • Cell Line: Human hepatoma cell line (HepG2).
  • Insulin-Resistant Model (HepG2/IRM): Induce insulin resistance by treating HepG2 cells with a low concentration of insulin (0.005 µM) for 24 hours [1] [2]. Validate the model by significantly reduced glucose consumption in treated cells versus control.

2. Cell Viability Assay (CCK-8 or MTT)

  • Purpose: Determine non-cytotoxic concentrations of this compound for functional assays.
  • Procedure: Treat HepG2/IRM cells with this compound (e.g., 0.4-100 µg/mL) for 48 hours.
  • Expected Outcome: Viability should be over 90% at concentrations up to 20 µg/mL. Concentrations of 25 µg/mL and higher may show significant cytotoxicity [1] [2].

3. Glucose Consumption Assay

  • Purpose: Measure the ability of this compound to enhance glucose uptake.
  • Procedure: Treat HepG2/IRM cells with this compound (e.g., 5, 10, 20 µg/mL) for 12, 24, 36, and 48 hours. Measure glucose concentration in the media using a glucose assay kit.
  • Expected Outcome: this compound should decrease media glucose concentration in a time- and dose-dependent manner [1] [2].

4. Glycogen Content Assay

  • Purpose: Assess the enhancement of glycogen synthesis, a key insulin function.
  • Procedure: Treat HepG2/IRM cells with this compound (e.g., 20 µg/mL). Measure intracellular glycogen content using a commercial kit.
  • Expected Outcome: this compound should significantly increase glycogen content compared to untreated HepG2/IRM cells [1] [2].

5. Western Blot Analysis

  • Purpose: Elucidate the molecular mechanism by probing the insulin signaling pathway.
  • Target Proteins: Analyze the phosphorylated and total protein levels of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 [1] [2].
  • Expected Outcome: this compound should increase the phosphorylated/total ratio of IR, IRS1, PI3K, and Akt, while phosphorylating/inhibiting GSK3 and FoxO1 [1] [2].

6. Enzyme Activity Assays

  • Purpose: Confirm functional outcomes of signaling pathway modulation.
  • Enzymes: Measure activity of PEPCK (a gluconeogenic enzyme) and Hexokinase (a glycolytic enzyme).
  • Expected Outcome: this compound should decrease PEPCK activity and increase Hexokinase activity [1] [2].

This compound's Insulin Signaling Pathway

The diagram below illustrates the molecular mechanism of this compound, based on the HepG2 cell model research.

G This compound This compound IR Insulin Receptor (IR) This compound->IR Activates IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Phosphorylates GSK3 GSK3 (Inhibited) Akt->GSK3 Phosphorylates/Inhibits FoxO1 FoxO1 (Inhibited) Akt->FoxO1 Phosphorylates/Inhibits HK Hexokinase (Activity ↑) Akt->HK Indirectly Activates Glycogen ↑ Glycogen Synthesis GSK3->Glycogen Gluconeogenesis ↓ Gluconeogenesis FoxO1->Gluconeogenesis PEPCK PEPCK (Activity ↓) FoxO1->PEPCK Glucose_Uptake ↑ Glucose Uptake HK->Glucose_Uptake

This diagram shows the central molecular pathway through which this compound regulates glucose metabolism and insulin signaling.

Potential FAQs for a Technical Support Center

Based on the available data, here are answers to questions researchers might have.

Q1: What is the safe working concentration range for this compound in HepG2 cell assays? A1: For 48-hour treatments, concentrations of 6.3 to 20 µg/mL maintain cell viability above 90%. Doses at or above 25 µg/mL become significantly cytotoxic and should be used with caution [1] [2].

Q2: My glucose consumption assay shows no effect with this compound. What could be wrong? A2: Consider these troubleshooting points:

  • Model Validation: Ensure your insulin-resistant model (HepG2/IRM) is properly established. Confirm that the low-insulin (0.005 µM, 24h) treatment group shows significantly lower glucose consumption than the normal control group [1] [2].
  • Compound Solubility and Stability: Verify the solvent used (e.g., DMSO) and its final concentration in the media. Check the stability of your this compound stock solution under storage conditions.
  • Time Course: The effect is time-dependent. Ensure you are measuring glucose levels at multiple time points (e.g., 12h to 48h) to capture the full effect [1] [2].

Q3: Are there any known assay interferences for this compound? A3: While specific metabolite interference assays were not found, the research clearly indicates activities it does not possess, which is critical information for assay design:

  • It showed no antimycobacterial activity against M. tuberculosis H37Rv [1] [2].
  • It showed no tyrosinase inhibition activity, ruling it out as an anti-browning agent in related assays [1] [2].

Key Insights for Researchers

  • Focus on Confirmed Pathways: The strongest experimental evidence supports work on insulin resistance and glucose metabolism, specifically via the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway [1] [2].
  • Leverage Negative Data: The documented lack of activity in antimycobacterial and tyrosinase inhibition assays is valuable for guiding which experimental avenues are less likely to be fruitful [1] [2].
  • Start with HepG2 Models: The HepG2 insulin resistance model is a robust and well-characterized system for initial investigations into this compound's metabolic effects [1] [3] [2].

References

Carpachromene Experimental Treatment Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key treatment parameters from a foundational study using an insulin-resistant HepG2 cell model (HepG2/IRM) [1] [2] [3].

Parameter Details & Optimal Range Experimental Context
Treatment Concentrations 5, 10, and 20 µg/mL Concentrations showing efficacy with >90% cell viability [1].
Optimal Treatment Duration 24 to 48 hours Glucose consumption increased in a time-dependent manner, with significant effects observed at these time points [1].
Cell Viability >90% at concentrations up to 20 µg/mL A concentration of 6.3 µg/mL resulted in 95.46% viability; viability significantly decreased at 25 µg/mL and above [1].

Establishing the HepG2 Insulin Resistance Model (HepG2/IRM)

The cited study first established an insulin-resistant model before treating with Carpachromene [1].

  • Induction Agent: Insulin
  • Optimal Concentration: 0.005 µM
  • Optimal Duration: 24 hours
  • Validation Method: Glucose consumption assay. Cells treated with 0.005 µM insulin for 24 hours showed the lowest glucose consumption, confirming the successful induction of insulin resistance [1].

Experimental Protocol: Evaluating this compound Efficacy

This workflow outlines the key steps for treating the HepG2/IRM model and assessing the effects of this compound.

Start Establish HepG2/IRM Model (0.005 µM Insulin, 24h) Step1 Treat HepG2/IRM with this compound (5-20 µg/mL, 24-48h) Start->Step1 Step2 Assess Efficacy via Key Assays Step1->Step2 Step3 Analyze Molecular Mechanism Step2->Step3 Assay1 Glucose Consumption Assay Step2->Assay1 Assay2 Glycogen Content Assay Step2->Assay2 Assay3 Western Blot Analysis Step3->Assay3 Assay4 Enzyme Activity Assays (PEPCK & Hexokinase) Step3->Assay4

Mechanism of Action: The IR/IRS1/PI3K/Akt/GSK3/FoxO1 Pathway

This compound ameliorates insulin resistance by modulating a key signaling pathway. The diagram below illustrates this molecular mechanism and the experimental points of measurement.

IR Insulin Receptor (IR) IRS1 IRS1 IR->IRS1 Phosphorylation (Western Blot) PI3K PI3K IRS1->PI3K Activation (Western Blot) Akt Akt PI3K->Akt Phosphorylation (Western Blot) GSK3 GSK3 (Glycogen Synthase Kinase) Akt->GSK3 Phosphorylation/Inhibition (Western Blot) FoxO1 FoxO1 Akt->FoxO1 Phosphorylation/Inhibition (Western Blot) Glycogen ↑ Glycogen Storage (Measured in cells) GSK3->Glycogen Glucose ↓ Glucose Output (Measured in media) FoxO1->Glucose PEPCK ↓ PEPCK Activity (Measured) FoxO1->PEPCK HK ↑ Hexokinase Activity (Measured) HK->Glucose

Frequently Asked Questions (FAQs)

Q1: What is the source of this compound? this compound is a natural compound that can be isolated from plants of the Ficus genus, such as Ficus benghalensis [1] [4].

Q2: Besides insulin resistance, what other biological activities has this compound shown? Research indicates this compound exhibits significant inhibitory activity against several enzymes, including:

  • Urease (92.87% inhibition)
  • Tyrosinase (84.80% inhibition)
  • Phosphodiesterase (89.54% inhibition) This suggests potential for treating conditions beyond diabetes, such as certain infections and bronchodilation [4].

Q3: Are there other cell models for studying insulin resistance? Yes, while HepG2 is common, other models are available. The human hepatocyte L02 cell line is also used and may offer characteristics closer to normal liver cells, though induction times can be longer [5].

References

Troubleshooting Guide: Carpachromene Stock Solution Precipitation

Author: Smolecule Technical Support Team. Date: February 2026

Carpachromene, a bioactive natural product, often presents solubility challenges. The following table outlines common causes and their respective solutions.

Problem Observed Potential Cause Recommended Solution

| Immediate precipitation upon dilution | Solvent mismatch with aqueous buffers; compound crash due to polarity change. | 1. Increase organic solvent percentage in final working solution. 2. Use a different co-solvent (see Solvent Selection section below). 3. Add surfactants (e.g., 0.1% Tween-80) to improve stability. | | Precipitation during storage | Concentration is too high; solvent evaporation; temperature is too low. | 1. Prepare a more dilute stock solution. 2. Store in aliquots in tightly sealed vials to prevent evaporation. 3. Slightly increase storage temperature (e.g., from -20°C to 4°C), but assess stability. | | Cloudiness or crystals form over time | Solution is saturated or supersaturated; nucleation over time. | 1. Warm the solution gently (e.g., 37°C water bath) and sonicate to re-dissolve. 2. Filter sterilize using a 0.22 µm solvent-resistant filter after dissolution to remove nucleation seeds. |

Detailed Experimental Protocols

Systematic Solvent Selection and Preparation

This protocol helps you empirically determine the best solvent system for your specific this compound sample.

  • Step 1: Solvent Screening Prepare small, concentrated stock solutions (e.g., 50-100 mM) in the following candidate solvents, ranked by general effectiveness:

    • Dimethyl sulfoxide (DMSO)
    • Ethanol
    • Methanol
    • Acetone
  • Step 2: Dilution Stability Test Dilute each stock solution into your intended assay buffer (e.g., PBS, cell culture medium) to the final working concentration. Observe for 15-30 minutes for signs of precipitation (cloudiness, crystals).

    • Key Consideration: Note that dilution into medium is a harsher test due to salts and biomolecules.
  • Step 3: Optimization If precipitation occurs, try:

    • Gradual Dilution: Perform a step-wise dilution. First, dilute the stock with a small volume of an intermediate solvent like 50% DMSO/water, then into the full buffer.
    • Co-solvent Blends: If pure DMSO fails, try a blend (e.g., 9:1 DMSO:Ethanol) to alter solubility parameters.
Protocol for Characterizing Precipitated Material

Identifying the nature of the precipitate is crucial for troubleshooting.

  • Step 1: Isolation Collect the precipitate by centrifuging the solution at high speed (e.g., 10,000-15,000 x g for 10 minutes). Carefully remove and save the supernatant.

  • Step 2: Washing and Solubility Test Gently wash the pellet with a small amount of cold assay buffer without disturbing it. Re-suspend the pellet in a pure organic solvent (e.g., DMSO).

    • If it dissolves readily: The precipitate is likely intact this compound, confirming a solubility issue.
    • If it does not dissolve: The compound may have degraded or formed an insoluble salt/complex.
  • Step 3: Chemical Stability Analysis Analyze both the re-dissolved pellet and the saved supernatant using Thin-Layer Chromatography (TLC) or HPLC.

    • Compare the chromatogram to a fresh stock solution. The appearance of new spots or peaks indicates chemical degradation, requiring you to address stability (e.g., protect from light, avoid acidic/basic conditions, use an antioxidant like BHT) rather than just solubility.

Experimental Workflow and Strategy

For a logical, step-by-step approach to diagnosing and solving the precipitation problem, follow the pathways outlined in the diagrams below.

CarpachromeneWorkflow This compound Precipitation Troubleshooting Start Observed Precipitation Step1 Confirm Physical State (Gentle vortex, visual inspection) Start->Step1 Step2 Prepare Fresh Stock Solution in Pure DMSO Step1->Step2 Step3 Dilute into Assay Buffer Step2->Step3 Precipitate Precipitation Occurs? Step3->Precipitate SolventTest Proceed to Systematic Solvent Screening Precipitate->SolventTest Yes Success Proceed with Experiment Precipitate->Success No DegradationTest Proceed to Precipitate Characterization SolventTest->DegradationTest All solvents fail SolventTest->Success A solvent works

SolubilityStrategy Systematic Solubility Optimization Strategy A Primary Strategy: Solvent/Co-solvent A1 Test Pure Solvents (DMSO, EtOH, MeOH) A->A1 A2 Test Co-solvent Blends (e.g., DMSO:EtOH) A1->A2 A3 Use Surfactants (Tween-80, Pluronic F-68) A2->A3 B Secondary Strategy: Physical Manipulation A3->B B1 Gentle Warming (37°C water bath) B->B1 B2 Sonication (5-10 minutes) B1->B2 C Tertiary Strategy: Chemical Analysis B2->C C1 Characterize Precipitate (TLC, HPLC) C->C1 C2 Assess Compound Stability (pH, light, antioxidants) C1->C2

Frequently Asked Questions (FAQs)

Q1: My this compound was soluble in DMSO last week, but now it precipitates. What happened? A1: This is commonly caused by moisture absorption. DMSO is hygroscopic and water uptake can reduce its solvating power over time. Always store your DMSO stock in a tightly sealed, desiccated container. Consider using aliquots.

Q2: The compound dissolves in pure DMSO but precipitates as soon as I add it to my cell culture. How can I prevent this? A2: This is the most common scenario. To mitigate this:

  • Ensure your final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as this is generally tolerated by cells.
  • Implement a gradual dilution strategy.
  • If the compound still precipitates, you must find a working co-solvent through systematic screening, as detailed in the protocols above.

Q3: How can I be sure that the biological activity I'm measuring is from the compound and not from precipitated particles? A3: This is a critical control experiment. Always include a filtration control. Prepare your working solution as usual, then pass it through a 0.22 µm filter. Compare the biological activity of the filtered solution versus the unfiltered one. A significant drop in activity in the filtered sample suggests that the precipitate itself (or compound adsorbed to it) is responsible for the effect.

Carpachromene comparison other α-glucosidase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below compares the mechanisms of carpachromene and standard alpha-glucosidase inhibitors.

Inhibitor Primary Mechanism Additional Actions Molecular/Cellular Target
This compound Alpha-glucosidase enzyme inhibition [1] [2] [3] Ameliorates insulin resistance via IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway; increases cellular glucose consumption & glycogen synthesis [1] [2] [3] Intestinal alpha-glucosidase; Insulin signaling proteins in hepatic cells (HepG2) [1] [2] [3]
Acarbose Inhibits pancreatic alpha-amylase & membrane-bound alpha-glucosidases (glucoamylase, sucrase, maltase) [4] [5] Delays carbohydrate absorption, reducing postprandial blood glucose [4] [5] Luminal pancreatic alpha-amylase; Brush border alpha-glucosidases in small intestine [4] [5]
Miglitol Competitively inhibits membrane-bound alpha-glucosidases [4] Delays carbohydrate absorption, reducing postprandial blood glucose [4] Brush border alpha-glucosidases in small intestine [4]

This compound's activity is mediated through a key signaling pathway in liver cells, which can be visualized as follows:

Carpachromene_Pathway This compound This compound IR Insulin Receptor (IR) This compound->IR Increases phosphorylation IRS1 IRS1 IR->IRS1 Activates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK3 Akt->GSK3 Phosphorylates/ Inhibits FoxO1 FoxO1 Akt->FoxO1 Phosphorylates/ Inhibits HK ↑ Hexokinase Akt->HK Activates Glycogen ↑ Glycogen Synthesis GSK3->Glycogen Gluconeogenesis ↓ Gluconeogenesis FoxO1->Gluconeogenesis PEPCK ↓ PEPCK FoxO1->PEPCK

This compound's Signaling Pathway in HepG2 Cells. This diagram summarizes the mechanism by which this compound ameliorates insulin resistance, based on experimental findings [1] [2] [3].

Summary of Experimental Evidence

The following tables summarize key quantitative findings from the study "this compound Ameliorates Insulin Resistance in HepG2 Cells via Modulating IR/IRS1/PI3k/Akt/GSK3/FoxO1 Pathway" [1] [2] [3].

Table 1: Glucose Consumption in HepG2/IRM Cells

This compound Concentration (µg/mL) Glucose Concentration (mmol/L) at 48 hours
0 (Untreated Control) ~6.20
5 2.04 ± 0.18
10 1.58 ± 0.14
20 1.07 ± 0.18

Note: Data presented as mean ± SD. Metformin was used as a positive control and showed similar effects [1] [2].

Table 2: Effects on Key Enzymes and Glycogen

Parameter Effect of this compound (20 µg/mL) Functional Outcome
Hexokinase (HK) Activity Significantly Increased [1] [3] Promotes cellular glucose uptake and utilization
PEPCK Activity Significantly Decreased [1] [3] Suppresses glucose production (gluconeogenesis)
Cellular Glycogen Content Significantly Increased [1] Enhances glucose storage in the liver

Detailed Experimental Protocols

1. In Vitro Insulin Resistance Model (HepG2/IRM)

  • Cell Line: Human hepatocellular carcinoma cells (HepG2).
  • Model Induction: HepG2 cells were treated with a low concentration of insulin (0.005 µM) for 24 hours to induce a state of insulin resistance. This was confirmed by measuring significantly reduced glucose consumption in the media compared to control cells [1] [2].
  • Viability Assay: Cytotoxicity of this compound was tested on HepG2/IRM cells. Concentrations of 6.3, 10, and 20 µg/mL maintained cell viability at over 90% and were selected for further experiments [1] [2].

2. Key Assays and Analyses

  • Glucose Consumption: Glucose concentration in the cell culture media was measured after treating HepG2/IRM cells with this compound (5, 10, 20 µg/mL) over various time intervals (12, 24, 36, 48 h) [1] [2].
  • Glycogen Content: Intracellular glycogen levels were quantified in this compound-treated HepG2/IRM cells [1].
  • Western Blot Analysis: Protein expression and phosphorylation levels of key signaling molecules (IR, IRS1, PI3K, Akt, GSK3, FoxO1) were determined using specific antibodies [1] [2] [3].
  • Enzyme Activity: The activities of PEPCK and hexokinase enzymes were measured after this compound treatment [1] [3].

3. Alpha-Glucosidase Inhibitor Screening Protocol While the specific IC₅₀ value for this compound's alpha-glucosidase inhibition was not listed in the search results, the general protocol for this assay is standardized [6] [7]:

  • Enzyme: Alpha-glucosidase (from Saccharomyces cerevisiae).
  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).
  • Procedure: The enzyme is pre-incubated with the test compound. The reaction is initiated by adding pNPG and stopped after a set time with sodium carbonate. The release of p-nitrophenol is measured spectrophotometrically at 405 nm.
  • Analysis: The percentage inhibition is calculated, and the IC₅₀ (concentration causing 50% inhibition) is determined. Acarbose is typically used as a positive control.

Conclusion for Research and Development

  • This compound offers a multi-target profile, functioning not only as a carbohydrate-digestion inhibitor but also as an insulin-sensitizing agent. This could potentially address both postprandial and fasting hyperglycemia with a single molecule.
  • Its natural origin might be explored to mitigate the gastrointestinal side effects commonly associated with potent synthetic AGIs like acarbose, though this requires direct clinical investigation [8] [6].
  • The current evidence is robust but preclinical, being entirely derived from in vitro studies using the HepG2 cell line. The logical next steps involve validation in animal models and further pharmacological optimization.

References

Carpachromene IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway validation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Experimental Data

The table below summarizes the key experimental findings from the study on carpachromene's effects in an insulin-resistant HepG2 cell model (HepG2/IRM).

Parameter Measured Experimental Result Significance/Outcome
Cell Viability (48h treatment) >90% viability at 6.3, 10, 20 µg/mL [1] Confirms non-cytotoxicity at active concentrations.
Glucose Concentration Decreased in a concentration- and time-dependent manner [1] Demonstrates enhanced glucose consumption.
Glycogen Content Significantly increased [1] Indicates restoration of energy storage.
Key Protein Phosphorylation (p/t ratio) Significantly increased for IR, IRS1, PI3K, Akt, GSK3, FoxO1 [1] Validates activation of the core insulin signaling pathway.
PEPCK Enzyme Activity Significantly decreased [1] Suppresses gluconeogenesis (glucose production).
Hexokinase (HK) Enzyme Activity Significantly increased [1] Enhances glycolysis (glucose utilization).

Detailed Experimental Protocols

The validation of this compound's activity was based on the following key laboratory methods:

  • Cell Model Establishment: An insulin-resistant HepG2 model (HepG2/IRM) was developed by treating wild-type HepG2 cells with a low concentration of insulin (0.005 µM) for 24 hours, which resulted in reduced glucose consumption compared to control cells [1].
  • Cell Viability Assay (MTT Assay): HepG2/IRM cells were treated with a range of this compound concentrations (0.4 to 100 µg/mL) for 48 hours. Cell viability was measured to determine non-toxic concentrations for subsequent experiments [1].
  • Glucose Consumption and Glycogen Content Measurement: After treating HepG2/IRM cells with this compound, the glucose concentration in the culture media was measured to assess consumption. The intracellular glycogen content was also quantified [1].
  • Western Blot Analysis: This technique was used to detect and quantify the expression levels and, crucially, the phosphorylation status of key proteins in the pathway (IR, IRS1, PI3K, Akt, GSK3, FoxO1). The results are expressed as the ratio of phosphorylated protein to total protein (p/t ratio) [1].
  • Enzyme Activity Assays: The activity of two critical metabolic enzymes was measured: Phosphoenolpyruvate Carboxykinase (PEPCK) and Hexokinase (HK) [1].

The Insulin Signaling Pathway and this compound's Role

The IR/IRS1/PI3K/Akt pathway is a fundamental mechanism for regulating glucose metabolism. The diagram below illustrates this pathway and highlights the specific steps modulated by this compound.

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt Recruits to membrane GSK3 GSK3 Akt->GSK3 Phosphorylates/Inhibits FoxO1 FoxO1 Akt->FoxO1 Phosphorylates/Inhibits PDK1 PDK1 PDK1->Akt Phosphorylates (T308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Glycogen_Synthase Glycogen_Synthase GSK3->Glycogen_Synthase Inhibits PEPCK PEPCK FoxO1->PEPCK Promotes Transcription Glycogen Glycogen Glycogen_Synthase->Glycogen Produces Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis Stimulates This compound This compound This compound->IR ↑ Phosphorylation This compound->IRS1 ↑ Phosphorylation This compound->PEPCK ↓ Activity HK Hexokinase (HK) This compound->HK ↑ Activity

As the diagram shows, this compound exerts its effects by enhancing the signal at the very start of the pathway (increasing IR and IRS1 phosphorylation) and by directly influencing key metabolic enzymes. This dual action helps to explain the improved glucose consumption and glycogen synthesis observed in the data [1].

Interpretation for Research and Development

  • Mechanistic Strength: The data provides strong, multi-level evidence for this compound's action, moving beyond simple phenotypic changes (e.g., lower glucose) to demonstrate specific modulation of the intended molecular targets (e.g., increased p-Akt, p-FoxO1) [1].
  • Benchmarking: The study used metformin as a positive control, which is standard practice in antidiabetic research. This allows for a direct, objective comparison of efficacy within the experimental system [1].
  • Research Context: The IRS1/PI3K/Akt pathway is a well-validated and central pathway in glucose metabolism and insulin resistance [2] [3]. Its role is also extensively studied in other diseases, such as cancer [4] [5]. This broad relevance may be of interest for research into related metabolic disorders or drug repurposing.

References

Carpachromene anti-inflammatory activity vs standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Carpachromene

The following experimental protocols are key to understanding the data presented in the comparison table.

  • In Vitro Enzyme Inhibition Assays: The phosphodiesterase, tyrosinase, and urease inhibitory activities of this compound were determined using spectrophotometric methods in 96-well plates [1].
    • General Workflow: The enzyme was incubated with the test sample (this compound or reference compound) for a set time. A specific substrate was then added, and the enzyme reaction was allowed to proceed. The reaction was stopped, and product formation was measured by reading the absorbance at a specific wavelength (e.g., 630 nm for urease, 480 nm for tyrosinase). The percentage inhibition was calculated by comparing the activity in the test well to the control well [1].
    • Molecular Docking: Computational docking studies were performed using MOE software, which demonstrated that this compound fits well into the active sites of all three enzymes, suggesting a direct mechanism of inhibition [1].

Comparison with Standard Anti-Inflammatory Drugs

The table below provides a comparative analysis of this compound's profile against established drug classes.

Table 2: Objective Comparison: this compound vs. Standard Anti-inflammatory Drugs

Feature This compound (Based on Current Research) NSAIDs (e.g., Ibuprofen, Naproxen) [2] [3] Glucocorticoids (e.g., Prednisone) [4]
Primary Molecular Target Multiple enzymes: PDE, tyrosinase, urease [1]. Cyclooxygenase-1 and -2 (COX-1/COX-2) [2]. Glucocorticoid Receptor (GR) [4].
Mechanism of Action Enzyme inhibition; potential modulation of insulin/PI3K/Akt pathway (linked to metabolic inflammation) [1] [5]. Inhibition of prostaglandin synthesis [2]. Genomic effects via GR: transactivation and transrepression of genes; a newly identified mechanism involves boosting anti-inflammatory itaconate [4] [6].
Key Efficacy Data High % inhibition in in vitro enzyme assays (see Table 1) [1]. Effective for pain, fever, inflammation; ~60% of patients respond to any given NSAID [2]. Among the most effective treatments for inflammatory and autoimmune diseases [4].
Reported Side Effects Not yet fully determined. Cytotoxicity observed at higher concentrations (>20 µg/mL) in HepG2 cells [5]. GI ulcers/bleeding, increased cardiovascular risk, kidney disease [2] [3]. Osteoporosis, metabolic disease (diabetes, dyslipidemia), hypertension, increased cardiovascular risk [4].

Based on its mechanism, the following diagram illustrates the proposed signaling pathways and molecular targets of this compound.

G Proposed Signaling Pathways and Targets of this compound cluster_in_vitro In Vitro Enzyme Targets cluster_cellular Cellular Pathway (HepG2 Cells) PDE Phosphodiesterase (PDE) Inhibition Tyrosinase Tyrosinase Inhibition Urease Urease Inhibition Insulin Insulin Signal IR Insulin Receptor (IR) Activation Insulin->IR IRS1 IRS1 Activation IR->IRS1 PI3K PI3K Activation IRS1->PI3K Akt Akt Activation PI3K->Akt GSK3 GSK3 Inhibition Akt->GSK3 Inhibits FoxO1 FoxO1 Inhibition Akt->FoxO1 Inhibits HK ↑ Hexokinase Activity Akt->HK Outcome2 Increased Glycogen Content GSK3->Outcome2 PEPCK ↓ PEPCK Activity FoxO1->PEPCK Outcome1 Improved Glucose Metabolism PEPCK->Outcome1 HK->Outcome1 This compound This compound This compound->PDE Inhibits This compound->Tyrosinase Inhibits This compound->Urease Inhibits This compound->IR Activates

Interpretation and Research Implications

The available data positions this compound as a intriguing multi-target agent, distinct from conventional therapies.

  • Mechanistic Distinction: Unlike NSAIDs that primarily block COX enzymes, or glucocorticoids that modulate gene expression via the GR, this compound shows a multi-target profile, inhibiting enzymes like PDE, which is a known target in inflammatory pathways [1] [2]. Its potent activity in these in vitro assays suggests a promising starting point for development.
  • Potential on Metabolic Inflammation: The finding that this compound ameliorates insulin resistance by modulating the IR/IRS1/PI3k/Akt pathway is highly significant [5] [7]. Since chronic, low-grade inflammation is a core component of metabolic diseases like type 2 diabetes, a compound that can simultaneously target inflammation and improve insulin sensitivity represents a potentially superior therapeutic strategy compared to single-target agents.

Future Research Directions

To properly establish this compound's therapeutic profile, the following research is necessary:

  • Direct Comparative Studies: Head-to-head experiments in standardized cellular and animal models of inflammation (e.g., RAW 264.7 macrophages, carrageenan-induced paw edema in rats) against common NSAIDs and glucocorticoids.
  • In Vivo Validation: Confirming the in vitro anti-inflammatory and anti-insulin resistance effects in live animal models, alongside pharmacokinetic and toxicity studies.
  • Target Identification: Further investigation to identify its primary molecular target(s) and fully elucidate its complete mechanism of action.

References

Carpachromene PEPCK hexokinase activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Enzyme Activity

The following table summarizes the experimental findings for carpachromene's effects on PEPCK and hexokinase activity in an insulin-resistant HepG2 cell model (HepG2/IRM) [1] [2].

Enzyme Effect of this compound Reported Change Biological Consequence
PEPCK (Phosphoenolpyruvate Carboxykinase) Significant decrease in activity Decreased [1] [2] Reduces glucose production (gluconeogenesis), helping to lower blood sugar levels.
Hexokinase (HK) Significant increase in activity Increased [1] [2] Enhances the first step of glucose metabolism, promoting cellular glucose uptake and utilization.

Detailed Experimental Methodology

The data presented above was generated using the following key experimental procedures [1] [2]:

  • Cell Model: A human liver cancer cell line (HepG2) was used. An insulin-resistant model (HepG2/IRM) was established by treating the cells with a low concentration of insulin (0.005 µM) for 24 hours.
  • Treatment: The insulin-resistant HepG2 cells were treated with this compound at various concentrations. Metformin, a first-line diabetes medication, was used as a positive control.
  • Enzyme Activity Assay: The activities of PEPCK and hexokinase were measured after this compound treatment. The specific biochemical methods for these assays are standard in the field but were not described in minute detail in the article abstract.

Mechanism of Action Signaling Pathway

This compound's effects on PEPCK and hexokinase are part of a broader mechanism that restores insulin sensitivity. The compound works by activating the insulin signaling pathway inside liver cells, as illustrated below.

G This compound This compound IR Insulin Receptor (IR) This compound->IR Increases Phosphorylation IRS1 IRS1 IR->IRS1 Activates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK3 Akt->GSK3 Phosphorylates/ Inhibits FoxO1 FoxO1 Akt->FoxO1 Phosphorylates/ Inhibits HK Hexokinase Activity Akt->HK Promotes Glycogen Glycogen Synthesis GSK3->Glycogen Inhibition Promotes PEPCK PEPCK Activity FoxO1->PEPCK Inhibition Suppresses Glucose Glucose Consumption

This pathway illustrates that this compound does not act on the enzymes in isolation. Its primary effect is enhancing the entire insulin signaling cascade [1] [2] [3]:

  • Activation of Insulin Signaling: this compound increases the phosphorylation (activation) of key proteins in the pathway, including the Insulin Receptor (IR), IRS1, PI3K, and Akt.
  • Inhibition of Downstream Targets: The activated Akt then phosphorylates and inhibits two key enzymes: GSK3 and FoxO1.
  • Metabolic Outcomes: The inhibition of GSK3 promotes glycogen synthesis. The inhibition of the transcription factor FoxO1 leads to reduced expression and activity of PEPCK, a key enzyme for glucose production. The pathway also leads to increased hexokinase activity and overall glucose consumption by the cells.

Interpretation for Researchers

  • The Findings Are Promising but Preliminary: The data demonstrates a clear and potent effect of this compound on improving glucose metabolism in a human cell model of insulin resistance. The concentration- and time-dependent response in glucose consumption is a strong indicator of a specific biological effect [1].
  • Key Considerations for Your Guide:
    • Scope of Data: Currently, this detailed mechanistic data comes from a single in vitro study. When comparing this compound to other alternatives, it is important to note the maturity of the evidence.
    • Cell Viability: The effective concentrations (5-20 µg/mL) showed cell viability of over 90%, which is crucial for interpreting the specificity of the metabolic effects and ruling out general toxicity [1] [2].
    • Comparative Benchmarking: The study used metformin as a positive control, providing a direct benchmark against a standard therapy. Your guide could highlight that this compound operates through a similar, well-defined insulin-sensitizing pathway [1].

References

Experimental Data and Performance Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings from a foundational study on carpachromene using an insulin-resistant HepG2 cell model (HepG2/IRM) [1].

Experimental Parameter Effect of this compound Dosage & Conditions
Cell Viability >90% viability (non-toxic) 6.3, 10, 20 µg/mL for 48 hours [1]
Glucose Consumption Significantly decreased extracellular glucose concentration in a concentration- and time-dependent manner [1] 5, 10, 20 µg/mL over 12, 24, 36, 48 hours [1]
Glycogen Content Significantly increased 20 µg/mL [1]
Key Protein Phosphorylation* (p-Protein/Total) Significantly increased the ratios of: IR, IRS1, PI3K, Akt, GSK3, FoxO1 [1] 20 µg/mL [1]
Enzyme Activity PEPCK activity: Significantly decreased; Hexokinase activity: Significantly increased [1] 20 µg/mL [1]

*Phosphorylation is a key mechanism for activating or deactivating proteins in signaling pathways.

Detailed Experimental Protocols

To evaluate the anti-insulin resistance effects of this compound, researchers established a robust experimental model. Here is a detailed breakdown of the core methodologies used in the cited study [1]:

  • 1. Cell Model Establishment

    • Cell Line: Human hepatoma-derived HepG2 cells. This cell line is a well-characterized and widely accepted in vitro model for studying hepatic insulin resistance and glucose metabolism [2].
    • Induction of Insulin Resistance: HepG2 cells were treated with a low concentration of insulin (0.005 µM) for 24 hours to create the insulin-resistant model (HepG2/IRM). This model was confirmed by a significant reduction in glucose consumption compared to normal cells [1].
  • 2. Cell Viability Assay (MTT Assay)

    • Purpose: To determine the non-toxic concentrations of this compound for subsequent experiments.
    • Procedure: HepG2/IRM cells were treated with a range of this compound concentrations (0.4 to 100 µg/mL) for 48 hours. Cell viability was measured, with concentrations of 6.3, 10, and 20 µg/mL selected for further study as they maintained cell viability above 90% [1].
  • 3. Glucose Consumption and Glycogen Content Measurement

    • Glucose Consumption: The concentration of glucose in the cell culture medium was measured using commercial assay kits. A decrease in extracellular glucose indicates increased glucose uptake and consumption by the insulin-resistant cells [1].
    • Glycogen Content: The intracellular glycogen content in the cells was quantified using a specific assay kit, reflecting the cells' ability to store glucose [1].
  • 4. Protein Expression Analysis (Western Blot)

    • Purpose: To investigate the molecular mechanism by examining the insulin signaling pathway.
    • Procedure: Proteins were extracted from treated HepG2/IRM cells. The expression levels and phosphorylation states of key proteins in the insulin signaling pathway (IR, IRS1, PI3K, Akt, GSK3, FoxO1) were analyzed using specific antibodies [1] [3].
  • 5. Enzyme Activity Assays

    • Phosphoenolpyruvate carboxykinase (PEPCK) & Hexokinase (HK): The activities of these critical enzymes in glucose metabolism were measured using respective assay kits. PEPCK is involved in glucose production, while HK is involved in glucose utilization [1].

Mechanism of Action: Signaling Pathway

The experimental data demonstrates that this compound exerts its effects by enhancing the insulin signal transduction cascade. The following diagram illustrates this pathway and the points where this compound has been shown to act.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Phosphorylates/Activates GSK3 GSK3 Akt->GSK3 Phosphorylates/Inhibits FoxO1 FoxO1 Akt->FoxO1 Phosphorylates/Inhibits GlucoseUptake Glucose Uptake Akt->GlucoseUptake GlycogenSynthesis Glycogen Synthesis GSK3->GlycogenSynthesis Inhibition Promotes Gluconeogenesis Gluconeogenesis FoxO1->Gluconeogenesis Inhibition Suppresses This compound This compound This compound->IR ↑ Expression & Phosphorylation This compound->IRS1 ↑ Expression & Phosphorylation

This compound's primary molecular mechanism involves enhancing the phosphorylation and activation of the IR/IRS1/PI3K/Akt pathway [1] [4] [3]. This enhanced signaling leads to two critical downstream effects:

  • Activation of Glycogen Synthesis: Akt phosphorylates and inhibits GSK3. Since GSK3 normally inhibits glycogen synthase, its inhibition by this compound promotes glycogen synthesis [1].
  • Suppression of Glucose Production: Akt phosphorylates and inhibits FoxO1, a transcription factor that promotes the expression of gluconeogenic genes like PEPCK. The observed decrease in PEPCK activity confirms this suppression, reducing the liver's glucose output [1].

Conclusion and Research Context

  • Enhanced glucose consumption and glycogen storage.
  • Molecular-level activation of the insulin signaling cascade.
  • Metabolic enzyme regulation (increased Hexokinase, decreased PEPCK).

It is important to note that this research is preclinical. The HepG2 cell model, while informative, is derived from a liver cancer cell line and may not fully replicate the physiology of normal human hepatocytes [2]. Therefore, the promising results for this compound warrant further investigation in more complex models and ultimately in clinical settings to confirm its therapeutic potential.

References

Comparison of Docking Predictions vs. Experimental Results

Author: Smolecule Technical Support Team. Date: February 2026

Biological Target / Activity Molecular Docking Prediction Experimental Validation Key Findings & Correlation
Antidiabetic Activity (Insulin Signaling) [1] Docking predicted strong binding affinity for α-glucosidase (prior study, cited in [1]). In vitro (HepG2 cells): Significantly decreased glucose concentration and increased glycogen storage. Modulated key proteins (p-IR, p-IRS1, p-Akt) in the insulin pathway [1]. Strong functional correlation. Predicted enzyme inhibition aligns with measured improvement in cellular insulin resistance and activation of the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway.
Enzyme Inhibition (Urease, etc.) [2] Docking showed carpachromene fits well into the active sites of urease, tyrosinase, and phosphodiesterase [2]. In vitro: Showed significant dose-dependent inhibition of urease (92.87%), tyrosinase (84.80%), and phosphodiesterase (89.54%) [2]. Excellent correlation. Computational predictions of binding were confirmed with high percent inhibition in enzymatic assays.
Neuroprotective Activity (AChE Inhibition) [3] Docking confirmed possible interaction with acetylcholinesterase (AChE) [3]. In vitro: The ethyl acetate fraction containing this compound showed AChE inhibitory activity. Mucusoside, a co-isolated compound, was more potent [3]. Supportive correlation. The fraction containing this compound was active, validating the general approach, though the exact contribution of this compound requires isolation.
Analgesic & Muscle Relaxant Activity [4] Docking revealed good binding affinity for COX-2 and GABA receptors [4]. In vivo (mouse models): Showed significant analgesic (64.44% writhing inhibition) and muscle relaxant effects [4]. Strong mechanistic correlation. Predicted binding to pain and relaxation-related targets (COX-2, GABA) aligns with confirmed in vivo efficacy.

Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these studies, here are the key methodological details.

1. Molecular Docking Protocols

  • Software: Multiple studies used MOE (Molecular Operating Environment) software for docking [2] [3] [4].
  • Protein Preparation: The crystal structures of target proteins (e.g., urease PDB: 4H9M, tyrosinase PDB: 1WX2, AChE) were obtained from the Protein Data Bank. Structures were prepared by removing water molecules and co-crystallized ligands, followed by 3D protonation and energy minimization [2] [5].
  • Docking Method: The Triangular Matching algorithm in MOE was often used, generating up to 10 conformations for the ligand. The poses with the best (lowest) docking scores were analyzed for their interaction types (e.g., hydrogen bonding, hydrophobic interactions) with the active site residues [2] [4].

2. Key Biochemical & Cellular Assays

  • Enzyme Inhibition Assays (Urease, Tyrosinase, Phosphodiesterase, AChE): These were typically colorimetric (spectrophotometric) assays performed in 96-well plates [2] [3]. The rate of the enzyme-catalyzed reaction is measured by a change in absorbance, and the percentage inhibition is calculated by comparing the activity in the presence and absence of the test compound. IC₅₀ values (concentration for 50% inhibition) were often determined [2] [3].
  • Cellular Glucose Uptake & Insulin Signaling (HepG2 Model):
    • Insulin-Resistant Model (IRM) Development: HepG2 cells were treated with a low concentration of insulin (0.005 µM) for 24 hours to induce insulin resistance, confirmed by reduced glucose consumption [1].
    • Glucose and Glycogen Measurement: Glucose concentration in the cell media was measured using enzymatic kits. Intracellular glycogen content was quantified to assess glycogenesis [1].
    • Western Blot Analysis: The expression and phosphorylation levels of key proteins in the insulin signaling pathway (IR, IRS1, PI3K, Akt, GSK3, FoxO1) were analyzed using specific antibodies to understand the molecular mechanism [1].
  • In Vivo Pharmacological Tests (Analgesic, Muscle Relaxant):
    • Analgesic (Acetic Acid Writhing Test): Mice were pretreated with this compound, and pain was induced by an intraperitoneal injection of acetic acid. The number of abdominal contractions ("writhes") was counted and compared to the control group [4].
    • Muscle Relaxant (Traction Test): Treated mice were allowed to grip a rubber-coated wire. The inability to remain hanging for a defined period (e.g., 5 seconds) indicated muscle relaxation [4].

Visualizing the Mechanistic Pathway for Antidiabetic Activity

The following diagram illustrates the insulin signaling pathway modulated by this compound in HepG2 cells, as validated by the combined docking and experimental data [1].

G cluster_0 This compound Effect (Validated) Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Phosphorylates/ Activates GSK3 GSK3 Akt->GSK3 Phosphorylates/ Inhibits FoxO1 FoxO1 Akt->FoxO1 Phosphorylates/ Inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 Stimulates GlycogenSynth Glycogen Synthesis GSK3->GlycogenSynth Inhibition Stimulates Gluconeogenesis Gluconeogenesis Inhibition FoxO1->Gluconeogenesis Inhibition Suppresses GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

This diagram synthesizes the molecular mechanism uncovered through both computational and experimental methods [1]. This compound's experimental efficacy in improving insulin resistance is linked to its action at critical nodes (GSK3, FoxO1) within this pathway.

Key Takeaways for Researchers

  • High Predictive Value: The case of this compound demonstrates that molecular docking is a highly reliable tool for predicting and rationalizing the biological activity of natural products, saving time and resources in the early discovery phase [2] [1] [4].
  • From Prediction to Mechanism: The studies go beyond simple validation. Docking provided the initial hypothesis (e.g., "this compound may inhibit enzymes X, Y, Z"), and experiments not only confirmed the activity but also elucidated the broader mechanistic context, such as its effect on entire cellular signaling pathways [1].
  • Importance of Experimental Tier: A comprehensive validation strategy employs a tiered experimental approach: starting with in vitro enzyme assays, moving to cellular models to understand complex mechanisms, and culminating in in vivo studies to confirm efficacy in a whole organism [2] [1] [4].

The research on this compound presents a compelling case study in modern drug discovery, where in silico predictions and laboratory experiments work in concert to rapidly and effectively characterize the therapeutic potential of a natural compound.

References

Carpachromene structure-activity relationship analogs

Author: Smolecule Technical Support Team. Date: February 2026

Established Experimental Data on Carpachromene

The table below summarizes the key experimental findings from a 2021 study that investigated the effects of this compound on an insulin-resistant HepG2 cell model (HepG2/IRM) [1] [2] [3].

Experimental Parameter Findings and Results
Cell Model HepG2 insulin-resistant model (HepG2/IRM) induced with 0.005 µM insulin for 24 h [2] [3].
Cytotoxicity (Cell Viability) Viability >90% at concentrations of 6.3, 10, and 20 µg/mL. Significant cytotoxicity observed at 25 µg/mL and above [2] [3].
Glucose Consumption Significantly reduced extracellular glucose concentration in a concentration-dependent (5, 10, 20 µg/mL) and time-dependent (12, 24, 36, 48 h) manner [2] [3].
Glycogen Synthesis Increased intracellular glycogen content in HepG2/IRM cells [3].
Key Protein Phosphorylation Significantly increased the phosphorylated/total protein ratio of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 [1] [2] [3].
Enzyme Activity Decreased PEPCK activity; Increased Hexokinase (HK) activity [1] [2].
Proposed Mechanism Modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway [1] [2] [3].

Detailed Experimental Protocol

For researchers aiming to replicate or build upon these findings, the core methodology is as follows [2] [3]:

  • Model Establishment: HepG2 cells are cultured and induced into an insulin-resistant state (HepG2/IRM) by treatment with a low concentration of insulin (0.005 µM) for 24 hours. Model success is confirmed by a significant reduction in glucose consumption compared to untreated cells.
  • Viability Assay: HepG2/IRM cells are treated with a range of this compound concentrations (e.g., 0.4-100 µg/mL) for 48 hours. Cell viability is typically assessed using a method like the MTT assay.
  • Glucose Consumption Measurement: The culture medium of treated HepG2/IRM cells is collected at various time points (e.g., 12, 24, 36, 48h), and the glucose concentration is measured using a commercial kit.
  • Glycogen Content Assay: Intracellular glycogen is measured from cell lysates using a specific glycogen assay kit.
  • Western Blot Analysis: Cell lysates are prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of IR, IRS1, PI3K, Akt, GSK3, and FoxO1.
  • Enzyme Activity Assay: The activities of PEPCK and hexokinase are measured in cell lysates using standard enzymatic assay kits.

Pathways for Investigating this compound Analogs

Since direct SAR data for this compound is lacking, the following computational and experimental strategies can be employed to explore its analogs:

  • Computational SAR Analysis: Utilize methods like AnalogExplorer or context-dependent similarity analysis based on natural language processing (NLP) concepts [4] [5]. These techniques can systematically identify compounds with analogous core structures and substitution patterns from large chemical databases (e.g., ChEMBL) and predict their potential activity based on known SAR trends from other series.
  • Target-Based Screening: Given that this compound was identified as a potential inhibitor of the KRAS G12D oncogenic protein via molecular docking [6], you can screen for structural analogs in databases and evaluate their binding affinity to this high-value target in silico.
  • Experimental Validation: Once a set of analogs is identified computationally, their biological activity must be confirmed experimentally using the protocols outlined above, focusing on glucose metabolism and insulin signaling in relevant cell models.

Methodology for Establishing Insulin Resistance Cell Models

The HepG2 cell line is a widely accepted model for studying hepatic insulin resistance [7] [8]. The diagram below illustrates the common methods for inducing insulin resistance in vitro, which provides context for the model used in the this compound study.

G Start Induction Methods for Insulin Resistance HCI High Concentration of Insulin (HCI) Start->HCI HCG High Concentration of Glucose (HCG) Start->HCG FFA Free Fatty Acids (e.g., Palmitic Acid) Start->FFA Mech1 • Activates negative feedback • Impairs lipid metabolism • Induces inflammation HCI->Mech1 Mech2 • Induces oxidative stress • Causes mitochondrial dysfunction • Triggers inflammation HCG->Mech2 Mech3 • Causes metabolic disturbances • Promotes oxidative stress • Induces inflammatory responses FFA->Mech3

Key Research Directions

Based on the available information, here are the most promising avenues for future research:

  • Priority Screening: Focus on identifying and testing prenylated flavonoids and chromene-type natural products as the most likely structural analogs of this compound.
  • Multi-Target Profiling: Evaluate promising analogs against both the insulin signaling pathway (IR/IRS1/PI3K/Akt) and the KRAS G12D target, as this compound has shown preliminary computational potential in both areas [6] [1].
  • Lead Optimization: Use computational SAR methods [4] [5] to guide the rational design of more potent and selective this compound derivatives based on initial screening results.

References

Carpachromene's Specific Action on the Insulin Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram synthesizes findings from the search results to illustrate the insulin signaling pathway and the specific proteins that Carpachromene influences, based on research in a HepG2 cell model of insulin resistance (HepG2/IRM) [1].

carpachromene_pathway This compound activates key proteins in the insulin signaling pathway INS Insulin IR Insulin Receptor (IR) INS->IR Binds IRS1 IRS1 IR->IRS1 Phosphorylates IR->IRS1 This compound Enhances PI3K PI3K IRS1->PI3K Activates IRS1->PI3K This compound Enhances Akt Akt PI3K->Akt Activates (via PIP3) GSK3 GSK3β Akt->GSK3 Phosphorylates/ Inhibits FoxO1 FoxO1 Akt->FoxO1 Phosphorylates/ Inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis GSK3->Glycogen Inhibition Promotes End1 PEPCK PEPCK FoxO1->PEPCK Inhibition Suppresses End2 HK Hexokinase (HK) Start Start->HK This compound Increases Activity C_IR ↑ p-IR/t-IR C_IR->IR C_IRS1 ↑ p-IRS1/t-IRS1 C_IRS1->IRS1 C_PI3K ↑ p-PI3K/t-PI3K C_PI3K->PI3K C_Akt ↑ p-Akt/t-Akt C_Akt->Akt C_GSK3 ↑ p-GSK3/t-GSK3 (Inhibited) C_GSK3->GSK3 C_FoxO1 ↑ p-FoxO1/t-FoxO1 (Inhibited) C_FoxO1->FoxO1 C_HK ↑ Activity C_HK->HK C_PEPCK ↓ Activity C_PEPCK->PEPCK

The diagram shows that this compound exerts its anti-diabetic effects by enhancing the phosphorylation and activation of key proteins in the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway [1]. This enhanced signaling leads to improved metabolic outcomes.

Experimental Data for this compound

The data below is extracted from the 2021 study on this compound using the HepG2/IRM model [1].

Table 1: Key Experimental Findings for this compound in HepG2/IRM Cells

Parameter Measured Effect of this compound Experimental Details / Notes
Cell Viability >90% at 6.3-20 µg/mL Cytotoxicity threshold; concentrations up to 20 µg/mL were used for experiments.
Glucose Concentration Decreased in a concentration- and time-dependent manner e.g., 20 µg/mL reduced glucose to ~1.07 mmol/L after 48h.
Glycogen Content Significantly increased Indicates improved glucose storage.
Protein Phosphorylation Increased p/t ratio of IR, IRS1, PI3K, Akt, GSK3, FoxO1 Demonstrated via Western Blot analysis; core mechanism of action.
PEPCK Activity Significantly decreased Reduces hepatic gluconeogenesis.
Hexokinase (HK) Activity Significantly increased Promotes the first step of intracellular glucose metabolism.

Experimental Protocol for Key Findings

The primary data for this compound comes from a study that used the following methodology [1]:

  • Cell Model: Human hepatoma cell line (HepG2) was used to establish an insulin-resistant model (HepG2/IRM) by treating cells with a low concentration of insulin (0.005 µM) for 24 hours.
  • Cell Viability Assay: HepG2/IRM cells were treated with this compound (0.4-100 µg/mL) for 48 hours, and viability was assessed to determine non-toxic working concentrations.
  • Glucose Consumption: HepG2/IRM cells were treated with this compound (5, 10, 20 µg/mL) for 12, 24, 36, and 48 hours, and glucose concentration in the media was measured.
  • Glycogen Content: The intracellular glycogen content was measured after this compound treatment.
  • Western Blot Analysis: The expression levels of total and phosphorylated proteins (IR, IRS1, PI3K, Akt, GSK3, FoxO1) were analyzed after this compound treatment.
  • Enzyme Activity: The activities of phosphoenolpyruvate carboxykinase (PEPCK) and hexokinase (HK) were estimated using commercial assay kits.

References

Carpachromene selectivity tyrosine kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Documented Mechanism of Carpachromene

The following diagram illustrates the insulin signaling pathway modulated by this compound, as identified in current research:

carpachromene_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK3 Akt->GSK3 Phosphorylates/Inhibits FoxO1 FoxO1 Akt->FoxO1 Phosphorylates/Inhibits GlycogenSynthesis ↑ Glycogen Synthesis GSK3->GlycogenSynthesis Gluconeogenesis ↓ Gluconeogenesis FoxO1->Gluconeogenesis This compound This compound This compound->IR Activates Phosphorylation

The available studies consistently report that this compound exerts its anti-diabetic effects by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway in an insulin-resistant cell model [1] [2] [3].

  • Target & Pathway: The compound acts on the early steps of the insulin signaling cascade, enhancing the phosphorylation and activation of the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS1). This leads to the downstream activation of the PI3K/Akt pathway [1] [3].
  • Functional Outcomes: Activation of this pathway results in the inhibition of GSK3 and FoxO1. This inhibition promotes glycogen synthesis and suppresses gluconeogenesis (new glucose production), respectively, thereby improving glucose metabolism [1] [2].

Key Experimental Data and Protocols

The primary evidence for this compound's activity comes from a study using an insulin-resistant HepG2 cell model.

Table 1: Key Experimental Findings on this compound

Parameter Effect of this compound Experimental Context
Glucose Concentration Decreased in a concentration- and time-dependent manner [1] [3]. In vitro, HepG2 insulin-resistant cell model (HepG2/IRM).
Glycogen Content Increased [1] [3]. In vitro, HepG2 insulin-resistant cell model (HepG2/IRM).
Protein Phosphorylation/Expression Increased phosphorylated/total ratios of IR, IRS1, PI3K, Akt; phosphorylated/inhibited GSK3 and FoxO1 [1] [3]. Analysis by Western blot.
Enzyme Activity Significantly decreased PEPCK activity; Significantly increased Hexokinase (HK) activity [1] [3]. In vitro enzyme activity assays.
Cytotoxicity Cell viability >90% at concentrations of 6.3, 10, and 20 μg/mL [1] [3]. Cell viability assay (likely MTT or CCK-8).

Experimental Model Details:

  • Cell Line: Human hepatoma cell line (HepG2). This is a standard model for studying hepatic insulin resistance, though it has limitations as a cancer-derived line [1] [4].
  • Model Establishment: An insulin-resistant model (HepG2/IRM) was established from the parent cell line, likely by induction with agents like high insulin or free fatty acids to mimic insulin resistance [1] [4].
  • Compound Treatment: HepG2/IRM cells were treated with this compound at concentrations of 6.3, 10, and 20 μg/mL, with metformin used as a reference control [1].

Research Context and Comparison

To clarify the research focus, the table below contrasts the documented action of this compound with the user's interest in tyrosine kinase inhibition.

Table 2: Research Context Comparison

Aspect This compound (Documented) Typical Selective Tyrosine Kinase Inhibitors
Primary Target Insulin signaling pathway (IR/IRS1) [1] [3]. Kinase domains of specific tyrosine kinases (e.g., BCR-ABL, EGFR, TYK2) [5].
Mechanism Activates/phosphorylates components of a metabolic pathway. Directly binds to the ATP-binding site or allosteric sites to inhibit enzyme activity.
Therapeutic Area Type 2 diabetes, insulin resistance [1]. Oncology, autoimmune diseases [5].
Selectivity Data No available data on selectivity against a kinase panel. Defined by profiling against large kinase families to demonstrate selectivity [5].

References

Carpachromene Efficacy in HepG2 Insulin Resistance Model

Author: Smolecule Technical Support Team. Date: February 2026

The following data summarizes the key experimental findings for Carpachromene from a single study using a HepG2 insulin-resistant cell model (HepG2/IRM) [1] [2].

Experimental Metric Baseline (Induced IR) This compound Treatment (20 µg/mL for 48h) Positive Control (Metformin) Key Findings
Glucose Consumption High media glucose (IR state) ↓ to 1.07 ± 0.18 mmol/L Not fully specified Concentration- and time-dependent decrease in media glucose [1]
Glycogen Synthesis Impaired Significantly increased Not fully specified Improved cellular glycogen content [1]
Key Protein Phosphorylation (p/t ratio) Low (Disrupted signaling) Significantly increased for IR, IRS1, PI3K, Akt, GSK3, FoxO1 Not specified Enhanced insulin signaling pathway [1]
Enzyme Activity PEPCK: High; HK: Low PEPCK ↓; HK ↑ Not specified Suppressed gluconeogenesis, enhanced glycolysis [1]
Cell Viability (Cytotoxicity) - >90% at ≤20 µg/mL; ↓ to 65.58% at 100 µg/mL Similar toxicity profile Safe for use at effective concentrations below 25 µg/mL [1]

Detailed Experimental Protocol

The data in the table above was generated using the following established methodology [1]:

  • Cell Line: Human hepatoma cell line (HepG2).
  • Induction of Insulin Resistance (HepG2/IRM model): HepG2 cells were treated with a low concentration of insulin (0.005 µM) for 24 hours. This suboptimal insulin level was identified as the condition that resulted in the lowest cellular glucose consumption, confirming the insulin-resistant state [1].
  • Drug Treatment: Insulin-resistant HepG2/IRM cells were treated with various concentrations of this compound (5, 10, and 20 µg/mL) for different time intervals (12, 24, 36, and 48 hours). Metformin was used as a positive control [1].
  • Viability Assay: Cytotoxicity was assessed using a cell viability assay (likely MTT), confirming that this compound was non-toxic to HepG2/IRM cells at concentrations up to 20 µg/mL [1].

Mechanism of Action: Insulin Signaling Pathway

The study demonstrated that this compound ameliorates insulin resistance primarily by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 signaling pathway. The diagram below illustrates this mechanism and the experimental workflow.

carpachromene_mechanism cluster_exp Experimental Workflow cluster_path This compound Modulates Insulin Signaling Step1 1. Induce Insulin Resistance Treat HepG2 cells with 0.005 µM insulin for 24h Step2 2. Apply Treatment Treat HepG2/IRM with this compound (5-20 µg/mL for 12-48h) Insulin Insulin Step3 3. Evaluate Effects Measure glucose, glycogen, protein phosphorylation, enzyme activity IR Insulin Receptor (IR) Insulin->IR IRS1 IRS1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GSK3 GSK3 (Promotes glycogen breakdown) Akt->GSK3 Phosphorylates/ Inhibits FoxO1 FoxO1 (Activates PEPCK for glucose production) Akt->FoxO1 Phosphorylates/ Inhibits Glycogen ↑ Glycogen Synthesis GSK3->Glycogen Relief of inhibition GlucoseUptake ↑ Glucose Uptake FoxO1->GlucoseUptake Reduced gluconeogenesis

Interpretation and Research Implications

  • Mechanistic Insight: The data strongly suggests that this compound's anti-diabetic activity is mediated through the enhancement of the insulin signaling cascade, leading to improved glucose metabolism [1].
  • Research Gap: The current evidence is confined to a single cancer-derived liver cell line (HepG2). While HepG2 is a standard model, it has limitations, including being less differentiated than normal hepatocytes and potential abnormal signaling pathway activation [3].
  • Suggested Next Steps: To comprehensively evaluate the efficacy and therapeutic potential of this compound, future studies should consider testing it on other relevant cell models, such as:
    • L02 cells: A normal human hepatocyte cell line that may more accurately reflect physiological conditions [3].
    • Adipocyte and muscle cell models: Since insulin resistance also critically affects adipose tissue and skeletal muscle, investigating this compound's effects in cell lines like 3T3-L1 (adipocytes) or C2C12 (myocytes) is essential [3].
    • Advanced models: More complex systems like organoids or microphysiological systems (MPS) could provide higher-fidelity, human-relevant data for drug development [4] [5].

References

×

XLogP3

3.9

Appearance

Yellow powder

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

Explore Compound Types